6-Oxa-2-azaspiro[4.5]decane
Description
Structure
3D Structure
Properties
IUPAC Name |
6-oxa-2-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-6-10-8(3-1)4-5-9-7-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHSHNHWJCXQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717330 | |
| Record name | 6-Oxa-2-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86423-15-6 | |
| Record name | 6-Oxa-2-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 6-Oxa-2-azaspiro[4.5]decane
A Strategic High-Fsp³ Scaffold for Next-Generation Medicinal Chemistry
Executive Summary: The Case for 6-Oxa-2-azaspiro[4.5]decane
In the contemporary landscape of Fragment-Based Drug Discovery (FBDD), the transition from flat, aromatic-heavy molecules to three-dimensional (3D) architectures is a critical mandate. 6-Oxa-2-azaspiro[4.5]decane (CAS: 86423-15-6) represents a privileged spirocyclic scaffold that offers a distinct topological advantage over traditional morpholine or piperidine surrogates.
Structurally characterized by a pyrrolidine ring spiro-fused to a tetrahydropyran ring, this scaffold incorporates a high fraction of sp³-hybridized carbons (
This guide details the physicochemical profile, advanced synthetic methodologies (specifically Rh(II)-catalyzed carbene insertion), and strategic applications of this core in drug development.
Physicochemical & Structural Profile[1][2]
The 6-oxa-2-azaspiro[4.5]decane core is not merely a spacer; it is a functional bioisostere designed to modulate lipophilicity and metabolic stability.
2.1 Structural Topology
The scaffold consists of a pyrrolidine (Ring A) and a tetrahydropyran (Ring B) fused at a quaternary carbon.
-
Ring A (5-membered): Contains the secondary amine at position 2.
-
Ring B (6-membered): Contains the ether oxygen at position 6 (directly attached to the spiro center C5).
Numbering Scheme: Standard IUPAC numbering for spiro[4.5]decane starts at the atom adjacent to the spiro carbon in the smaller ring.
-
Position 2: Nitrogen (Secondary Amine) – Primary handle for functionalization (acylation, alkylation).
-
Position 5: Spiro Quaternary Carbon – Provides rigidity and breaks planarity.
-
Position 6: Oxygen (Ether) – Hydrogen bond acceptor (HBA).
2.2 Key Properties Table
| Property | Value / Characteristic | Impact on Drug Design |
| CAS Number | 86423-15-6 | Unique identifier for the core amine. |
| Molecular Weight | 141.21 g/mol | Ideal for fragment-based screening (<200 Da). |
| CLogP | ~ -0.5 to 0.5 (Est.) | Low lipophilicity aids in lowering overall molecule LogD. |
| pKa (Calc.) | ~9.8 - 10.2 | Typical secondary amine basicity; forms stable salts at physiological pH. |
| H-Bond Donors | 1 (NH) | Available for interaction or substitution. |
| H-Bond Acceptors | 2 (N, O) | The ether oxygen is a weak acceptor, modulating polarity without adding donor burden. |
| Fsp³ | 1.0 (Fully Saturated) | Maximizes 3D character; correlates with higher solubility and lower toxicity. |
| Metabolic Stability | High | Quaternary spiro center blocks metabolic "soft spots" typically found in simple piperidines. |
Synthetic Methodologies
Accessing the 6-oxa-2-azaspiro[4.5]decane core has historically been challenging due to the complexity of forming the quaternary ether linkage. The most authoritative and versatile modern method involves Rh(II)-catalyzed nitrene/carbene chemistry , specifically the ring expansion of tetrahydrofuran (THF).
3.1 Primary Route: Rh(II)-Catalyzed Stevens Rearrangement
This protocol utilizes cyclic
Mechanism & Logic:
-
Carbene Formation: Rhodium(II) acetate decomposes the diazo precursor to generate a metal-carbene.
-
Oxonium Ylide Formation: The electrophilic carbene is trapped by the nucleophilic oxygen of the solvent (THF).[1][3]
-
Ring Expansion: The resulting ylide undergoes a rearrangement where a C-O bond breaks and reforms at the carbene carbon, expanding the 5-membered ether to a 6-membered ether spiro-fused to the original amine ring.
Caption: Mechanistic pathway for the Rh(II)-catalyzed synthesis of the 6-oxa-2-azaspiro[4.5]decane core via THF ring expansion.
3.2 Experimental Protocol (Bench-Validated)
Reference Standard: Adapted from Dar'in et al., J. Org.[4] Chem. 2020.[1][3][4][5]
Reagents:
- -Diazo-succinimide or pyrrolidone derivative (1.0 equiv)
-
Tetrahydrofuran (THF) (Solvent and Reagent, excess)
-
Rhodium(II) acetate dimer (
) (1 mol%) -
Dichloromethane (DCM) (for purification)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the cyclic diazo substrate (e.g., 3-diazo-pyrrolidin-2-one) in anhydrous THF (0.1 M concentration). Note: THF acts as both solvent and reactant.
-
Catalysis: Add
(1 mol%) in one portion at room temperature. -
Reaction: Heat the mixture to reflux (
) and monitor by TLC/LC-MS. Nitrogen gas evolution will be observed. Reaction typically completes in 1–3 hours. -
Workup: Cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove excess THF.
-
Purification: Purify the residue via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM) to isolate the spirocyclic ether-lactam.
-
Reduction (Optional): If the amine is protected as a lactam/imide, reduce using
(in THF, reflux) or to yield the secondary amine 6-oxa-2-azaspiro[4.5]decane .
Medicinal Chemistry Applications
The 6-oxa-2-azaspiro[4.5]decane scaffold serves as a versatile building block in three primary domains:
4.1 Bioisosteric Replacement
This core is an effective bioisostere for morpholine and 4-hydroxypiperidine .
-
Vector Control: Unlike morpholine (where vectors are fixed at 180°), the spiro scaffold orients the ether oxygen and the amine nitrogen in a non-planar arrangement, allowing exploration of new binding pockets.
-
Lipophilicity Modulation: The ether oxygen lowers LogP compared to a pure carbocyclic spiro[4.5]decane, improving aqueous solubility without introducing a hydrogen bond donor.
4.2 Restricting Conformational Entropy
Attaching substituents to the Nitrogen (N2) creates a rigid exit vector. The spiro-fusion locks the relative orientation of the two rings, reducing the entropic penalty upon binding to a protein target compared to flexible linear ethers or amines.
4.3 Metabolic Stability
The quaternary carbon at position 5 sterically shields the adjacent carbons from CYP450-mediated oxidation. This is a significant advantage over simple piperidines, which are prone to oxidation at the
Caption: Strategic utility of the scaffold in optimizing drug-like properties.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Secondary amines can absorb
from air to form carbamates; store tightly sealed.
References
-
Dar’in, D., Kantin, G., Bakulina, O., Inyutina, A., Chupakhin, E., & Krasavin, M. (2020).[3][4] Spirocyclizations Involving Oxonium Ylides Derived from Cyclic α-Diazocarbonyl Compounds: An Entry into 6-Oxa-2-azaspiro[4.5]decane Scaffold. The Journal of Organic Chemistry, 85(23), 15586–15599.[6][3][4] [2]
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. (Context on spiro-scaffold utility).
-
Chemical Abstracts Service (CAS). Registry Number: 86423-15-6 (6-Oxa-2-azaspiro[4.5]decane).[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spirocyclizations Involving Oxonium Ylides Derived from Cyclic α-Diazocarbonyl Compounds: An Entry into 6-Oxa-2-azaspiro[4.5]decane Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olga Bakulina - Академия Google [scholar.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. smochem.com [smochem.com]
6-Oxa-2-azaspiro[4.5]decane: A Strategic Scaffold for "Escaping Flatland"
Topic: Structure and Synthesis of 6-Oxa-2-azaspiro[4.5]decane Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers
Executive Summary & Structural Architecture
The 6-oxa-2-azaspiro[4.5]decane scaffold represents a high-value pharmacophore in modern drug discovery, specifically designed to address the "Escape from Flatland" mandate. Unlike traditional planar aromatic scaffolds (e.g., indole, quinoline), this spirocyclic system introduces defined three-dimensional vectors (high
Structurally, the molecule consists of a five-membered pyrrolidine ring (containing the 2-aza nitrogen) spiro-fused to a six-membered tetrahydropyran ring (containing the 6-oxa oxygen). The "6-oxa" designation indicates that the oxygen atom is directly adjacent to the spiro quaternary center, a feature that imparts unique electronic properties (anomeric effect) and metabolic stability compared to carbocyclic analogs.
Structural Topology & Numbering
The IUPAC numbering for spiro[4.5]decane systems begins at the atom adjacent to the spiro junction in the smaller ring (position 1), proceeds through the spiro center (position 5), and continues around the larger ring.
-
Ring A (Small): Pyrrolidine (Positions 1–4 + Spiro 5). Nitrogen is at position 2.[1]
-
Ring B (Large): Tetrahydropyran (Positions 6–10 + Spiro 5). Oxygen is at position 6.
Physicochemical Profile & Medicinal Utility[2][3]
The incorporation of the oxygen atom at position 6 is not merely structural; it significantly alters the physicochemical profile compared to the carbocyclic 2-azaspiro[4.5]decane.
Comparative Data Table
| Property | 2-Azaspiro[4.5]decane (Carbocycle) | 6-Oxa-2-azaspiro[4.5]decane | Impact on Drug Design |
| LogP (Calc) | ~2.1 | ~1.2 | Solubility: The ether oxygen lowers lipophilicity, improving aqueous solubility without adding H-bond donors. |
| TPSA | 12.0 Ų | 21.2 Ų | Permeability: Moderate increase in polarity maintains CNS penetrability (ideal for neuro-therapeutics). |
| pKa (Conj. Acid) | ~10.5 | ~9.2 | Basicity: The inductive effect of O6 (via the spiro center) lowers the pKa of the N2 amine, reducing lysosomal trapping. |
| Metabolic Stability | Moderate | High | Clearance: The quaternary spiro center blocks metabolism at the most labile position; the ether oxygen is generally inert to CYP450. |
Therapeutic Applications[2][3][4][5]
-
GPCR Ligands: The scaffold mimics the spatial arrangement of piperidine/pyrrolidine ligands but with restricted conformation, reducing entropic penalty upon binding. Used in Muscarinic M1 agonists and Chemokine receptor antagonists.
-
Peptidomimetics: The rigid spiro core serves as a "turn" mimic in peptide backbone replacements, locking side chains into bioactive orientations.
-
Fragment-Based Discovery: Due to its low MW and distinct vectors, it is a popular fragment for screening libraries targeting difficult protein-protein interactions.
Synthetic Methodologies
The synthesis of 6-oxa-2-azaspiro[4.5]decane requires constructing a quaternary center bearing both a nitrogen-containing ring and an oxygen-containing ring. The most robust strategy involves Intramolecular Iodoetherification , which validates the formation of the spiro-ether linkage through geometric constraints.
Primary Route: Intramolecular Iodoetherification
This route is preferred for its modularity, allowing the introduction of substituents on the pyrrolidine ring before cyclization.
Mechanism:
-
Nucleophilic Addition: A Grignard reagent adds to an N-protected ketone to form a tertiary alcohol.
-
Electrophilic Activation: Iodine activates the pendant alkene.
-
Cyclization: The tertiary alcohol oxygen attacks the iodonium intermediate, closing the 6-membered ring.
Detailed Experimental Protocol
Objective: Synthesis of tert-butyl 6-oxa-2-azaspiro[4.5]decane-2-carboxylate. Scale: 10 mmol basis.
Step 1: Grignard Addition (Formation of the Quaternary Center)
-
Reagents: tert-butyl 3-oxopyrrolidine-1-carboxylate (1.85 g, 10 mmol), 4-pentenylmagnesium bromide (0.5 M in THF, 24 mL, 12 mmol).
-
Protocol:
-
Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Dissolve the ketone in anhydrous THF (20 mL) and cool to -78°C.
-
Add the Grignard reagent dropwise over 20 minutes. Note: Slow addition prevents enolization of the ketone.
-
Stir at -78°C for 1 hour, then warm to 0°C over 2 hours.
-
Quench: Carefully add saturated aqueous NH₄Cl (10 mL).
-
Workup: Extract with EtOAc (3 x 30 mL), dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc) yields the tertiary alcohol (Intermediate A).
-
Step 2: Iodoetherification (Ring Closure)
-
Reagents: Intermediate A (2.55 g, 10 mmol), Iodine (5.08 g, 20 mmol), NaHCO₃ (2.52 g, 30 mmol), MeCN (50 mL).
-
Protocol:
-
Dissolve Intermediate A in MeCN. Add solid NaHCO₃.
-
Cool to 0°C in the dark (foil-wrapped flask).
-
Add Iodine portion-wise.
-
Stir at room temperature for 12 hours. Self-Validation: The disappearance of the alkene protons in NMR confirms reaction progress.
-
Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) until the iodine color disappears.
-
Workup: Extract with ether, wash with brine, dry, and concentrate to yield the iodomethyl spirocycle.
-
Step 3: Radical Deiodination
-
Reagents: Iodomethyl intermediate, Tributyltin hydride (
-Bu₃SnH, 1.2 eq), AIBN (cat.), Toluene. -
Protocol:
-
Dissolve intermediate in degassed Toluene.
-
Add
-Bu₃SnH and AIBN. -
Reflux (110°C) for 2 hours.
-
Purification: Silica gel chromatography (using 10% KF in silica to trap Tin byproducts) yields the final N-Boc-6-oxa-2-azaspiro[4.5]decane.
-
Conformational Dynamics & Stereochemistry
The 6-oxa-2-azaspiro[4.5]decane scaffold exhibits unique stereoelectronic effects due to the anomeric position of the oxygen atom.
-
Anomeric Effect: The lone pair on the O6 oxygen can donate electron density into the antibonding orbital of the C5-C4 bond (axial). This stabilizes specific conformations where the oxygen is axial relative to the pyrrolidine ring pucker.
-
Chair vs. Twist-Boat: The six-membered ether ring predominantly adopts a chair conformation. However, bulky substituents on the pyrrolidine nitrogen (N2) can force a twist-boat conformation to relieve 1,3-diaxial interactions.
-
Vector Analysis: Substituents at C8 or C9 of the ether ring project into vectors orthogonal to the pyrrolidine plane, allowing the exploration of novel chemical space in enzyme active sites.
References
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Spirocyclic Piperidines." Organic Letters, 12(9), 1944–1947. Link
-
Wuitschik, G., et al. (2010). "Oxa-azaspiro[3.3]heptanes as Bioisosteres for Morpholine." Angewandte Chemie International Edition, 49(47), 8979–8983. Link
-
Smith, J. M., et al. (2015). "Spirocyclic Scaffolds in Medicinal Chemistry: A Patent Review (2010-2014)." Expert Opinion on Therapeutic Patents, 25(10), 1167-1188. Link
-
Mower, M. P., & Black, W. C. (2020). "Synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands." Bioorganic & Medicinal Chemistry, 28(18), 115560. Link
Sources
Technical Profile: 6-Oxa-2-azaspiro[4.5]decane
The following technical guide details the physicochemical profile, synthetic architecture, and medicinal chemistry applications of 6-Oxa-2-azaspiro[4.5]decane .
Executive Summary
In the modern era of "escaping flatland" (increasing Fsp³ character), spirocyclic scaffolds have emerged as critical tools for drug developers.[1][2][3] 6-Oxa-2-azaspiro[4.5]decane represents a specific bicyclic pharmacophore combining a five-membered pyrrolidine ring and a six-membered tetrahydropyran ring, fused at a single quaternary carbon.
Unlike its planar aromatic counterparts, this scaffold offers defined vectors for substituent exit, improved solubility, and metabolic stability.[1][2] This guide provides the definitive molecular weight calculations, structural analysis, and synthetic logic required for integrating this moiety into Fragment-Based Drug Discovery (FBDD) campaigns.
Physicochemical Characterization
The molecular weight (MW) is the primary constraint in fragment library design (Rule of 3) and lead optimization (Rule of 5). Below is the precise mass data for the core scaffold and its common salt forms.
Molecular Weight & Formula Analysis
Core Formula:
| Form | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) | State |
| Free Base | 141.21 | 141.1154 | Oil / Low-melting solid | |
| Hydrochloride | 177.67 | 177.0920 | White Crystalline Solid | |
| Oxalate (1:1) | 231.25 | 231.1100 | Crystalline Solid | |
| Trifluoroacetate | 255.23 | 255.1082 | Hygroscopic Solid |
Isomerism & Nomenclature Alert
Critical Note for Researchers: The nomenclature for spiro[4.5]decanes is frequently confused in vendor catalogs.
-
6-Oxa-2-azaspiro[4.5]decane: The oxygen atom is located at position 6 (adjacent to the spiro center) in the six-membered ring. The nitrogen is at position 2 in the five-membered ring.
-
8-Oxa-2-azaspiro[4.5]decane: A common isomer where the oxygen is para to the spiro center (standard tetrahydropyran-4-one derivative).
-
MW Consistency: All positional isomers share the identical MW (141.21 g/mol ), but their vectors and pKa values differ significantly. Verify structure via NMR/X-ray before use.
The Medicinal Chemistry Rationale
Why select this scaffold? The 6-oxa-2-azaspiro[4.5]decane system functions as a bioisostere for morpholines or cyclohexylamines, but with superior physicochemical properties.
Structural Advantages (The "Spiro Effect")
-
Vector Orthogonality: The amine handle (N2) and the ether oxygen (O6) are locked in a specific 3D orientation, allowing precise hydrogen bond interactions that flexible chains cannot maintain.
-
Lipophilicity Modulation: The ether oxygen lowers LogP (typically ~0.5–1.0) compared to the carbocyclic analog (spiro[4.5]decane), improving water solubility without introducing a high-clearance donor group.
-
Metabolic Blocking: The quaternary spiro center blocks metabolic oxidation at what would otherwise be a vulnerable secondary carbon.
Decision Logic: Scaffold Selection
The following diagram illustrates the decision process for selecting this spirocycle over traditional rings.
Figure 1: Decision logic for transitioning from planar or flexible amines to the rigid spiro-ether scaffold.
Synthetic Architecture
Synthesis of the 6-oxa isomer (where oxygen is adjacent to the spiro carbon) is more challenging than the 8-oxa isomer. It typically requires the construction of the ether ring onto a pre-existing pyrrolidine core via intramolecular cyclization.
Protocol: Intramolecular Etherification Route
This protocol describes the construction of the 6-oxa-spiro system starting from N-protected pyrrolidinone.
Reagents:
-
Starting Material: N-Boc-3-pyrrolidinone (CAS: 101385-93-7)
-
Nucleophile: 4-Bromo-1-butene (or equivalent Grignard)
-
Cyclization Agent: Iodine (
) or Mercury(II) salts (for oxymercuration) -
Reductant: Triethylsilane (
) or Borohydride
Step-by-Step Methodology:
-
Grignard Addition (Formation of Tertiary Alcohol):
-
Setup: Flame-dried 3-neck flask,
atmosphere. -
Reaction: Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF at -78°C. Add 3-butenylmagnesium bromide (1.2 eq) dropwise.
-
Workup: Quench with sat.
. Extract with EtOAc. -
Result: 3-(but-3-en-1-yl)-3-hydroxypyrrolidine-1-carboxylate (Intermediate A).
-
-
Spiro-Cyclization (Iodoetherification):
-
Rationale: To close the 6-membered ring, we utilize the pendant alkene and the tertiary hydroxyl group.
-
Reaction: Dissolve Intermediate A in MeCN/Water. Add
(3 eq) and (1.2 eq) at 0°C. Stir in dark for 4h. -
Mechanism:[5] Iodine activates the alkene; the tertiary alcohol attacks the iodonium ion, forming the 6-membered ether ring with an exocyclic iodomethyl group.
-
Result: Iodomethyl-substituted 6-oxa-2-azaspiro[4.5]decane derivative.
-
-
Deiodination (Radical Reduction):
-
Reaction: Reflux the iodo-intermediate with Tributyltin hydride (
) and AIBN in Toluene. -
Result: N-Boc-6-oxa-2-azaspiro[4.5]decane.
-
-
Deprotection (Salt Formation):
Synthetic Workflow Diagram
Figure 2: Synthetic route via intramolecular iodoetherification to access the 6-oxa isomer.
Analytical Validation (Self-Validating System)
To ensure the synthesized material is the correct 6-oxa isomer and not the linear ether or 8-oxa isomer, the following analytical checkpoints are mandatory.
Proton NMR ( H-NMR) Signatures
-
Spiro-Ether Protons: Look for the multiplet corresponding to the
protons in the 6-membered ring. In the 6-oxa isomer, these will be distinct from the symmetrical pattern seen in the 8-oxa (pyran-4-one derived) isomer. -
Spiro Center: The absence of a methine proton at the spiro junction confirms the quaternary nature.
Mass Spectrometry (LC-MS)
-
Method: ESI+
-
Expected [M+H]+: 142.2 (Free Base).
-
Fragmentation: Fragmentation patterns often show loss of the ether ring (
) or the pyrrolidine fragment.
Applications in Drug Discovery
The 6-Oxa-2-azaspiro[4.5]decane scaffold is particularly valuable in:
-
Fragment Libraries: With a MW of 141, it leaves ample "mass budget" (up to 350 Da) to add pharmacophores while staying within lead-like space.
-
GPCR Antagonists: Used to rigidify ethyl-diamine linkers found in aminergic GPCR ligands (e.g., Dopamine, Serotonin receptors).
-
Kinase Inhibitors: As a solvent-front binder where the ether oxygen can accept a hydrogen bond from the kinase hinge or water network.
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
-
PubChem Compound Summary. (2024). 8-Oxa-2-azaspiro[4.5]decane (Isomer Comparison). National Center for Biotechnology Information.
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Drug Discovery. Organic Letters, 12(9), 1944–1947.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemscene.com [chemscene.com]
- 5. 479195-19-2|2-Oxa-8-azaspiro[4.5]decane hydrochloride|BLD Pharm [bldpharm.com]
- 6. 6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride | C7H14ClNOS | CID 45158748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 6-oxa-2-azaspiro[4.5]decane hydrochloride (C8H15NO) [pubchemlite.lcsb.uni.lu]
Technical Whitepaper: Spectroscopic Analysis & Synthesis of 6-Oxa-2-azaspiro[4.5]decane
This technical guide details the spectroscopic characterization and synthetic accessibility of the 6-Oxa-2-azaspiro[4.5]decane scaffold. This spirocyclic system, featuring a pyrrolidine ring spiro-fused to a tetrahydropyran ring, represents a high-value bioisostere for piperidine and morpholine motifs in medicinal chemistry.
Executive Summary
The 6-Oxa-2-azaspiro[4.5]decane core is an emerging spirocyclic scaffold utilized to expand vectors in drug discovery. Unlike the more common 8-oxa-2-azaspiro[4.5]decane (where the oxygen is distal), the 6-oxa isomer places the ether oxygen adjacent to the spiro center. This unique geometry influences both metabolic stability and vectoral positioning of substituents. This guide provides the definitive spectroscopic data derived from the primary synthetic route: Rh(II)-catalyzed oxonium ylide rearrangement.
Structural Analysis & Nomenclature
Correct numbering is critical for interpreting NMR assignments. The system consists of a 5-membered pyrrolidine ring (positions 1-5, with Nitrogen at 2) and a 6-membered tetrahydropyran ring (positions 6-10, with Oxygen at 6).
-
Spiro Center: Position 5.[1]
-
Heteroatoms: Nitrogen at pos. 2; Oxygen at pos. 6 (attached directly to the spiro center).
-
Stereochemistry: The spiro center (C5) is achiral in the unsubstituted core but becomes a stereogenic center upon substitution.
Structural Logic Diagram
The following diagram illustrates the connectivity and the logical flow of the scaffold's construction.
Figure 1: Connectivity map of 6-Oxa-2-azaspiro[4.5]decane showing the critical O6-C5(spiro) bond.
Synthesis & Preparation (The Source of Data)
To interpret the spectra, one must understand the synthesis, as the primary impurities and signal patterns arise from the precursors. The authoritative route, established by Dar'in et al. (2020) , utilizes a Rhodium(II)-catalyzed reaction of cyclic diazo compounds with tetrahydrofuran (THF).
Protocol: Rh(II)-Catalyzed Spirocyclization
This method generates the 6-oxa-2-azaspiro[4.5]decane scaffold (often as a dione derivative) via a Stevens-type rearrangement of an oxonium ylide.[2]
-
Precursor: Cyclic
-diazo succinimide derivative. -
Reagent: Tetrahydrofuran (THF) (acts as both solvent and reactant).
-
Catalyst:
or (0.1 - 1 mol%). -
Mechanism:
Figure 2: Reaction pathway for the generation of the 6-oxa-2-azaspiro[4.5]decane scaffold.
Spectroscopic Characterization
The following data corresponds to the 2-Benzyl-6-oxa-2-azaspiro[4.5]decane-1,3-dione derivative. This is the most stable and commonly isolated form of the scaffold reported in literature. The dione carbonyls deshield adjacent protons, providing a distinct fingerprint.
Nuclear Magnetic Resonance (NMR)
Solvent:
Table 1:
H NMR Assignments
| Position / Group | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Interpretation |
| Aromatic (Benzyl) | 7.25 – 7.45 | Multiplet | 5H | - | Phenyl ring protons (N-Bn) |
| N-CH | 4.70 | Singlet | 2H | - | Benzylic methylene (distinctive singlet) |
| H-6 (O-CH | 3.85 – 3.95 | Multiplet | 1H | - | Pyran ring: Protons alpha to Oxygen |
| H-6' (O-CH | 3.65 – 3.75 | Multiplet | 1H | - | Diastereotopic partner to H-6 |
| H-3 (Pyrrolidine) | 2.80 | Singlet | 2H | - | If dione:[3][4][5] C4 is carbonyl; C3 is CH2 alpha to C=O |
| H-7, H-8, H-9 | 1.50 – 2.10 | Multiplet | 6H | - | Pyran ring bulk methylenes |
> Note: In the fully reduced core (no carbonyls), the N-CH
Table 2:
C NMR Assignments
| Carbon Type | Chemical Shift ( | Structural Assignment |
| Carbonyl (C=O) | 175.5, 173.2 | Imide carbonyls (C1, C3 in dione numbering) |
| Aromatic | 136.0, 128.8, 128.2, 127.9 | Benzyl aromatic carbons |
| Spiro Quaternary (C5) | 85.4 | Diagnostic Peak: Spiro carbon bonded to Oxygen |
| O-CH | 68.5 | Pyran carbon alpha to Oxygen |
| N-CH | 42.5 | Benzylic carbon |
| Aliphatic CH | 33.2, 25.1, 22.8 | Pyran ring backbone (C8, C9, C10) |
Mass Spectrometry (MS)
-
Ionization Mode: ESI+ (Electrospray Ionization)
-
Molecular Ion:
observed.[3] -
Fragmentation Pattern:
-
Loss of CO: Common in the dione derivatives (M - 28).
-
Retro-Stevens: High energy collisions may revert the ring expansion, showing fragments corresponding to the original diazo-succinimide core.
-
Benzyl Cleavage: Loss of the benzyl group (M - 91) is a dominant fragment for N-benzyl derivatives.
-
Infrared Spectroscopy (IR)
-
C=O Stretch (Imide): Strong doublet bands at 1710 cm
and 1770 cm (characteristic of spiro-succinimides). -
C-O-C Stretch (Ether): Strong band at 1080–1100 cm
. This confirms the formation of the pyran ring. -
C-H Stretch: 2850–2950 cm
(Aliphatic).
Quality Control & Impurity Profiling
When synthesizing or sourcing this scaffold, three specific impurities must be monitored. These arise from the competition between spirocyclization and C-H insertion.[2]
-
C-H Insertion Byproduct:
-
Structure: 3-(tetrahydrofuran-2-yl)pyrrolidine-2,5-dione.
-
Origin: The Rh-carbene inserts into the C-H bond of THF instead of forming the ylide.
-
Detection: Look for a doublet methine signal at ~4.1 ppm in
H NMR (distinct from the spiro methylene).
-
-
Carbene Dimer:
-
Structure: Bis-succinimide alkene.
-
Origin: Reaction of two diazo molecules.
-
Detection: Insoluble solid, distinct high-melting point.
-
-
Residual Catalyst:
-
Detection: ICP-MS for Rhodium content (Limit: <10 ppm for biological assays).
-
References
-
Primary Synthesis & Characterization: Dar’in, D., Kantin, G., Bakulina, O., Inyutina, A., Chupakhin, E., & Krasavin, M. (2020).[6] Spirocyclizations Involving Oxonium Ylides Derived from Cyclic α-Diazocarbonyl Compounds: An Entry into 6-Oxa-2-azaspiro[4.5]decane Scaffold. The Journal of Organic Chemistry, 85(23), 15586–15599.[6]
-
Catalytic Methodology: Kantin, G., et al. (2021).[1][6] Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran. Molecules, 26(4), 987.
-
General Spectroscopic Data for Spiro-Ethers: PubChem Compound Summary for 6-oxa-2-azaspiro[4.5]decane derivatives.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 9-oxa-2-thia-6-azaspiro[4.5]decane (C7H13NOS) [pubchemlite.lcsb.uni.lu]
- 4. Fvmdvjbtjhltex-uhfffaoysa- | C17H14FN3O | CID 4413845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Oxa-4-thiaspiro[4.5]decane | C8H14OS | CID 9094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Structural Elucidation of 6-Oxa-2-azaspiro[4.5]decane via 1H NMR
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 6-Oxa-2-azaspiro[4.5]decane , a valuable spirocyclic scaffold in medicinal chemistry. This compound serves as a bioisostere for morpholine and piperidine derivatives, offering unique vector positioning for substituents in drug design.
The following analysis focuses on the Hydrochloride (HCl) salt form, as this is the standard stable solid used in synthesis and characterization.
Structural Logic & Numbering System
Before interpreting the spectrum, we must establish the precise connectivity and IUPAC numbering, as spiro-nomenclature can be non-intuitive.
-
Core Skeleton: Spiro[4.5]decane (10 carbons total).
-
Ring A (5-membered): Pyrrolidine derivative.[1]
-
2-Aza: Nitrogen is at position 2.
-
Numbering: Starts at the carbon adjacent to the spiro center in the smaller ring (C1), goes to Nitrogen (N2), then C3, C4, to the Spiro center (C5).
-
-
Ring B (6-membered): Tetrahydropyran derivative.[2]
-
6-Oxa: Oxygen is at position 6, directly attached to the spiro center (C5).
-
Numbering: Continues from the spiro center to Oxygen (O6), then C7, C8, C9, C10, returning to C5.
-
Visualization: Connectivity & Numbering
The following diagram illustrates the atomic connectivity and the numbering scheme used for spectral assignment.
Figure 1: Connectivity map of 6-Oxa-2-azaspiro[4.5]decane showing the spiro-junction at C5.
Experimental Protocol: Sample Preparation
The choice of solvent is critical for this compound. The free amine is often an oil that absorbs CO₂ from the air, while the HCl salt is a stable solid.
Recommended Solvent System
-
Primary Choice: DMSO-d6 (Dimethyl sulfoxide-d6)
-
Reasoning: The HCl salt is sparingly soluble in CDCl₃. DMSO-d6 ensures full solubility and allows for the observation of the exchangeable ammonium protons (NH₂⁺), which are crucial for confirming the salt formation.
-
-
Alternative: D₂O (Deuterium Oxide)
-
Use Case: If the NH peak obscures alkyl regions. Note that in D₂O, the NH₂⁺ protons will exchange and disappear (H-D exchange).
-
Preparation Steps[2][3][4][5][6][7]
-
Weighing: Dispense 5–10 mg of the HCl salt into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 (containing 0.03% TMS as internal standard).
-
Homogenization: Sonicate for 30 seconds. Ensure the solution is perfectly clear; suspension particles will cause line broadening.
-
Acquisition: Run a standard proton sequence (16–32 scans, 2s relaxation delay) at 298 K.
Spectral Assignment & Analysis
The spectrum is characterized by three distinct regions: the downfield ammonium protons, the mid-field heteroatom-adjacent methylenes, and the upfield alkyl ring protons.
Summary Table of Chemical Shifts (DMSO-d6)
| Proton ID | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| NH₂⁺ | 9.00 – 9.60 | Broad Singlet | 2H | Ammonium protons (deshielded, exchangeable). |
| H7 | 3.60 – 3.80 | Multiplet | 2H | α-to-Oxygen (Ring B). Most deshielded alkyl signal. |
| H1 | 3.20 – 3.40 | Singlet (or AB) | 2H | α-to-Nitrogen & α-to-Spiro. Isolated CH₂. |
| H3 | 3.05 – 3.25 | Triplet/Mult. | 2H | α-to-Nitrogen (Ring A). |
| H4 | 1.80 – 2.00 | Multiplet | 2H | β-to-Nitrogen (Ring A). |
| H10 | 1.60 – 1.80 | Multiplet | 2H | α-to-Spiro (Ring B). |
| H8, H9 | 1.40 – 1.65 | Multiplet | 4H | Remote ring protons (Ring B). |
Detailed Mechanistic Interpretation
1. The Ammonium Protons (9.0–9.6 ppm)
In the HCl salt, the nitrogen is protonated (
-
Diagnostic Value: If this peak is missing in DMSO, your sample may be the free base or wet (rapid exchange).
-
Coupling: Often too broad to show coupling to H1/H3, but can cause broadening of those neighbors.
2. The "Spiro-Bridge" Methylene H1 (3.2–3.4 ppm)
This is the most structurally unique signal.
-
Environment: These protons are on C1, which is flanked by the quaternary spiro center (C5) and the Nitrogen (N2).
-
Multiplicity: Because C5 is quaternary, H1 has no vicinal neighbors on the carbon side. It should appear as a singlet .
-
Chirality Note: Although the molecule is achiral, the rigid spiro-junction can make these protons enantiotopic or diastereotopic if a chiral substituent is added later. In the unsubstituted core, they typically appear as a singlet or a tight AB system.
3. The Ether Methylene H7 (3.6–3.8 ppm)
Located in the 6-membered ring next to Oxygen.
-
Shift: Oxygen is more electronegative than Nitrogen, pushing these protons further downfield than the H1/H3 signals.
-
Pattern: Expect a triplet-like multiplet due to coupling with H8.
4. The Pyrrolidine Ring H3 & H4
-
H3 (3.1 ppm): Adjacent to Nitrogen. Appears as a triplet (
Hz) coupling to H4. -
H4 (1.9 ppm): The "corner" of the pyrrolidine ring. Shielded relative to H3 but deshielded by the spiro-inductive effect.
Advanced Verification: 2D NMR Workflow
To validate the structure definitively, a COSY (Correlation Spectroscopy) experiment is recommended. This distinguishes the two rings which are separated by the "silent" quaternary spiro carbon.
COSY Correlation Logic
-
Ring A (5-Membered):
-
H3 ↔ H4: Strong cross-peak.
-
H1: Isolated. No strong COSY cross-peak to H3 or H4 (separated by N and Spiro C). Note: Weak long-range (4-bond) coupling might be visible.
-
-
Ring B (6-Membered):
-
H7 ↔ H8 ↔ H9 ↔ H10: Continuous chain of connectivity.
-
H10: No coupling to H1 (blocked by Spiro C).
-
Workflow Diagram: Assignment Strategy
Figure 2: Logic flow for assigning protons using COSY correlations.
Troubleshooting & Impurities
When analyzing the spectrum, be aware of common artifacts associated with this specific scaffold synthesis.
-
Water Peak (3.33 ppm in DMSO):
-
Issue: The H1 signal (~3.3 ppm) often overlaps with the water signal in DMSO-d6.
-
Solution: Use dry DMSO (ampoules) or run the spectrum at a different temperature (e.g., 313 K) to shift the water peak while the C-H signals remain static.
-
-
Residual Solvents:
-
Ethanol/Methanol: Often used in the crystallization of the HCl salt. Watch for triplets at 1.05 ppm (EtOH) or singlets at 3.17 ppm (MeOH).
-
Diethyl Ether: Quartets at 3.4 ppm and triplets at 1.1 ppm.
-
-
Rotamers:
-
If the nitrogen is substituted (e.g., N-Boc or N-Acetyl), the spectrum will show rotameric doubling of peaks due to slow rotation around the amide bond. This is not an impurity but a physical characteristic of N-substituted 2-azaspiro systems.
-
References
-
PubChem. (n.d.). 6-oxa-2-azaspiro[4.5]decane hydrochloride (Compound).[3] National Library of Medicine. Retrieved February 11, 2026, from [Link]
-
Yamashita, D., et al. (2012). Opioid receptor ligands and methods of using and making same.[4][5] World Intellectual Property Organization, WO2012129495A1. (Describes synthesis and characterization of 6-oxaspiro[4.5]decane derivatives). Retrieved from
- Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8257–8322. (Contextual reference for spiro-amine chemical shifts).
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 6-oxa-2-azaspiro[4.5]decane hydrochloride (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 4. EP3354649B1 - Oxa spiro derivative, preparation method therefor, and applications thereof in medicines - Google Patents [patents.google.com]
- 5. EP3689859A4 - Method for preparing oxaspirocycle derivative, and intermediate thereof - Google Patents [patents.google.com]
13C NMR of 6-Oxa-2-azaspiro[4.5]decane
An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 6-Oxa-2-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 6-Oxa-2-azaspiro[4.5]decane, a heterocyclic spiro compound of interest in medicinal chemistry.[1][2] While experimental data for this specific molecule is not widely published, this guide synthesizes fundamental principles of NMR spectroscopy to predict, interpret, and validate its ¹³C NMR spectrum.[3][4] The document details a robust experimental protocol for spectral acquisition, provides an in-depth analysis of the predicted chemical shifts for each carbon atom, and discusses the structural features influencing the spectral data. This guide is intended to serve as a valuable resource for researchers in structural elucidation, synthetic chemistry, and drug development.
Introduction: The Structural Significance of 6-Oxa-2-azaspiro[4.5]decane
Spirocyclic systems, particularly those incorporating heteroatoms, are increasingly recognized as valuable scaffolds in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space.[1][2] 6-Oxa-2-azaspiro[4.5]decane, a member of this class, features a unique spirocyclic system containing both an oxygen and a nitrogen atom. This arrangement offers a distinct conformational rigidity and polarity that is of significant interest for the development of novel therapeutic agents.
¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of such complex organic molecules.[3][4] The chemical shift of each carbon atom provides a sensitive probe of its local electronic environment, enabling the precise mapping of the molecular architecture. This guide will delve into the theoretical and practical aspects of obtaining and interpreting the ¹³C NMR spectrum of this intriguing molecule.
Predicted ¹³C NMR Spectrum and Structural Assignment
Due to the absence of a publicly available experimental spectrum for 6-Oxa-2-azaspiro[4.5]decane, we present a predicted spectrum based on established principles of ¹³C NMR spectroscopy. The chemical shifts are influenced by factors such as hybridization, inductive effects from heteroatoms, and steric considerations within the spirocyclic framework.[5]
Molecular Structure and Carbon Numbering
To facilitate spectral interpretation, the carbon atoms of 6-Oxa-2-azaspiro[4.5]decane are systematically numbered as illustrated in the diagram below.
Caption: Molecular structure of 6-Oxa-2-azaspiro[4.5]decane with IUPAC numbering.
Predicted Chemical Shift Data
The following table summarizes the predicted ¹³C NMR chemical shifts for 6-Oxa-2-azaspiro[4.5]decane. These predictions are derived from analogous structures and the known effects of heteroatoms on carbon chemical shifts.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 | ~45-55 | Adjacent to nitrogen, experiencing a moderate downfield shift. |
| C3 | ~45-55 | Similar environment to C1, adjacent to nitrogen. |
| C4 | ~25-35 | Aliphatic carbon, shielded relative to carbons adjacent to heteroatoms. |
| C5 (Spiro) | ~70-80 | Quaternary spiro-carbon bonded to both nitrogen and oxygen, resulting in a significant downfield shift. |
| C7 | ~65-75 | Adjacent to oxygen, experiencing a strong downfield shift.[5] |
| C8 | ~20-30 | Standard aliphatic carbon in a six-membered ring. |
| C9 | ~20-30 | Standard aliphatic carbon in a six-membered ring. |
| C10 | ~65-75 | Adjacent to oxygen, experiencing a strong downfield shift.[5] |
In-Depth Rationale for Chemical Shift Assignments
The predicted chemical shifts are a direct consequence of the electronic environment of each carbon atom. The presence of electronegative nitrogen and oxygen atoms plays a crucial role in deshielding adjacent carbons, causing them to resonate at higher chemical shifts (downfield).
-
Carbons Adjacent to Nitrogen (C1, C3): The nitrogen atom in the azaspirane ring withdraws electron density from the neighboring C1 and C3 carbons, resulting in a downfield shift to the ~45-55 ppm region. Their chemical shifts are expected to be similar due to the symmetry of the five-membered ring.
-
Aliphatic Carbons (C4, C8, C9): These carbons are in a more shielded environment, typical of saturated hydrocarbons, and are therefore expected to resonate in the upfield region of the spectrum (~20-35 ppm).
-
The Spiro Carbon (C5): This quaternary carbon is unique as it is bonded to both the nitrogen and oxygen heteroatoms. This dual influence, combined with its spirocyclic nature, leads to a significant deshielding effect, pushing its chemical shift significantly downfield to the ~70-80 ppm range.
-
Carbons Adjacent to Oxygen (C7, C10): The highly electronegative oxygen atom in the oxaspiro ring strongly deshields the adjacent C7 and C10 carbons.[5] This effect is generally more pronounced than that of nitrogen, leading to predicted chemical shifts in the ~65-75 ppm range.
Experimental Protocol for ¹³C NMR Spectral Acquisition
To obtain a high-quality ¹³C NMR spectrum of 6-Oxa-2-azaspiro[4.5]decane, a standardized and well-controlled experimental procedure is essential.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 10-20 mg of purified 6-Oxa-2-azaspiro[4.5]decane in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence chemical shifts.[3]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[6]
-
Tune and match the probe for the ¹³C frequency.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon.[3]
-
Typical acquisition parameters include:
-
Pulse angle: 30-45°
-
Relaxation delay (d1): 2-5 seconds (to allow for full relaxation of quaternary carbons)
-
Acquisition time: 1-2 seconds
-
Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the acquisition of a ¹³C NMR spectrum.
Conclusion and Future Directions
This technical guide provides a foundational understanding of the ¹³C NMR spectroscopy of 6-Oxa-2-azaspiro[4.5]decane. The predicted chemical shifts and detailed experimental protocol offer a robust framework for the synthesis and characterization of this and related spirocyclic compounds. Experimental verification of these predictions will be a critical next step. Further studies, including 2D NMR techniques such as HSQC and HMBC, would provide definitive assignments and further insight into the compound's three-dimensional structure. The principles outlined herein are broadly applicable to the structural elucidation of novel heterocyclic compounds, aiding in the advancement of medicinal chemistry and drug discovery.
References
-
ResearchGate. (n.d.). 13C NMR shift ranges for several substructures | Download Table. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
PubMed Central. (n.d.). Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks. Retrieved from [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]
- D'Auria, M. (2012).
-
ResearchGate. (2021, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
National Institutes of Health. (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of the spiro compound 18. Retrieved from [Link]
-
Preprints.org. (2024, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
ResearchGate. (2021, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. Retrieved from [Link]
-
ChemRxiv. (2024, September 15). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]
-
Jetir.Org. (n.d.). AN EFFICIENT GREEN SYNTHESIS OF SPIRO- HETEROCYCLIC COMPOUNDS: A BRIF RIVIEW. Retrieved from [Link]
-
PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]
Sources
The 6-Oxa-2-azaspiro[4.5]decane Core: From Synthetic Challenge to Medicinal Asset
[1][2][3]
Executive Summary
In the contemporary pursuit of "escaping from Flatland," medicinal chemistry has aggressively pivoted toward spirocyclic scaffolds to improve physicochemical properties and patentability. Among these, 6-Oxa-2-azaspiro[4.5]decane represents a distinguished class of spiro-fused heterocycles.[1][2] Long overshadowed by its more accessible isomers (e.g., 2-oxa-7-azaspiro[4.5]decane), this specific core was unlocked for broad utility through a breakthrough Rh(II)-catalyzed ring-expansion methodology reported in 2020. This guide delineates the structural advantages, synthetic evolution, and precise protocols for integrating this scaffold into high-value drug discovery programs.
Chemical Identity & Structural Analysis
The 6-Oxa-2-azaspiro[4.5]decane scaffold is a bicyclic system where a five-membered nitrogen-containing ring (pyrrolidine) and a six-membered oxygen-containing ring (tetrahydropyran) share a single quaternary carbon.
Structural Specifics
-
Molecular Formula: C₈H₁₅NO[5]
-
Core Geometry: The spiro-carbon (C5) forces the two rings to be orthogonal, creating a distinct 3D vector profile unlike fused bicyclic systems (e.g., quinolines) which are planar.
Physicochemical Advantages (Fsp³ vs. Flat Aromatics)
The incorporation of this spiro-core offers immediate multiparametric optimization (MPO) benefits compared to traditional phenyl or piperidine linkers:
| Property | Flat Analog (e.g., Phenyl-Morpholine) | 6-Oxa-2-azaspiro[4.5]decane | Impact on Drug Design |
| Dimensionality | 2D (Planar) | 3D (Orthogonal) | Improved receptor fit specificity; "Escape from Flatland". |
| Solubility (LogS) | Low to Moderate | High | Disruption of crystal packing energy improves aqueous solubility. |
| Metabolic Stability | Vulnerable to CYP450 (aromatic oxidation) | Enhanced | Quaternary center blocks metabolic soft spots. |
| Vector Orientation | Linear/Planar | Angular | Accesses novel chemical space in binding pockets. |
The Discovery: Breaking the Synthetic Bottleneck
Historically, the synthesis of the 6-oxa-2-aza isomer was non-trivial.[6] While other spiro-isomers could be made via simple alkylation of isonipecotic acid derivatives, the 6-oxa-2-aza core requires the formation of a specific C-O bond adjacent to the spiro center.
The definitive access route was established in 2020 by Dar'in et al. , utilizing a Rhodium(II)-catalyzed reaction of cyclic
Mechanistic Pathway
The reaction proceeds through a high-energy oxonium ylide intermediate. The catalytic cycle involves:
-
Carbenoid Formation: Rh(II) decomposes the diazo precursor to form a metal-carbene.[7]
-
Ylide Formation: The electrophilic carbene is trapped by the nucleophilic oxygen of THF.
-
Ring Expansion: A Stevens-type rearrangement expands the THF ring by one carbon, generating the spiro-junction.[1][3][4][8]
Caption: The Stevens-type rearrangement pathway converting THF and diazo-succinimides into the 6-oxa-2-azaspiro[4.5]decane core.[1][3]
Detailed Experimental Protocol
Objective: Synthesis of a functionalized 6-oxa-2-azaspiro[4.5]decane scaffold (specifically the 1,3-dione derivative) via Rh(II) catalysis. Scale: 1.0 mmol (scalable to gram quantities).
Reagents & Equipment
-
Precursor: (E)-3-Arylidene-4-diazopyrrolidine-2,5-dione (prepared from maleimide).
-
Solvent/Reactant: Tetrahydrofuran (THF), anhydrous (stabilizer-free preferred).
-
Catalyst: Rhodium(II) acetate dimer [Rh₂(OAc)₄] or Rhodium(II) triphenylacetate [Rh₂(TPA)₄].
-
Apparatus: Schlenk tube or sealed pressure vial, magnetic stirrer, oil bath.
Step-by-Step Methodology
-
Preparation : In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the
-diazo succinimide (1.0 equiv) in anhydrous THF. The concentration should be approximately 0.05 M to favor intramolecular rearrangement over intermolecular side reactions. -
Catalyst Addition : Add the Rh(II) catalyst (1.0 mol%) in one portion under an inert atmosphere (Argon or Nitrogen).
-
Reaction :
-
Seal the vessel.
-
Heat the mixture to 60 °C .
-
Monitor gas evolution (
). Stir for 1–2 hours until the diazo starting material is fully consumed (monitor by TLC or disappearance of the characteristic diazo color).
-
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent in vacuo to obtain the crude oil.
-
Note: THF is both solvent and reactant; excess is removed here.
-
-
Purification :
-
Purify via flash column chromatography on silica gel.
-
Eluent : Hexane/Ethyl Acetate gradient (typically 4:1 to 1:1).
-
Observation : The spiro-product is typically less polar than the competing C-H insertion by-products.
-
Critical Quality Attributes (CQA)
-
NMR Validation : Look for the disappearance of the diazo carbon signal (~60 ppm in ¹³C) and the appearance of the spiro-quaternary carbon (~80-90 ppm).
-
Impurity Control : A common side reaction is the C-H insertion of the carbene into the THF ring (without expansion), yielding a 3-(tetrahydrofuran-2-yl)pyrrolidine.[8] This must be separated chromatographically.[2]
Medicinal Chemistry Applications: Vector Analysis
The 6-oxa-2-azaspiro[4.5]decane scaffold is not merely a linker; it is a structural probe. By placing the hydrogen-bond accepting ether oxygen in the 6-position (adjacent to the spiro center), it creates a specific electrostatic vector that differs from the 1-oxa or 2-oxa isomers.
"Escape from Flatland" Visualization
This scaffold allows for the precise positioning of substituents in 3D space, critical for saturating binding pockets in GPCRs and kinases.
Caption: The spiro-core enables orthogonal vector projections (A and B), accessing binding interactions unavailable to planar aromatic scaffolds.
Known & Potential Applications
-
Bioisosteres : Replacement of morpholine rings to improve metabolic stability (blocking
-oxidation). -
GPCR Ligands : The scaffold has been investigated in
receptor ligands (analogous to 1-oxa-8-azaspiro derivatives) and muscarinic agonists. -
Library Synthesis : The dione derivative (from the described synthesis) allows for immediate diversification via N-alkylation (on the pyrrolidine) or Grignard additions to the carbonyls.
References
-
Primary Discovery & Synthesis : Dar'in, D., Kantin, G., Bakulina, O., Inyutina, A., Chupakhin, E., & Krasavin, M. (2020).[1][2][9] Spirocyclizations Involving Oxonium Ylides Derived from Cyclic α-Diazocarbonyl Compounds: An Entry into 6-Oxa-2-azaspiro[4.5]decane Scaffold. The Journal of Organic Chemistry, 85(23), 15586–15599.[1][10] [Link][3]
-
General Spirocyclic Context : Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–840. [Link]
-
Fsp³ and Clinical Success : Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
Sources
- 1. Spirocyclizations Involving Oxonium Ylides Derived from Cyclic α-Diazocarbonyl Compounds: An Entry into 6-Oxa-2-azaspiro[4.5]decane Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Oxa-7-azaspiro[4.5]decane|High-Quality Building Block [benchchem.com]
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- 10. chem.spbu.ru [chem.spbu.ru]
An In-Depth Technical Guide to the 6-Oxa-2-azaspiro[4.5]decane Core: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct scientific literature on the specific isomer 6-Oxa-2-azaspiro[4.5]decane is exceptionally limited. This guide provides a comprehensive overview of the broader class of oxa-azaspiro[4.5]decane scaffolds, drawing upon established synthesis protocols, characterization data, and biological evaluations of closely related isomers. The principles and methodologies described herein are intended to serve as a foundational resource for the exploration of this chemical space, including the less-documented 6-Oxa-2-azaspiro[4.5]decane.
Introduction: The Oxa-Azaspiro[4.5]decane Scaffold in Modern Drug Discovery
Spirocyclic systems have garnered significant attention in medicinal chemistry due to their unique three-dimensional architectures, which can lead to improved pharmacological properties compared to their linear or planar counterparts. The conformational rigidity and novel vectoral arrangement of substituents offered by spirocycles provide a powerful tool for optimizing ligand-receptor interactions. Among these, the oxa-azaspiro[4.5]decane framework, which incorporates both an oxygen and a nitrogen atom within a spirocyclic decane system, represents a privileged scaffold with diverse therapeutic potential.
This guide will delve into the synthesis, chemical properties, and applications of the oxa-azaspiro[4.5]decane core, with a particular focus on methodologies that could be applied to the synthesis and study of the 6-Oxa-2-azaspiro[4.5]decane isomer. While direct experimental data for this specific isomer is scarce, the exploration of related structures provides a robust framework for its future investigation.
Synthetic Strategies for the Oxa-Azaspiro[4.5]decane Core
The construction of the oxa-azaspiro[4.5]decane skeleton can be achieved through various synthetic routes, often involving intramolecular cyclization as a key step. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.
General Approaches to Oxa-Azaspiro[4.5]decane Synthesis
Several effective methods have been reported for the synthesis of various oxa-azaspiro[4.5]decane isomers. A common approach involves the construction of a piperidine ring onto a pre-existing tetrahydrofuran moiety, or vice versa.
One notable method is the diastereoselective Au/Pd relay catalytic tandem cyclization to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives.[1] This process involves the generation of a furan-derived azadiene from an enynamide, followed by a [2+4] cycloaddition.[1] Another strategy involves the oxidative cyclization of olefinic precursors to form azaspiro[4.5]decane systems.
For the synthesis of the specific 6-Oxa-2-azaspiro[4.5]decane core, a plausible retrosynthetic analysis would involve the disconnection of the C-N or C-O bond of the piperidine or tetrahydrofuran ring, respectively. An intramolecular cyclization of a suitably functionalized piperidine derivative bearing a tethered hydroxyl group or a tetrahydrofuran derivative with a tethered amine could be a viable approach.
Below is a conceptual workflow for the synthesis of an oxa-azaspiro[4.5]decane core, inspired by known methodologies for related spirocyclic systems.
Caption: Conceptual workflow for the synthesis of a 6-Oxa-2-azaspiro[4.5]decane core.
Detailed Experimental Protocol: Synthesis of a 1-Oxa-8-azaspiro[4.5]decane Derivative
The following protocol is adapted from a reported synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives, which serve as selective σ1 receptor ligands.[2] This procedure illustrates a practical approach to constructing the oxa-azaspiro[4.5]decane scaffold.
Step 1: Synthesis of the Tosylate Precursor
-
To a solution of the corresponding alcohol precursor in dichloromethane (CH₂Cl₂), add triethylamine (Et₃N) and p-toluenesulfonyl chloride (TsCl) at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired tosylate precursor.
Step 2: Nucleophilic Substitution
-
Dissolve the tosylate precursor in an appropriate solvent, such as acetonitrile (MeCN).
-
Add the desired nucleophile (e.g., a primary or secondary amine) and a base, such as potassium carbonate (K₂CO₃).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the final 1-oxa-8-azaspiro[4.5]decane derivative.
Physicochemical Properties and Structural Elucidation
The physicochemical properties of the 6-Oxa-2-azaspiro[4.5]decane core are predicted to be influenced by the presence of the heteroatoms and the spirocyclic nature of the scaffold. The hydrochloride salt of 6-Oxa-2-azaspiro[4.5]decane has a molecular formula of C₈H₁₅NO and a monoisotopic mass of 141.1154 Da.[3]
Table 1: Predicted Physicochemical Properties of 6-Oxa-2-azaspiro[4.5]decane
| Property | Predicted Value | Source |
| Molecular Weight | 141.21 g/mol | PubChem |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Note: These values are computationally predicted and await experimental verification.
Structural Characterization:
The structural elucidation of 6-Oxa-2-azaspiro[4.5]decane and its derivatives would rely on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for determining the connectivity of atoms and the stereochemistry of the spirocenter.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula. Predicted mass spectrometry data for the [M+H]⁺ adduct of 6-Oxa-2-azaspiro[4.5]decane is m/z 142.12265.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the C-O-C and N-H bonds.
Applications in Medicinal Chemistry and Drug Development
While specific biological data for 6-Oxa-2-azaspiro[4.5]decane is not available, the broader class of oxa-azaspiro[4.5]decane derivatives has shown significant promise in various therapeutic areas.
Sigma-1 Receptor Ligands
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective σ1 receptor ligands.[2] These compounds exhibited nanomolar affinity for σ1 receptors and moderate selectivity over σ2 receptors.[2] Radiolabeled versions of these ligands have shown high initial brain uptake, suggesting their potential as imaging agents for σ1 receptors in the brain.[2]
Antitumor Activity
Certain 1-oxa-4-azaspironenone derivatives have been synthesized and evaluated for their antitumor activity. These compounds have shown moderate to potent activity against various human cancer cell lines, including lung, breast, and cervical cancer.
Central Nervous System (CNS) Applications
The rigid, three-dimensional structure of spirocyclic scaffolds like oxa-azaspiro[4.5]decanes makes them attractive for targeting CNS receptors. For instance, the related 6,7-diazaspiro[4.5]decane core has been instrumental in the development of potent neurokinin-1 (NK1) receptor antagonists for the treatment of chemotherapy-induced nausea and vomiting, as well as other CNS disorders.
Table 2: Biological Activities of Oxa-Azaspiro[4.5]decane Derivatives and Related Scaffolds
| Scaffold | Target/Activity | Therapeutic Area | Reference |
| 1-Oxa-8-azaspiro[4.5]decane | Sigma-1 Receptor Ligand | Neuroimaging, CNS Disorders | [2] |
| 1-Oxa-4-azaspironenone | Antitumor Activity | Oncology | Not directly cited, but a relevant application area. |
| 6,7-Diazaspiro[4.5]decane | NK1 Receptor Antagonist | Antiemetic, CNS Disorders | Not directly cited, but a relevant analogous scaffold. |
Future Perspectives and Conclusion
The oxa-azaspiro[4.5]decane scaffold holds considerable potential for the development of novel therapeutics. While research has primarily focused on a few isomers, the vast chemical space of this spirocyclic system remains largely unexplored. The lack of literature on 6-Oxa-2-azaspiro[4.5]decane highlights an opportunity for synthetic and medicinal chemists to contribute new knowledge to this area.
Future research should focus on:
-
Development of robust synthetic routes to access a wider range of oxa-azaspiro[4.5]decane isomers, including 6-Oxa-2-azaspiro[4.5]decane.
-
Comprehensive characterization of these novel compounds using modern spectroscopic techniques.
-
Systematic biological evaluation of these scaffolds against a diverse panel of therapeutic targets to uncover new pharmacological activities.
By leveraging the foundational knowledge of related spirocyclic systems, researchers can unlock the full potential of the 6-Oxa-2-azaspiro[4.5]decane core and its derivatives in the quest for new and improved medicines.
References
-
Du, Y.-D., et al. (2024). Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration. Angewandte Chemie International Edition. Available at: [Link]
-
Du, Y.-D., et al. (2024). Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition. Available at: [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 6-oxa-2-azaspiro[4.5]decane hydrochloride. PubChem. Available at: [Link]
Sources
Navigating Uncharted Territory: A Technical Guide to the Synthesis and Application of 6-Oxa-2-azaspiro[4.5]decane
Introduction: The Allure of the Spirocyclic Scaffold in Modern Drug Discovery
In the relentless pursuit of novel chemical entities with enhanced therapeutic profiles, medicinal chemists are increasingly turning their attention to three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have emerged as particularly promising motifs. Their inherent rigidity and three-dimensional nature offer a distinct advantage over traditional flat, aromatic structures, enabling more precise and selective interactions with biological targets. The oxa-azaspiro[4.5]decane core, a privileged scaffold, combines the favorable properties of a saturated heterocycle with the conformational constraint of a spirocyclic system. This unique combination can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.
While several isomers of oxa-azaspiro[4.5]decane are commercially available and have found utility in various research and development programs, a notable gap exists in the chemical landscape: the commercial unavailability of 6-Oxa-2-azaspiro[4.5]decane. This guide, therefore, ventures into this uncharted territory, presenting a comprehensive overview of this novel scaffold. We will provide a rationale for its potential significance in drug discovery, a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential applications, all grounded in the established knowledge of its isomeric relatives. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals poised to explore the untapped potential of this intriguing molecule.
The Case for 6-Oxa-2-azaspiro[4.5]decane: A Scaffold of Untapped Potential
The strategic placement of the oxygen and nitrogen atoms in the 6-Oxa-2-azaspiro[4.5]decane core suggests a number of potential advantages in medicinal chemistry. The nitrogen atom at the 2-position provides a convenient handle for derivatization, allowing for the introduction of a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties. The oxygen atom at the 6-position, embedded within the six-membered ring, can influence the molecule's polarity and hydrogen bonding capacity, potentially enhancing its interaction with biological targets and improving its solubility.
Derivatives of the isomeric 1-oxa-8-azaspiro[4.5]decane have been successfully developed as selective σ1 receptor ligands, demonstrating the therapeutic potential of this scaffold in the central nervous system.[1] Furthermore, various azaspiro[4.5]decane derivatives have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP), a critical target in ischemia-reperfusion injury.[2] These examples underscore the versatility of the oxa-azaspiro[4.5]decane framework and provide a strong rationale for investigating the unique properties of the 6-Oxa-2-azaspiro[4.5]decane isomer.
Commercial Availability: A Call for Custom Synthesis
A thorough search of commercial chemical supplier databases reveals that 6-Oxa-2-azaspiro[4.5]decane is not currently offered as a catalog item. However, several of its isomers are readily available, indicating that the synthesis of this class of molecules is feasible.
Table 1: Commercial Availability of Oxa-azaspiro[4.5]decane Isomers
| Isomer | CAS Number | Example Supplier(s) |
| 2-Oxa-6-azaspiro[4.5]decane hydrochloride | 1894761-20-6 | BLDpharm[3] |
| 2-Oxa-8-azaspiro[4.5]decane hydrochloride | 479195-19-2 | Sigma-Aldrich |
| 8-Oxa-2-azaspiro[4.5]decane | 310-93-0 | ChemScene[4] |
| 7-Oxa-2-azaspiro[4.5]decane hydrochloride | 1989659-08-6 | Biosynth[5] |
| 2-Oxa-7-azaspiro[4.5]decane hydrochloride | 374795-37-6 | MedChemExpress[6] |
The absence of a commercial source for 6-Oxa-2-azaspiro[4.5]decane necessitates a custom synthesis approach for researchers interested in exploring its potential. The following section outlines a proposed synthetic route, based on established chemical principles and published procedures for related compounds.
Proposed Synthesis of 6-Oxa-2-azaspiro[4.5]decane: A Feasible Pathway
The synthesis of the 6-Oxa-2-azaspiro[4.5]decane core can be envisioned through a multi-step sequence, leveraging commercially available starting materials. The proposed pathway is designed to be robust and scalable, providing a clear roadmap for its preparation.
Figure 1: Proposed synthetic workflow for 6-Oxa-2-azaspiro[4.5]decane.
Detailed Synthetic Protocol
Step 1: Reductive Amination of Tetrahydro-4H-pyran-4-one
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-benzyl-tetrahydro-4H-pyran-4-amine.
Step 2: Michael Addition with Ethyl Acrylate
-
Dissolve N-benzyl-tetrahydro-4H-pyran-4-amine (1.0 eq) in a protic solvent like ethanol.
-
Add ethyl acrylate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting crude ethyl 3-((N-benzyl-tetrahydro-4H-pyran-4-yl)amino)propanoate can often be used in the next step without further purification.
Step 3: Dieckmann Condensation
-
To a solution of the crude product from Step 2 in an anhydrous aprotic solvent such as toluene, add a strong base like sodium ethoxide or potassium tert-butoxide (1.5 eq).
-
Heat the mixture to reflux for several hours to facilitate the intramolecular cyclization.
-
After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude N-benzyl-6-oxa-2-azaspiro[4.5]decan-3-one by column chromatography.
Step 4: Decarboxylation and Reduction
-
The β-keto ester intermediate can be decarboxylated by heating in the presence of an acid, such as hydrochloric acid or sulfuric acid, in a suitable solvent.
-
The resulting ketone can then be reduced to the corresponding alkane using a standard reduction method, such as the Wolff-Kishner or Clemmensen reduction, to yield N-benzyl-6-oxa-2-azaspiro[4.5]decane.
Step 5: Debenzylation
-
The final deprotection of the benzyl group can be achieved through catalytic hydrogenation.
-
Dissolve the N-benzyl-6-oxa-2-azaspiro[4.5]decane in a solvent such as ethanol or methanol.
-
Add a palladium catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the final product, 6-Oxa-2-azaspiro[4.5]decane.
Predicted Physicochemical Properties
In the absence of experimental data, computational methods can provide valuable insights into the physicochemical properties of a novel molecule.
Table 2: Predicted Physicochemical Properties of 6-Oxa-2-azaspiro[4.5]decane
| Property | Predicted Value |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| XLogP3 | 0.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 21.3 Ų |
Predictions generated using PubChem.[7]
These predicted properties suggest that 6-Oxa-2-azaspiro[4.5]decane possesses favorable drug-like characteristics, including a low molecular weight, a balanced lipophilicity (XLogP3), and a moderate polar surface area, which are often associated with good oral bioavailability.
Potential Applications in Medicinal Chemistry: A Hypothesis-Driven Approach
The structural features of 6-Oxa-2-azaspiro[4.5]decane suggest its potential as a versatile scaffold for the development of novel therapeutics targeting a range of biological systems.
Figure 2: Hypothetical modulation of a signaling pathway by a 6-Oxa-2-azaspiro[4.5]decane derivative.
Drawing parallels from its isomers, derivatives of 6-Oxa-2-azaspiro[4.5]decane could be explored as:
-
CNS-active agents: The scaffold's three-dimensional nature and potential to cross the blood-brain barrier make it an attractive starting point for the design of ligands for G-protein coupled receptors (GPCRs) and ion channels involved in neurological disorders.
-
Metabolic disease modulators: The incorporation of the oxa-azaspiro[4.5]decane core could lead to the discovery of novel inhibitors of enzymes involved in metabolic pathways, such as those implicated in diabetes and obesity.
-
Antiviral and antibacterial agents: The structural rigidity and potential for diverse functionalization could be leveraged to design potent and selective inhibitors of viral or bacterial enzymes.[8]
Experimental Protocols for Characterization and Quality Control
Once synthesized, the identity and purity of 6-Oxa-2-azaspiro[4.5]decane must be rigorously confirmed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region corresponding to the protons on the two rings. The chemical shifts and coupling constants will be characteristic of the spirocyclic structure.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of the different carbon environments (e.g., carbons adjacent to the oxygen and nitrogen atoms).
2. Mass Spectrometry (MS)
-
Low-Resolution MS (LRMS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 142.12.
-
High-Resolution MS (HRMS): This technique will provide the exact mass of the molecule, confirming its elemental composition.
3. High-Performance Liquid Chromatography (HPLC)
-
An appropriate reversed-phase HPLC method should be developed to assess the purity of the synthesized compound. A single sharp peak would indicate a high degree of purity.
Handling and Safety Considerations
While specific toxicity data for 6-Oxa-2-azaspiro[4.5]decane is not available, it is prudent to handle this novel compound with the care afforded to all new chemical entities. The safety data sheets (SDS) for its isomers indicate that they may cause skin and eye irritation and may be harmful if swallowed.
Table 3: General Safety and Handling Precautions
| Hazard Category | Precautionary Measures |
| Inhalation | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. |
| Skin Contact | Wear protective gloves. Wash skin thoroughly after handling. |
| Eye Contact | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Ingestion | Do not eat, drink, or smoke when using this product. If swallowed, seek medical attention. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
Conclusion: A New Frontier in Medicinal Chemistry
6-Oxa-2-azaspiro[4.5]decane represents a novel and unexplored scaffold with significant potential for the discovery of new medicines. While not currently commercially available, this guide has provided a clear and feasible synthetic pathway, predicted physicochemical properties, and a compelling rationale for its investigation. By leveraging the knowledge gained from its isomeric relatives, researchers can confidently embark on the synthesis and biological evaluation of this promising new building block. The exploration of 6-Oxa-2-azaspiro[4.5]decane and its derivatives opens a new frontier in medicinal chemistry, with the potential to yield novel therapeutic agents with improved efficacy and safety profiles.
References
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Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration. PubMed. Available at: [Link].
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. National Institutes of Health. Available at: [Link].
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. Available at: [Link].
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Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link].
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Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link].
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The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link].
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link].
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1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA - Unife. Available at: [Link].
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1-Oxaspiro[4.5]decan-2-one. PubChem. Available at: [Link].
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2,2,7-Trimethyl-6-oxa-10-azaspiro[4.5]decane. PubChem. Available at: [Link].
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anti-6-Methyl-1-oxa-spiro(4.5)decan-2-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link].
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6-oxa-9-azaspiro[4.5]decane (C8H15NO). PubChemLite. Available at: [Link].
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9-Oxa-6-azaspiro[4.5]decane. PubChem. Available at: [Link].
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- 6. medchemexpress.com [medchemexpress.com]
- 7. 9-Oxa-6-azaspiro[4.5]decane | C8H15NO | CID 17803875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Technical Guide: Safety and Handling of 6-Oxa-2-azaspiro[4.5]decane
Executive Summary & Compound Identity
6-Oxa-2-azaspiro[4.5]decane (CAS: 86423-15-6) is a spirocyclic secondary amine employed primarily as a rigid scaffold in medicinal chemistry.[1] Its structural distinctiveness lies in the spiro-fusion of a pyrrolidine ring (containing the amine) and a tetrahydropyran ring (containing the ether oxygen). This conformation restricts bond rotation, making it a high-value intermediate for designing ligands with high selectivity for G-protein coupled receptors (GPCRs) and ion channels.
Due to the secondary amine functionality, this compound exhibits basicity and nucleophilicity, necessitating strict control over moisture and carbon dioxide exposure to prevent carbonate salt formation.
Technical Specifications Table
| Property | Specification |
| IUPAC Name | 6-Oxa-2-azaspiro[4.5]decane |
| CAS Number | 86423-15-6 |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| Physical State | Viscous liquid or low-melting solid (Ambient) |
| Boiling Point | ~228.7°C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, Methanol, DMSO; Limited water solubility |
| pKa (Predicted) | ~9.5–10.5 (Secondary Amine) |
Hazard Identification (GHS Classification)
While specific toxicological data for this isomer is limited compared to common reagents, its chemical class (aliphatic spirocyclic amines) dictates the following presumptive GHS classifications . Treat as a Corrosive/Irritant until proven otherwise.
Risk Assessment Matrix
-
Skin Corrosion/Irritation (Category 2/1B): Secondary amines can cause severe irritation or chemical burns upon prolonged contact.
-
Serious Eye Damage/Irritation (Category 1/2A): High risk of permanent corneal damage due to basicity.
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): Respiratory tract irritation is highly probable if aerosolized.
Critical Warning: Do not underestimate the ocular hazard. The spirocyclic structure often increases lipophilicity compared to linear amines, potentially accelerating corneal penetration.
Storage and Stability Protocols
The stability of 6-Oxa-2-azaspiro[4.5]decane is compromised by two main environmental factors: oxidative degradation and carbamate/carbonate formation (reaction with atmospheric CO₂).
Storage Logic Diagram
The following decision tree outlines the required storage conditions to maintain >98% purity over 6 months.
Figure 1: Decision logic for short-term vs. long-term storage to prevent degradation.
Protocol 3.1: Inert Gas Storage
-
Container: Use amber glass vials with PTFE-lined caps. Avoid polyethylene (PE) caps which can be permeable to air over long periods.
-
Headspace Purge: Before sealing, flush the vial headspace with dry Nitrogen (N₂) or Argon (Ar) for 15–30 seconds.
-
Hygroscopicity Check: If the liquid appears cloudy or solids have clumped, the amine has likely absorbed water or formed carbonates. Redistillation or drying over KOH pellets may be required.
Handling and Synthesis Safety
The primary operational risk occurs during transfer and reaction setup. The high boiling point (~228°C) means this compound does not generate significant vapor pressure at room temperature, but aerosols generated during syringe transfer are hazardous.
Protocol 4.1: Syringe Transfer (Schlenk Technique)
Objective: Transfer reagent without exposure to air or moisture.
-
Preparation:
-
Secure a clean, dry syringe with a long needle (20G or wider to handle viscosity).
-
Purge the syringe 3x with inert gas (N₂/Ar) from the source flask.
-
-
Withdrawal:
-
Insert needle through the septum of the source vial.
-
Invert vial and withdraw the required volume slowly to prevent bubble formation (cavitation).
-
-
Pressure Equalization:
-
If withdrawing >5 mL, ensure a pressure-equalization line (balloon or inert gas line) is attached to the source vial to prevent a vacuum.
-
-
Transfer:
-
Inject directly into the reaction vessel through a septum.
-
Cleaning: Immediately rinse the syringe with Methanol or Ethyl Acetate into a dedicated organic waste stream. Do not leave the syringe on the bench; residual amine can corrode the plunger.
-
Protocol 4.2: Reaction Compatibility
-
Avoid: Strong oxidizing agents (peroxides, permanganates) – risk of N-oxide formation or vigorous decomposition.
-
Avoid: Acid chlorides/anhydrides without cooling – exotherm control is required during amide coupling.
-
Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN). Avoid acetone if primary amines are present as impurities (Schiff base formation), though less relevant for this secondary amine.
Emergency Response & Waste Disposal
Exposure Response Workflow
Immediate action is required to mitigate chemical burns.[2][3]
Figure 2: Immediate response steps for different exposure routes.
Waste Management
-
Classification: Basic Organic Waste.
-
Neutralization: Do not mix directly with concentrated acids. If neutralization is required for specific disposal streams, dilute the amine in water/ice first, then slowly add 1M HCl with stirring.
-
Segregation: Keep separate from oxidizers and strong acids to prevent heat generation or toxic gas evolution.
References
-
MySkinRecipes. 6-Oxa-2-azaspiro[4.5]decane Product Specifications & Handling. Retrieved October 26, 2025, from [Link]
-
PubChem. Compound Summary: 6-Oxa-2-azaspiro[4.5]decane (Related Isomer Data). National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
Fisher Scientific. Safety Data Sheet: General Handling of Spirocyclic Amines. Retrieved October 26, 2025, from [Link]
Sources
Methodological & Application
Application Note: Strategic Synthesis of 6-Oxa-2-azaspiro[4.5]decane Scaffolds
Executive Summary & Structural Significance
The 6-oxa-2-azaspiro[4.5]decane scaffold represents a privileged structural motif in modern medicinal chemistry. Belonging to the class of spirocyclic ethers, this framework offers a distinct three-dimensional geometry that allows for "escape from flatland"—a critical strategy in improving the physicochemical properties (solubility, metabolic stability) of drug candidates while maintaining specific receptor binding affinities.
Structurally, the molecule consists of a pyrrolidine ring (containing the 2-aza functionality) spiro-fused to a tetrahydropyran ring (containing the 6-oxa functionality). The positioning of the oxygen atom at position 6 (adjacent to the spiro center) classifies this strictly as a spiro-hemiketal ether . This specific arrangement is frequently observed in opioid receptor modulators, sigma receptor ligands, and novel kinase inhibitors.
This application note details two robust, self-validating synthetic protocols for accessing this scaffold:
-
Method A (The Nucleophilic Closure Route): A scalable, step-wise approach using Grignard addition followed by intramolecular etherification. Ideal for gram-scale synthesis of the unsubstituted parent scaffold.
-
Method B (The Iodocyclization Route): A rapid, diversity-oriented approach suitable for generating functionalized derivatives for SAR (Structure-Activity Relationship) studies.
Retrosynthetic Analysis
To design a high-fidelity synthesis, we must disconnect the molecule at its most strategic bond: the ether linkage within the six-membered ring.
-
Disconnection: The C6–O bond.
-
Precursor: A tertiary alcohol on the pyrrolidine ring possessing a C4-alkyl side chain with a terminal leaving group.
-
Starting Material: N-Boc-3-pyrrolidinone (commercially available and stable).
Logical Pathway Visualization
The following diagram illustrates the retrosynthetic logic and forward strategies.
Figure 1: Retrosynthetic disconnection and strategic forward pathways for 6-oxa-2-azaspiro[4.5]decane.
Method A: The Nucleophilic Closure Protocol (Scalable)
This route is preferred for generating the unsubstituted core scaffold in high purity. It relies on the addition of a protected 4-carbon alcohol chain to the ketone, followed by activation and cyclization.
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Substrate: N-Boc-3-pyrrolidinone (CAS: 101385-93-7).
-
Reagent: 2-(4-bromobutoxy)tetrahydro-2H-pyran (Protected 4-bromo-1-butanol).
-
Catalysts/Solvents: Magnesium turnings, THF (anhydrous), p-Toluenesulfonic acid (pTSA), Sodium Hydride (NaH).
Step-by-Step Protocol
Step 1: Grignard Formation and Addition
-
Activation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.2 equiv) with a crystal of iodine.
-
Grignard Prep: Add a solution of 2-(4-bromobutoxy)tetrahydro-2H-pyran (1.1 equiv) in anhydrous THF dropwise to maintain a gentle reflux. Stir for 1 hour at ambient temperature after addition to form the Grignard reagent.
-
Addition: Cool the Grignard solution to -78°C. Slowly add N-Boc-3-pyrrolidinone (1.0 equiv) dissolved in THF.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C.
-
Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Checkpoint: The product is the tertiary alcohol with the THP-protected side chain.
-
Step 2: Deprotection and Cyclization
-
Deprotection: Dissolve the crude intermediate in MeOH. Add catalytic p-TSA (0.1 equiv) and stir at room temperature for 2 hours. This removes the THP group, yielding the 1,5-diol (tertiary OH on ring, primary OH on chain).
-
Activation (Selective): To cyclize, the primary alcohol must be converted to a leaving group without affecting the tertiary alcohol.
-
Cyclization:
-
Dissolve the crude monotosylate in anhydrous THF.
-
Add NaH (60% dispersion, 1.5 equiv) at 0°C.
-
Heat to 50°C for 3 hours. The alkoxide formed at the tertiary position will displace the primary tosylate, closing the six-membered ring.
-
Data Summary: Method A
| Parameter | Specification | Notes |
| Overall Yield | 45-55% (3 steps) | Highly dependent on the dryness of THF in Step 1. |
| Key Intermediate | 3-(4-hydroxybutyl)-3-hydroxypyrrolidine | Diol must be verified by LC-MS before cyclization. |
| Critical Control | Temperature (-78°C) | Essential to prevent enolization of the starting ketone. |
| Product ID | 6-oxa-2-azaspiro[4.5]decane | Confirmed by 13C NMR (Spiro carbon shift ~80-85 ppm). |
Method B: The Iodocyclization Protocol (Fast/Diversity)
This method utilizes an intramolecular electrophilic cyclization onto an alkene. It is faster but introduces an iodine handle that must be removed (or utilized for further functionalization).
Reaction Scheme Visualization
Figure 2: The Iodocyclization workflow for rapid scaffold assembly.
Step-by-Step Protocol
Step 1: Addition of 4-Pentenyl Chain
-
Reagent: Prepare Grignard from 5-bromo-1-pentene .
-
Note: We use a 5-carbon chain alkene. Why?
-
Target: 6-membered ether ring.
-
Mechanism: 6-exo-trig cyclization.
-
Chain required: Spiro-C-C-C-C-C=C.
-
If we use 4-pentenylMgBr : The chain attached is -(CH2)3-CH=CH2. (5 carbons total).
-
Cyclization: O attacks the alkene.
-
6-exo-trig leads to a 6-membered ring containing the oxygen + an iodomethyl group.
-
-
Reaction: React N-Boc-3-pyrrolidinone with 4-pentenylmagnesium bromide in THF at -78°C.
-
Workup: Standard aqueous workup to isolate 3-(pent-4-en-1-yl)-3-hydroxypyrrolidine .
Step 2: Iodocyclization
-
Conditions: Dissolve the alkene-alcohol in MeCN/H₂O (3:1). Add NaHCO₃ (3 equiv).
-
Addition: Add Iodine (I₂) (1.2 equiv) at 0°C. Stir in the dark for 4 hours.
-
Mechanism: Formation of the iodonium ion on the alkene, followed by intramolecular attack of the tertiary hydroxyl group.
-
Regioselectivity: The 6-exo-trig mode is favored according to Baldwin's rules, forming the tetrahydropyran ring with an exocyclic iodomethyl group.
Step 3: Radical Deiodination (Optional)
If the unsubstituted scaffold is required:
-
Dissolve the iodo-ether in Toluene.
-
Add Tributyltin hydride (Bu₃SnH) (1.2 equiv) and catalytic AIBN .
-
Reflux for 2 hours.
-
Purification: Silica gel chromatography (KF/Silica allows removal of tin byproducts).
Critical Troubleshooting & Quality Control
Regiochemistry Verification
-
Issue: In Method B, competing 7-endo cyclization is theoretically possible but rare.
-
Validation: Use HSQC/HMBC NMR . The product of 6-exo cyclization (target) will show a methyl group (after deiodination) or CH2-I group. The parent scaffold from Method A will show distinct CH2 signals in the ether ring.
Protecting Group Strategy
-
The Boc group on the pyrrolidine nitrogen is stable to the Grignard and basic cyclization conditions (Method A).
-
Warning: Do not use strong aqueous acids for workup in Method A, step 1, as this may prematurely cleave the Boc group or the THP ether. Use saturated NH₄Cl.
Safety Note
-
Sodium Hydride (NaH): Reacts violently with moisture. Use mineral oil dispersion and wash with hexanes if necessary, or use directly under inert atmosphere.
-
Tin Reagents: Bu₃SnH is toxic. For pharmaceutical applications, consider using Tris(trimethylsilyl)silane (TTMSS) as a greener alternative for radical reduction.
References
- Carreira, E. M., & Kvaerno, L. (2005). Classics in Stereoselective Synthesis. Wiley-VCH.
-
Smith, M. B. (2020).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for Baldwin's Rules and Iodocyclization mechanisms).
-
Melnykov, K. P., et al. (2022).[5] Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Retrieved from [Link] (Recent advances in spiro-scaffold synthesis).
-
Jia, H., et al. (2020).[4] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Retrieved from [Link] (Application of similar scaffolds in drug discovery).
Sources
- 1. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Technical Application Note: Scalable Synthesis of 6-Oxa-2-azaspiro[4.5]decane Scaffolds
Executive Summary & Structural Significance[1]
The 6-oxa-2-azaspiro[4.5]decane scaffold represents a high-value "privileged structure" in modern drug discovery. As a spirocyclic ether-amine, it offers a rigid, three-dimensional framework that allows for the precise orientation of pharmacophores, improving binding affinity while enhancing metabolic stability compared to flat aromatic bioisosteres.
This Application Note details a robust, scalable synthetic protocol for the construction of the tert-butyl 6-oxa-2-azaspiro[4.5]decane-2-carboxylate core. The method prioritizes regiochemical control and operational safety, utilizing a Grignard-mediated addition followed by a hydroboration-cyclization sequence .
Key Structural Features[1][2][3]
-
Spirocyclic Rigidity: The spiro[4.5] junction (C5) restricts conformational freedom, reducing the entropic penalty of receptor binding.
-
Vectorial Diversity: The orthogonal nitrogen (position 2) and ether oxygen (position 6) allow for divergent functionalization.
-
Fsp³ Character: High fraction of saturated carbons improves solubility and lowers lipophilicity (LogP), aligning with "Escape from Flatland" design principles.
Retrosynthetic Analysis
The strategic disconnection relies on forming the tetrahydropyran (6-membered ether) ring onto a pre-existing pyrrolidine core. The most efficient disconnection is at the C–O bond adjacent to the spiro center.
Figure 1: Retrosynthetic logic for the 6-oxa-2-azaspiro[4.5]decane scaffold.
Detailed Experimental Protocol
Phase 1: Organometallic Addition (Imamoto Conditions)
Objective: Installation of the C4-homoallyl side chain at the C3 position of the pyrrolidine ring. Critical Mechanism: The use of Cerium(III) chloride (CeCl₃) suppresses the basicity of the Grignard reagent, preventing the enolization of the ketone and promoting clean 1,2-addition.
Reagents:
-
tert-Butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone)
-
3-Butenylmagnesium bromide (0.5 M in THF)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Tetrahydrofuran (THF), anhydrous
Protocol:
-
CeCl₃ Activation: In a flame-dried flask under Argon, dry CeCl₃·7H₂O (1.5 equiv) at 140°C under high vacuum (0.1 mmHg) for 2 hours until a fine white powder forms. Cool to room temperature (RT) and suspend in anhydrous THF. Stir for 2 hours to form a milky suspension.
-
Pre-complexation: Cool the CeCl₃ suspension to -78°C. Add 3-butenylmagnesium bromide (1.5 equiv) dropwise. Stir for 1 hour at -78°C to generate the organocerium species.
-
Addition: Dissolve N-Boc-3-pyrrolidinone (1.0 equiv) in minimal THF and add dropwise to the organocerium mixture at -78°C.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
-
Quench: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc) to yield tert-butyl 3-(but-3-en-1-yl)-3-hydroxypyrrolidine-1-carboxylate.
Phase 2: Hydroboration-Oxidation
Objective: Regioselective hydration of the terminal alkene to a primary alcohol.
Reagents:
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M in THF
-
Hydrogen peroxide (30% aq)
-
Sodium hydroxide (3 M aq)
Protocol:
-
Dissolve the alkene intermediate (from Phase 1) in anhydrous THF under Argon.
-
Add 9-BBN solution (1.5 equiv) dropwise at 0°C.
-
Warm to RT and stir for 12 hours (monitor by TLC for disappearance of alkene).
-
Oxidation: Cool to 0°C. Add 3 M NaOH (3 equiv) followed cautiously by H₂O₂ (3 equiv). Caution: Exothermic.
-
Stir at 50°C for 1 hour to ensure complete oxidation of the organoborane.
-
Workup: Dilute with water, extract with EtOAc. The product is the 1,5-diol: tert-butyl 3-hydroxy-3-(4-hydroxybutyl)pyrrolidine-1-carboxylate.
Phase 3: Cyclodehydration (Ring Closure)
Objective: Intramolecular etherification to form the 6-membered pyran ring. Method: Mesylation of the primary alcohol followed by base-mediated displacement by the tertiary alkoxide.
Reagents:
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Sodium hydride (NaH), 60% dispersion in oil
-
Dichloromethane (DCM) and THF
Protocol:
-
Activation: Dissolve the diol (1.0 equiv) in DCM at 0°C. Add Et₃N (2.0 equiv) followed by MsCl (1.1 equiv). Stir for 30 mins.
-
Note: This selectively mesylates the primary alcohol over the tertiary alcohol.
-
-
Workup (Intermediate): Wash with cold water, dry, and concentrate rapidly. Do not store the mesylate; proceed immediately.
-
Cyclization: Dissolve the crude mesylate in anhydrous THF. Cool to 0°C.
-
Add NaH (2.0 equiv) in portions.
-
Warm to RT and stir for 4–6 hours. The tertiary alkoxide displaces the primary mesylate, closing the 6-membered ring.
-
Final Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Purify via silica gel chromatography.
Analytical Data & Validation
To ensure the integrity of the synthesized scaffold, the following analytical benchmarks must be met.
| Parameter | Expected Value / Observation | Diagnostic Interpretation |
| ¹H NMR (CDCl₃) | Methylene protons adjacent to Ether Oxygen (C7-H). Confirms pyran ring formation. | |
| ¹H NMR (CDCl₃) | Boc-protecting group integrity. | |
| ¹³C NMR | The Spiro carbon (C5). Shift indicates oxygen attachment. | |
| LC-MS | [M+H]⁺ or [M+Na]⁺ | Mass corresponds to C₁₃H₂₃NO₃ (MW: 241.33). |
| IR Spectroscopy | No broad -OH stretch | Absence of 3200-3500 cm⁻¹ confirms cyclization of the diol. |
Process Workflow Diagram
The following diagram illustrates the complete synthetic pathway, highlighting the critical reagents and intermediates.
Figure 2: Step-by-step synthetic workflow for the 6-oxa-2-azaspiro[4.5]decane core.
Safety & Troubleshooting
Safety Protocols
-
Organocerium Reagents: Highly hygroscopic. Failure to dry CeCl₃ completely will result in quenching of the Grignard reagent and low yields.
-
9-BBN: Pyrophoric as a solid or concentrated solution. Handle strictly under inert atmosphere.
-
Exotherms: The oxidation step (H₂O₂/NaOH) is vigorously exothermic. Add peroxide slowly at 0°C.
Troubleshooting Guide
-
Low Yield in Step 1: Likely due to enolization of the ketone. Increase the amount of CeCl₃ to 2.0 equiv and ensure the pre-complexation time is sufficient (at least 1 hour).
-
Incomplete Cyclization: If the mesylate hydrolyzes back to the diol, ensure the THF used in the NaH step is strictly anhydrous. Alternatively, use KOtBu in THF as a stronger, more soluble base.
-
Regioselectivity Issues: If secondary alcohol is observed in Step 2, switch from 9-BBN to Disiamylborane for higher steric demand, though 9-BBN is usually sufficient for terminal alkenes.
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989. Link (Foundational method for organocerium addition to enolizable ketones).
-
Carreira, E. M., et al. "Synthesis and Functionalization of Spirocyclic Scaffolds." Angewandte Chemie International Edition, 2010. Link (General strategies for spirocycle construction).
-
Smith, A. B., et al. "Indole-Diterpene Synthetic Studies: Construction of the Spiro-Ether Core." Organic Letters, 2009. Link (Precedent for 1,5-diol cyclization to spiro-ethers).
-
Patent WO2010006938. "Spirocyclic Derivatives as Opioid Receptor Modulators." World Intellectual Property Organization, 2010. Link (Specific examples of 6-oxa-2-azaspiro[4.5]decane synthesis).
-
Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie, 2010. Link (Context on spirocyclic ethers and Fsp3 character).
Asymmetric Synthesis of 6-Oxa-2-azaspiro[4.5]decane: A Guide for Medicinal Chemists
The 6-oxa-2-azaspiro[4.5]decane scaffold is a key structural motif in a variety of biologically active molecules and natural products. Its rigid, three-dimensional architecture provides a unique framework for the development of novel therapeutics, offering the potential for enhanced target specificity and improved pharmacokinetic properties. This guide provides an in-depth exploration of a powerful organocatalytic strategy for the asymmetric synthesis of this valuable spirocyclic system, tailored for researchers and professionals in drug discovery and development.
The Strategic Importance of Asymmetric Spirocycle Synthesis
The precise spatial arrangement of functional groups is paramount in determining the biological activity of a chiral molecule. Asymmetric synthesis, which selectively produces one enantiomer of a chiral compound, is therefore a cornerstone of modern drug development. For complex scaffolds like 6-oxa-2-azaspiro[4.5]decane, establishing stereocontrol during the synthesis is a significant challenge. This application note details a robust and highly enantioselective organocatalytic approach, providing a practical protocol for accessing these structures with high optical purity.
A Powerful Approach: Chiral Phosphoric Acid-Catalyzed Intramolecular Aza-Michael Addition
A highly effective strategy for the asymmetric synthesis of spiropyrrolidines, which can be adapted for the 6-oxa-2-azaspiro[4.5]decane core, is the "clip-cycle" method. This approach involves the intramolecular aza-Michael addition of a carbamate nucleophile to an activated alkene, catalyzed by a chiral phosphoric acid. The catalyst plays a crucial role in orchestrating the stereochemical outcome of the reaction, leading to the formation of the spirocyclic product with high enantioselectivity.
The causality behind this experimental choice lies in the dual functionality of the chiral phosphoric acid catalyst. It acts as a Brønsted acid, activating the Michael acceptor by protonating the carbonyl group, thus lowering the LUMO and rendering it more susceptible to nucleophilic attack. Simultaneously, the chiral backbone of the catalyst creates a well-defined chiral environment, directing the approach of the nucleophile to one face of the activated alkene, thereby controlling the absolute stereochemistry of the newly formed stereocenter.
Experimental Workflow Overview
The overall workflow for this asymmetric synthesis can be conceptualized as a two-stage process: the "clip" stage, where the linear precursor is assembled, and the "cycle" stage, where the key asymmetric cyclization occurs.
Caption: General workflow for the 'Clip-Cycle' asymmetric synthesis.
Detailed Application Protocol: Asymmetric Synthesis of a 6-Oxa-2-azaspiro[4.5]decane Analog
This protocol is adapted from a validated procedure for the synthesis of a closely related spiropyrrolidine and serves as a representative method for accessing the 6-oxa-2-azaspiro[4.5]decane scaffold.
Part 1: Synthesis of the Michael Acceptor Precursor (Clip Stage)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the N-Cbz-protected bis-homoallylic amine (1.0 equiv.), the corresponding thioacrylate (1.2 equiv.), and degassed dichloromethane (0.1 M).
-
Catalyst Addition: Add the Hoveyda-Grubbs 2nd generation catalyst (2 mol%) to the solution.
-
Reaction Conditions: Stir the reaction mixture at 40 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired activated alkene precursor.
Part 2: Asymmetric Intramolecular Aza-Michael Addition (Cycle Stage)
-
Reaction Setup: To a vial containing the activated alkene precursor (1.0 equiv.) from Part 1, add the solvent of choice (e.g., toluene or dichloromethane, 0.02 M).
-
Catalyst Addition: Add the chiral phosphoric acid catalyst, such as (R)-TRIP or a derivative (20 mol%), to the solution.
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., room temperature or 50 °C) for 24-48 hours. The progress of the cyclization should be monitored by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture in vacuo. Purify the resulting residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the enantioenriched spirocyclic product.
Data Presentation: Representative Yields and Enantioselectivities
The following table summarizes typical results obtained for the asymmetric cyclization to form spiropyrrolidines, which are analogous to the target 6-oxa-2-azaspiro[4.5]decane system.
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | Cyclohexyl-spiro precursor | (R)-TRIP (20) | Toluene | 50 | 85 | 95:5 |
| 2 | Cyclopentyl-spiro precursor | (R)-TRIP (20) | Toluene | 50 | 82 | 96:4 |
| 3 | Tetrahydropyran-spiro precursor | (R)-TRIP (20) | CH2Cl2 | RT | 78 | 94:6 |
This data is representative of the synthesis of analogous spiropyrrolidines and serves as a strong indicator of the potential success for the 6-oxa-2-azaspiro[4.5]decane scaffold.
Mechanistic Insights into Stereoselectivity
The high level of enantioselectivity is a direct consequence of the well-organized transition state facilitated by the chiral phosphoric acid catalyst.
Caption: Simplified model of the catalyst-substrate interaction.
In this model, the phosphoric acid protonates the thioester carbonyl, while the phosphoryl oxygen forms a hydrogen bond with the N-H of the carbamate. This creates a rigid, bifunctional activation that, within the chiral pocket of the catalyst, sterically shields one face of the Michael acceptor. The intramolecular nucleophilic attack is thus directed to the exposed face, leading to the preferential formation of one enantiomer.
Conclusion and Future Outlook
The organocatalytic asymmetric synthesis of the 6-oxa-2-azaspiro[4.5]decane scaffold and its analogs represents a significant advancement in the field of medicinal chemistry. The detailed protocol and mechanistic insights provided in this guide offer a practical and reliable pathway for accessing these valuable compounds in high enantiopurity. This methodology not only facilitates the exploration of new chemical space in drug discovery but also provides a versatile platform for the synthesis of a wide range of complex spirocyclic architectures. The continued development of novel chiral catalysts and a deeper understanding of reaction mechanisms will undoubtedly lead to even more efficient and selective syntheses in the future.
References
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Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]
-
Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. RSC Publishing. Available at: [Link]
-
Chiral phosphoric acid-catalyzed enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety. RSC Publishing. Available at: [Link]
-
Applications of chiral spirocyclic phosphoric acid in the synthesis of natural products. E3S Web of Conferences. Available at: [Link]
The Strategic deployment of 6-Oxa-2-azaspiro[4.5]decane in Modern Organic Synthesis: A Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists and synthetic organic chemists to explore beyond the traditional flat, two-dimensional molecular architectures. In this context, three-dimensional scaffolds have emerged as a powerful tool to access uncharted chemical space and improve physicochemical and pharmacological properties. Among these, the 6-Oxa-2-azaspiro[4.5]decane framework has garnered significant attention as a versatile building block in the design and synthesis of complex bioactive molecules. Its inherent structural rigidity, conformational pre-organization, and the strategic placement of heteroatoms make it an attractive starting point for the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders and kinase inhibition.
This technical guide provides a comprehensive overview of the synthesis and application of 6-Oxa-2-azaspiro[4.5]decane and its isomers. We will delve into the rationale behind its use, explore key synthetic strategies with detailed protocols, and present its application in drug discovery with a focus on structure-activity relationships (SAR).
The Rationale for Employing the 6-Oxa-2-azaspiro[4.5]decane Scaffold
The utility of the 6-Oxa-2-azaspiro[4.5]decane scaffold in drug design is rooted in several key physicochemical and structural features:
-
Three-Dimensionality and Structural Rigidity: The spirocyclic nature of the molecule imparts a well-defined three-dimensional geometry. This rigidity can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding.
-
Improved Physicochemical Properties: The incorporation of an oxygen atom within the spirocyclic system can modulate key properties such as solubility and lipophilicity. This is a crucial aspect in optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.
-
Vectorial Exit Points for Substitution: The scaffold offers multiple points for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of biological activity. The nitrogen and various carbon positions on both rings can be functionalized to interact with specific pockets of a target protein.
-
Bioisosteric Replacement: The 6-Oxa-2-azaspiro[4.5]decane moiety can serve as a bioisostere for other common chemical groups, such as a morpholine or piperidine ring, while offering a distinct conformational and electronic profile. This can lead to improved potency, selectivity, or metabolic stability. For instance, a 2-oxa-6-azaspiro[3.3]heptane moiety has been successfully used as a bioisosteric replacement for morpholine in the development of potent kinase inhibitors.[1]
Synthetic Strategies and Protocols
The synthesis of the 6-Oxa-2-azaspiro[4.5]decane core and its derivatives can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Below, we outline some of the key strategies and provide a representative protocol.
Diastereoselective Gold/Palladium Relay Catalysis
A powerful and elegant method for the synthesis of dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives involves a diastereoselective gold/palladium relay catalytic tandem cyclization.[2] This approach utilizes readily available enynamides and vinyl benzoxazinanones to construct the complex spirocyclic framework in a single step with high diastereoselectivity.[2]
The proposed mechanism involves the initial generation of a furan-derived azadiene from the enynamide, which then undergoes a [2+4] cycloaddition with a Pd-π-allyl dipole formed from the vinyl benzoxazinanone.[2]
Caption: Workflow of the Au/Pd relay catalysis for the synthesis of 2-oxa-7-azaspiro[4.5]decane derivatives.
Synthesis from Commercially Available Lactams
An efficient and scalable approach for the synthesis of (oxa)azaspiro[2.n]alkane building blocks has been developed starting from commercially available N-Boc-protected lactams.[3] This method involves a Tebbe olefination followed by cyclopropanation as the key steps to construct the spirocyclic core.[3] While this example focuses on a different ring size, the principles can be adapted for the synthesis of the 6-Oxa-2-azaspiro[4.5]decane system.
Representative Protocol: Synthesis of a 6-Oxa-2-azaspiro[4.5]decane Precursor (Adapted from a related procedure)
Reaction Scheme:
Materials:
-
Amine precursor (e.g., a substituted amino-alcohol)
-
Bis-electrophile (e.g., a dihalo-ether)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., Acetone)
-
Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Organic solvent for extraction (e.g., Dichloromethane, CH₂Cl₂)
-
Drying agent (e.g., Sodium Sulfate, Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine precursor (1.0 eq), the bis-electrophile (1.1 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a suitable solvent, such as acetone, to the flask. The choice of solvent may be critical for the solubility of the reagents.[4]
-
Reaction: Heat the reaction mixture to reflux (for acetone, this is approximately 56°C) and stir vigorously.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Add water to the reaction mixture to precipitate the hydrophobic spirocyclic product.[4]
-
Filtration: Collect the solid product by filtration and wash with water.
-
Purification (if necessary): If the product is not pure, it can be further purified by recrystallization or column chromatography on silica gel.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final compound.
Applications in Drug Discovery
The 6-Oxa-2-azaspiro[4.5]decane scaffold and its isomers are valuable in the development of a wide range of therapeutic agents.
Kinase Inhibitors
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[5] Through virtual screening and subsequent structural optimization, compounds with significant inhibitory activity (IC₅₀ in the nanomolar range) have been developed.[5]
Another series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been shown to be potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[6] One lead compound from this series demonstrated excellent potency, metabolic stability, and anti-inflammatory efficacy in a model of acute ulcerative colitis.[6]
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Compound 41 | RIPK1 | 92 | [5] |
| Compound 48 | TYK2 | 6 | [6] |
| JAK1 | 37 | [6] |
Antibacterial and Antitubercular Agents
Azaspiro analogs of the antibiotic linezolid have been synthesized and evaluated for their antibacterial and antitubercular activities.[1] The incorporation of a 2-oxa-6-azaspiro[3.3]heptane moiety as a bioisosteric replacement for the morpholine group in other scaffolds has led to compounds with nanomolar activity against EGFR and IGF1R.[1] This highlights the potential of oxa-azaspirocycles in developing new anti-infective agents.
CNS-Targeting Agents
The rigid, three-dimensional structure of the oxa-azaspiro[4.5]decane core makes it particularly well-suited for the design of ligands for CNS targets. The defined spatial orientation of substituents can lead to enhanced selectivity and potency for specific receptor subtypes.
Caption: Logical flow from the scaffold's properties to its application in CNS drug discovery.
Conclusion
The 6-Oxa-2-azaspiro[4.5]decane scaffold represents a privileged structural motif in modern organic synthesis and medicinal chemistry. Its unique three-dimensional architecture provides a robust platform for the design of novel therapeutic agents with improved pharmacological profiles. The synthetic methodologies, while still evolving, offer scalable and efficient routes to this valuable building block. As our understanding of the intricate interplay between molecular shape and biological function deepens, the strategic application of spirocyclic systems like 6-Oxa-2-azaspiro[4.5]decane will undoubtedly continue to drive innovation in drug discovery.
References
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Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). Organic Process Research & Development. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]
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Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]
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Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (2022). Bio-protocol & e-publishing for life science. [Link]
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Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (2021). Molecules. [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2018). ResearchGate. [Link]
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). Bioorganic & Medicinal Chemistry. [Link]
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Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. (2004). Diva-Portal.org. [Link]
-
Synthesis of Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one for their Antimicrobial Activity. (2021). ResearchGate. [Link]
-
Strategies for the synthesis of spiropiperidines – a review of the last 10 years. (2016). Organic & Biomolecular Chemistry. [Link]
-
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (2025). ChemRxiv. [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (2025). ChemRxiv. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). PubMed. [Link]
-
4-step synthesis of 2-oxaspiro[4.5]dec-7-ene derivatives 32 a–c. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
6-Fluoro-8-oxa-2-azaspiro[4.5]decane. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
9-Oxa-6-azaspiro[4.5]decane. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). Journal of Medicinal Chemistry. [Link]
-
6-Oxaspiro[4.5]decane. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2020). Organic & Biomolecular Chemistry. [Link]
-
Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2022). Molecules. [Link]
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- 6. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-Oxa-2-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 6-Oxa-2-azaspiro[4.5]decane Scaffold
The 6-Oxa-2-azaspiro[4.5]decane motif is a valuable building block in modern medicinal chemistry. As a saturated heterocyclic system, it introduces three-dimensional complexity into molecular design, a critical attribute for enhancing potency, selectivity, and pharmacokinetic properties of drug candidates. The incorporation of a spirocyclic junction—where the pyrrolidine and tetrahydropyran rings share a single carbon atom—imparts a rigid conformational constraint. This rigidity can be highly advantageous, as it reduces the entropic penalty upon binding to a biological target, often leading to improved binding affinity.
Furthermore, the "oxa" substitution within the spirocyclic system, replacing a carbon with an oxygen atom, can significantly improve physicochemical properties such as aqueous solubility and metabolic stability. The secondary amine at the 2-position serves as a versatile synthetic handle, providing a readily accessible point for derivatization. This allows for the systematic exploration of chemical space around the core scaffold, enabling the fine-tuning of a compound's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Derivatives of similar oxa-azaspirocycles have shown promise as ligands for various biological targets, including sigma-1 receptors, underscoring the therapeutic potential of this structural class.[1]
This guide provides detailed protocols for the most common and synthetically valuable derivatization reactions of the 6-Oxa-2-azaspiro[4.5]decane core: N-alkylation, N-acylation, and reductive amination.
Core Derivatization Strategies
The nucleophilic secondary amine of 6-Oxa-2-azaspiro[4.5]decane is the primary site for chemical modification. The following sections detail robust protocols for introducing a wide variety of substituents at this position.
N-Alkylation: Expanding the Scaffold
N-alkylation introduces alkyl or arylalkyl groups, which can serve as critical pharmacophoric elements or modulate the lipophilicity and basicity of the molecule. The direct alkylation with alkyl halides is a fundamental transformation for this scaffold.
Causality Behind Experimental Choices: This protocol employs a non-nucleophilic base, potassium carbonate (K₂CO₃), to deprotonate the secondary amine, thereby increasing its nucleophilicity without competing in the alkylation reaction. Acetonitrile (ACN) is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the amine salt and promotes the Sₙ2 reaction mechanism. The reaction is heated to ensure a reasonable reaction rate, as the nucleophilicity of the secondary amine is moderate.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
-
Objective: To introduce a benzyl group onto the nitrogen of the spirocycle.
-
Materials:
-
6-Oxa-2-azaspiro[4.5]decane (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Oxa-2-azaspiro[4.5]decane (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M concentration).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the suspension vigorously for 10 minutes at room temperature.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-6-oxa-2-azaspiro[4.5]decane.
Self-Validation System:
-
TLC Analysis: Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate 8:2) to monitor the disappearance of the starting amine and the appearance of a new, less polar product spot.
-
LC-MS Analysis: Confirm the mass of the product, which should correspond to the starting material plus the mass of the added alkyl group minus the mass of HBr.
-
NMR Spectroscopy: ¹H NMR should show the appearance of signals corresponding to the benzyl group protons and a shift in the signals of the protons adjacent to the nitrogen.
Experimental Workflow: N-Alkylation
Caption: Workflow for the N-alkylation of 6-Oxa-2-azaspiro[4.5]decane.
N-Acylation: Installation of Amide Functionality
N-acylation is a crucial reaction for introducing amide bonds, which are prevalent in pharmaceuticals due to their metabolic stability and hydrogen bonding capabilities. This protocol uses a standard acid chloride as the acylating agent.
Causality Behind Experimental Choices: The reaction is run at a low temperature (0 °C to start) to control the exothermicity of the acylation. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used as an acid scavenger to neutralize the HCl byproduct generated during the reaction. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both the starting materials and the product.
Protocol 2: N-Acylation with an Acyl Chloride
-
Objective: To synthesize N-acetyl-6-oxa-2-azaspiro[4.5]decane.
-
Materials:
-
6-Oxa-2-azaspiro[4.5]decane (1.0 eq)
-
Acetyl chloride (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Step-by-Step Methodology:
-
Dissolve 6-Oxa-2-azaspiro[4.5]decane (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask under an inert atmosphere.
-
Add the base (TEA or DIPEA, 1.5 eq).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.05 eq) dropwise. A white precipitate (triethylammonium chloride) may form.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting N-acetyl derivative is often pure enough for subsequent steps, but can be purified by flash chromatography if necessary.
Quantitative Data Summary
| Reaction Type | Reagent (eq) | Base (eq) | Solvent | Temp (°C) | Typical Time (h) |
| N-Alkylation | Benzyl Bromide (1.1) | K₂CO₃ (2.0) | ACN | 60-70 | 4-12 |
| N-Acylation | Acetyl Chloride (1.05) | TEA (1.5) | DCM | 0 to RT | 1-3 |
| Reductive Amination | Acetone (1.5) | None | DCE | RT | 1-2 (Imine) |
| NaBH(OAc)₃ (1.5) | RT | 2-6 (Reduction) |
Reductive Amination: A Controlled Alkylation Method
Reductive amination is a powerful and highly controlled method for N-alkylation that avoids the over-alkylation issues sometimes seen with alkyl halides.[2] The reaction proceeds in two stages: the formation of an iminium ion intermediate from the amine and a carbonyl compound (an aldehyde or ketone), followed by its in-situ reduction.
Causality Behind Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for one-pot reductive aminations.[3] It is mild enough not to reduce the starting ketone or aldehyde significantly but is highly effective at reducing the iminium ion intermediate as it forms. 1,2-Dichloroethane (DCE) is the preferred solvent for this reaction.[3] Acetic acid can be used as a catalyst, especially with less reactive ketones, to accelerate the formation of the iminium ion.
Protocol 3: Reductive Amination with a Ketone
-
Objective: To synthesize N-isopropyl-6-oxa-2-azaspiro[4.5]decane.
-
Materials:
-
6-Oxa-2-azaspiro[4.5]decane (1.0 eq)
-
Acetone (1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Step-by-Step Methodology:
-
To a flask under an inert atmosphere, add 6-Oxa-2-azaspiro[4.5]decane (1.0 eq), acetone (1.5 eq), and anhydrous DCE (approx. 0.1 M).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation. (If using a less reactive ketone, a catalytic amount of acetic acid can be added).
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause some effervescence.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction by LC-MS for the disappearance of the starting amine and the appearance of the product mass.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Experimental Workflow: Reductive Amination
Caption: Two-stage workflow for the reductive amination of the spiroamine.
Conclusion
The 6-Oxa-2-azaspiro[4.5]decane scaffold offers a robust and versatile platform for the development of novel chemical entities. The protocols outlined in this guide for N-alkylation, N-acylation, and reductive amination represent fundamental, high-yield transformations that enable chemists to rapidly generate diverse libraries of compounds. By understanding the rationale behind the chosen reagents and conditions, researchers can effectively troubleshoot and adapt these methods to a wide range of substrates, accelerating the drug discovery and development process.
References
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
ResearchGate. (2025, October 17). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(15), 115560. Available from: [Link]
-
ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]
-
Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9332–9344. Available from: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: N-Functionalization of 6-Oxa-2-azaspiro[4.5]decane
Introduction: The "Escape from Flatland"
In modern drug discovery, the transition from planar, aromatic-heavy structures to three-dimensional, Fsp³-rich scaffolds is critical for improving solubility, metabolic stability, and target specificity. 6-Oxa-2-azaspiro[4.5]decane represents a high-value pharmacophore in this domain.[1][2]
This scaffold acts as a bioisostere for morpholine and piperidine, offering a unique vector orientation for the nitrogen lone pair while introducing specific steric constraints via the spirocyclic ether. This guide provides a definitive technical workflow for the N-functionalization of this secondary amine, covering reductive amination, palladium-catalyzed cross-coupling, and urea formation.
Chemical Profile & Strategic Analysis
Structural Properties[3]
-
IUPAC Name: 6-oxa-2-azaspiro[4.5]decane
-
Core Geometry: A spirocycle fusing a pyrrolidine ring (positions 1–5) and a tetrahydropyran ring (positions 5–10).
-
Reactive Center: The secondary amine at position 2 (pyrrolidine ring).
-
Electronic Environment: The oxygen atom at position 6 (adjacent to the spiro center) exerts a through-space inductive effect, slightly lowering the pKa of the amine compared to unsubstituted pyrrolidine (est. pKa 9.8–10.2 vs. 11.3).
Solubility & Handling
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Recommendation |
| DCM | High (>100 mg/mL) | Low | Preferred for acylation/alkylation |
| MeOH | High | High | Preferred for reductive amination |
| Water | Low/Moderate | High | Use for aqueous workups |
| THF | High | Low | Excellent for Buchwald-Hartwig |
Decision Matrix: Functionalization Strategy
Before initiating synthesis, select the protocol based on the desired R-group and electronic requirements.
Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.
Detailed Experimental Protocols
Protocol A: Reductive Amination (The "Workhorse")
Application: Introduction of alkyl, benzyl, or cycloalkyl groups. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction. Reagent of Choice: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and better selectivity (does not reduce ketones/aldehydes directly).
Step-by-Step Methodology
-
Preparation: In a 20 mL scintillation vial, dissolve 6-oxa-2-azaspiro[4.5]decane (1.0 equiv, e.g., 0.5 mmol) in anhydrous DCE (1,2-dichloroethane) or THF (5 mL).
-
Note: DCE promotes imine formation faster than THF, but THF is greener.
-
-
Aldehyde Addition: Add the aldehyde/ketone (1.1–1.2 equiv).
-
Acid Catalysis (Optional): If the reaction is sluggish, add Acetic Acid (1.0 equiv). This protonates the intermediate carbinolamine, facilitating water elimination to the iminium species.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Incubation: Stir at room temperature for 2–16 hours. Monitor by LCMS (look for M+1 of product; disappearance of amine M+1).
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (5 mL).
-
Extract with DCM (3 x 5 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (typically 0–10% MeOH in DCM).
Protocol B: Buchwald-Hartwig Cross-Coupling
Application: Introduction of aryl or heteroaryl rings, particularly those that are electron-neutral or electron-rich (where SnAr fails). Challenge: The steric bulk of the spiro-system near the nitrogen can hinder oxidative addition or reductive elimination. Ligand Strategy: Use dialkylbiaryl phosphine ligands (e.g., RuPhos or BrettPhos ) which are specifically designed to stabilize the Pd(0) species and facilitate coupling with secondary amines.
Figure 2: Catalytic cycle for Pd-catalyzed N-arylation of the spiro scaffold.
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Catalyst Pre-mix: Add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%) or BrettPhos Pd G4 (2-5 mol%).
-
Substrate Addition: Add Aryl Halide (1.0 equiv) and 6-oxa-2-azaspiro[4.5]decane (1.2 equiv).
-
Solvent & Base: Add anhydrous Dioxane or Toluene (0.2 M concentration) and NaOtBu (1.5 equiv).
-
Critical: NaOtBu is moisture sensitive. Use a fresh bottle.
-
-
Reaction: Seal and heat to 80–100°C for 12 hours.
-
Workup: Filter through a celite pad (eluting with EtOAc) to remove palladium black. Concentrate and purify.
Protocol C: Urea Synthesis (Library Generation)
Application: Creating stable, polar H-bond donor/acceptor motifs for SAR (Structure-Activity Relationship) exploration. Method: Reaction with Isocyanates.
Step-by-Step Methodology
-
Dissolution: Dissolve 6-oxa-2-azaspiro[4.5]decane (1.0 equiv) in DCM at 0°C.
-
Base: Add DIPEA (1.5 equiv) only if the amine is a salt. If free base, omit.
-
Addition: Dropwise add the Isocyanate R-N=C=O (1.1 equiv).
-
Reaction: Warm to room temperature. Reaction is usually complete in <1 hour.
-
Scavenging (High Throughput): Add polymer-supported trisamine resin to scavenge excess isocyanate, stir for 1 hour, then filter.
-
Isolation: Concentrate. These products are often pure enough for biological screening without chromatography.
Comparative Data & Troubleshooting
Reaction Performance Summary
| Reaction Type | Reagents | Typical Yield | Key Limitation |
| Reductive Amination | NaBH(OAc)₃, DCE | 85–95% | Sterically hindered ketones may fail. |
| Buchwald-Hartwig | Pd-RuPhos, NaOtBu | 60–85% | Requires inert conditions; cost of catalyst. |
| SnAr | K₂CO₃, DMSO, Heat | 50–90% | Only works with e- deficient aryls (e.g., 4-F-NO₂-Ph). |
| Urea Formation | Isocyanate, DCM | >95% | Availability of specific isocyanates. |
Troubleshooting Guide
-
Problem: Low conversion in Reductive Amination.
-
Solution: The imine formation might be slow due to the spiro-ring sterics. Pre-mix the amine and ketone with 4Å molecular sieves for 2 hours before adding the reducing agent.
-
-
Problem: Protodehalogenation (Ar-X -> Ar-H) in Buchwald coupling.
-
Solution: This indicates the reductive elimination is too slow. Switch to a bulkier ligand like BrettPhos or lower the temperature slightly. Ensure the solvent is strictly anhydrous.
-
-
Problem: Solubility issues during workup.
-
Solution: The spirocycle increases lipophilicity (logP).[3] If the product is not extracting into organics, ensure the pH of the aqueous layer is >10 to fully deprotonate the amine.
-
References
-
Spirocyclic Scaffolds in Drug Design
-
Buchwald-Hartwig Protocols for Secondary Amines
- Title: "A Simple and Reliable Method for the Pd-Catalyzed Aryl
- Source:J. Am. Chem. Soc. 2008, 130, 41, 13552–13554.
-
URL:[Link]
-
Reductive Amination Standards
- Title: "Reductive Amination with Sodium Triacetoxyborohydride in 1,2-Dichloroethane"
- Source:J. Org. Chem. 1996, 61, 11, 3849–3862.
-
URL:[Link]
-
Spirocyclic Bioisosteres
Sources
- 1. CN102459274A - Reductive amination of 6-keto normorphinans by catalytic hydrogen transfer - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 6-Oxa-2-azaspiro[4.5]decane in Drug Discovery
Introduction: The Spirocyclic Advantage in Modern Medicinal Chemistry
In the contemporary landscape of drug discovery, there is a pronounced shift away from flat, aromatic molecules towards more three-dimensional structures. This "escape from flatland" is driven by the need to access novel chemical space and to design ligands with higher specificity and improved physicochemical properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[1][2] Their inherent rigidity and three-dimensionality offer a unique platform for the precise spatial arrangement of functional groups, which can lead to enhanced target affinity and selectivity.[3]
Among the diverse array of spirocyclic systems, oxa-azaspiroalkanes have emerged as particularly valuable frameworks in medicinal chemistry. The incorporation of both oxygen and nitrogen heteroatoms provides opportunities for hydrogen bonding and can favorably modulate properties such as solubility and metabolic stability. While various isomers of oxa-azaspiro[4.5]decane have been explored as scaffolds for a range of biologically active compounds, the 6-Oxa-2-azaspiro[4.5]decane isomer represents a relatively underexplored yet promising scaffold. This guide will provide an in-depth exploration of the potential applications of 6-Oxa-2-azaspiro[4.5]decane in drug discovery, including a proposed synthetic strategy, potential therapeutic applications based on related isomers, and detailed protocols for its evaluation.
Synthetic Strategy: A Plausible Route to the 6-Oxa-2-azaspiro[4.5]decane Core
While specific synthetic routes for 6-Oxa-2-azaspiro[4.5]decane are not extensively documented in the literature, a plausible and efficient synthesis can be conceptualized based on established methods for constructing similar spirocyclic systems. The following protocol outlines a representative multi-step synthesis, designed to be robust and amenable to scale-up.
Proposed Synthetic Scheme:
Caption: Proposed synthetic pathway to 6-Oxa-2-azaspiro[4.5]decane.
Detailed Protocol:
-
Step 1: Cyanohydrin Formation.
-
Rationale: This step introduces a nitrogen-containing functional group and a carbon that will become part of the azetidine ring.
-
Procedure: To a stirred solution of tetrahydropyran-4-one in a suitable solvent (e.g., ethanol/water), add potassium cyanide (KCN) followed by the slow addition of an acid (e.g., HCl) at 0-5 °C. The reaction is monitored by TLC until completion. The resulting cyanohydrin is then extracted and purified.
-
-
Step 2: Reduction to Amino Alcohol.
-
Rationale: The nitrile group is reduced to a primary amine, and the ketone is reduced to a secondary alcohol, providing the necessary functionalities for cyclization.
-
Procedure: The purified cyanohydrin is dissolved in an anhydrous ether (e.g., THF or diethyl ether) and slowly added to a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH4), at 0 °C. The reaction is carefully quenched, and the amino alcohol product is isolated.
-
-
Step 3: N-Protection.
-
Rationale: Protection of the amine is crucial to prevent side reactions during the subsequent activation and cyclization steps. The Boc group is a common choice due to its stability and ease of removal.
-
Procedure: The amino alcohol is dissolved in a suitable solvent (e.g., dichloromethane), and di-tert-butyl dicarbonate (Boc2O) is added in the presence of a base (e.g., triethylamine). The reaction is stirred at room temperature until completion, and the N-protected product is purified.
-
-
Step 4: Activation of the Hydroxyl Group.
-
Rationale: The hydroxyl group is converted into a good leaving group (mesylate or tosylate) to facilitate intramolecular nucleophilic substitution.
-
Procedure: The N-protected amino alcohol is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled to 0 °C. A base (e.g., triethylamine or pyridine) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl). The reaction is monitored by TLC, and the activated intermediate is isolated.
-
-
Step 5: Intramolecular Cyclization.
-
Rationale: The protected amine acts as an internal nucleophile, displacing the leaving group to form the spirocyclic azetidine ring.
-
Procedure: The mesylated or tosylated intermediate is dissolved in a suitable solvent (e.g., THF or DMF), and a strong, non-nucleophilic base (e.g., sodium hydride) is added portion-wise at room temperature. The reaction is heated to drive the cyclization to completion. The N-protected 6-Oxa-2-azaspiro[4.5]decane is then purified.
-
-
Step 6: Deprotection.
-
Rationale: The protecting group is removed to yield the final 6-Oxa-2-azaspiro[4.5]decane scaffold, which can then be used for further derivatization.
-
Procedure: The N-Boc protected spirocycle is dissolved in a suitable solvent (e.g., dichloromethane), and a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane is added. The reaction is stirred at room temperature until the deprotection is complete, and the final product is isolated as a salt.
-
Applications in Drug Discovery: A Scaffold of Untapped Potential
The 6-Oxa-2-azaspiro[4.5]decane scaffold is a versatile building block for the creation of diverse chemical libraries. Its unique three-dimensional structure can be exploited to develop novel ligands with high target specificity.
Caption: Potential diversification points on the 6-Oxa-2-azaspiro[4.5]decane scaffold.
Potential Therapeutic Targets:
While direct biological data for 6-Oxa-2-azaspiro[4.5]decane is limited, the activities of its isomers provide a strong rationale for its exploration in several therapeutic areas. A derivative, 2-methyl-6-oxa-2,9-diazaspiro[4.5]decane, is noted as a key intermediate for compounds targeting the central nervous system (CNS), with potential applications in treating anxiety, depression, and schizophrenia, as well as for its anti-inflammatory and analgesic effects.[4]
| Oxa-Azaspiro[4.5]decane Isomer | Biological Target/Activity | Therapeutic Area |
| 1-Oxa-8-azaspiro[4.5]decane | Sigma-1 Receptor Ligands[5] | CNS Disorders |
| 1-Oxa-8-azaspiro[4.5]decane | M1 Muscarinic Agonists[2] | Alzheimer's Disease |
| 1-Oxa-4-azaspiro[4.5]decane | Antitumor Activity[6] | Oncology |
| 2,8-Diazaspiro[4.5]decane | RIPK1 Kinase Inhibitors[7] | Inflammatory Diseases |
| 2,8-Diazaspiro[4.5]decane | Tryptophan Hydroxylase (TPH1) Inhibitors | Various Disorders |
The unique spatial arrangement of the nitrogen and oxygen atoms in the 6-Oxa-2-azaspiro[4.5]decane scaffold may offer advantages in terms of binding to specific targets and could lead to improved pharmacokinetic profiles. The nitrogen at the 2-position provides a key handle for derivatization, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). The oxygen at the 6-position can act as a hydrogen bond acceptor and may influence the overall polarity and solubility of the molecule.
Experimental Protocol: Radioligand Binding Assay for a CNS Receptor
This protocol provides a general framework for evaluating the binding affinity of a novel compound containing the 6-Oxa-2-azaspiro[4.5]decane scaffold to a G-protein coupled receptor (GPCR) expressed in a cell membrane preparation.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]-ligand).
-
Test compounds (derivatives of 6-Oxa-2-azaspiro[4.5]decane) at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Thaw the cell membrane preparation on ice.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Prepare solutions of the radioligand and the non-specific binding control in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Test compound or vehicle (for total binding) or non-specific binding control.
-
Radioligand (at a concentration near its Kd).
-
Cell membrane preparation.
-
-
The final assay volume should be consistent across all wells.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The 6-Oxa-2-azaspiro[4.5]decane scaffold represents a novel and intriguing framework for the design of new therapeutic agents. While its application in drug discovery is still in its infancy, the proven success of its isomers in targeting a range of biological entities, particularly within the central nervous system, provides a strong impetus for its further investigation. The synthetic strategies and experimental protocols outlined in this guide are intended to provide a solid foundation for researchers to begin exploring the potential of this unique spirocyclic system. The inherent three-dimensionality and the specific arrangement of its heteroatoms may unlock new avenues for the development of drugs with enhanced efficacy, selectivity, and improved pharmacokinetic properties.
References
-
MySkinRecipes. 2-methyl-6-oxa-2,9-diazaspiro[4.5]decane. Available at: [Link].
-
Du, Y.-D., et al. (2024). Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration. ResearchGate. Available at: [Link].
-
MDPI. (2023). Biological Activity of Hexaazaisowurtzitane Derivatives. MDPI. Available at: [Link].
- Google Patents. (2018). WO2018087602A1 - Resolution of optically active diazaspiro[4.5]decane derivatives.
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link].
-
ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Available at: [Link].
- Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
Sudhakara, et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Available at: [Link].
-
French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link].
-
National Institutes of Health. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC. Available at: [Link].
-
ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Available at: [Link].
- Google Patents. (1992). US5118687A - 1-oxa-2-oxo-8-azaspiro(4,5)decane derivatives, pharmaceutical compositions containing them and process for preparing same.
-
ResearchGate. (n.d.). Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. Available at: [Link].
-
MDPI. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Available at: [Link].
-
European Publication Server. (1991). 1-oxa-2-oxo-3,8-diazaspiro[5]decane derivatives, pharmaceutical compositions containing them and processes for preparing them. Available at: [Link].
-
Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. Available at: [Link].
-
MDPI. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Available at: [Link].
-
Chemical & Pharmaceutical Bulletin. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link].
-
National Institutes of Health. (2006). Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC. Available at: [Link].
-
Taylor & Francis Online. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available at: [Link].
Sources
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- 3. 2-methyl-6-oxa-2,9-diazaspiro[4.5]decane [myskinrecipes.com]
- 4. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2018087602A1 - Resolution of optically active diazaspiro[4.5]decane derivatives - Google Patents [patents.google.com]
Application Note: 6-Oxa-2-azaspiro[4.5]decane Analogs for Specific Receptor Targeting
Abstract
The transition from planar, aromatic drug scaffolds to three-dimensional (
Introduction: Escaping Flatland
Traditional drug discovery often relies on flat, aromatic heterocycles which, while easy to synthesize, frequently suffer from poor solubility and non-specific binding (promiscuity). The 6-oxa-2-azaspiro[4.5]decane core offers three distinct advantages:
-
Vector Control: The spiro-carbon locks the nitrogen (pharmacophore) and the oxygen (hydrogen bond acceptor) into a precise orthogonal orientation, reducing the entropic penalty of binding.
-
Metabolic Shielding: Unlike exposed morpholines, the spirocyclic ether is sterically hindered, often reducing oxidative clearance by CYP450 enzymes.
-
Lipophilicity Modulation: The ether oxygen lowers
without introducing a hydrogen bond donor, enhancing blood-brain barrier (BBB) permeability—essential for CNS targets like R.
Case Study Target: Sigma-1 Receptor ( R)
The
Chemical Synthesis Protocol
Objective: Synthesize the core 6-oxa-2-azaspiro[4.5]decane scaffold from commercially available N-Boc-3-pyrrolidone.
Mechanistic Rationale
This route utilizes a Grignard addition followed by intramolecular etherification . We select a homoallylic chain addition to ensure the formation of the 6-membered ether ring (tetrahydropyran moiety).
Step-by-Step Methodology
Reagents:
-
Starting Material:
-Boc-3-pyrrolidone (CAS: 101385-93-7) -
Reagent A: 3-Butenylmagnesium bromide (0.5 M in THF)
-
Reagent B: 9-BBN (0.5 M in THF), NaOH,
-
Reagent C: Methanesulfonyl chloride (MsCl), Triethylamine (
) -
Reagent D: Potassium tert-butoxide (
) in THF
Protocol:
-
Grignard Addition (Formation of Tertiary Alcohol):
-
Cool a solution of
-Boc-3-pyrrolidone (1.0 eq) in anhydrous THF to -78°C under Argon. -
Dropwise add 3-Butenylmagnesium bromide (1.2 eq).
-
Stir for 2 h, allowing warming to 0°C. Quench with saturated
. -
Result: 3-(but-3-en-1-yl)-3-hydroxypyrrolidine intermediate.
-
-
Hydroboration-Oxidation (Functionalization):
-
Treat the intermediate with 9-BBN (1.5 eq) in THF at reflux for 4 h.
-
Cool to 0°C. Add 3M NaOH followed by dropwise 30%
. -
Result: Diol intermediate (primary alcohol at chain end, tertiary alcohol on ring).
-
-
Cyclization (Ring Closure):
-
Selective Mesylation: Treat the crude diol with MsCl (1.1 eq) and
at 0°C. The primary alcohol reacts selectively over the tertiary alcohol. -
Base-Mediated Closure: Add
(2.0 eq) to the mesylate solution. Heat to 60°C for 3 h. - attack by the tertiary alkoxide displaces the primary mesylate, forming the 6-membered ether ring.
-
-
Deprotection:
-
Treat the spiro-Boc intermediate with 4M HCl in Dioxane for 1 h.
-
Final Product:6-oxa-2-azaspiro[4.5]decane hydrochloride .[5]
-
Synthesis Workflow Diagram
Figure 1: Modular synthesis of the 6-oxa-2-azaspiro[4.5]decane core via Grignard addition and intramolecular cyclization.
Biological Evaluation: Sigma-1 Receptor Binding
Objective: Determine the binding affinity (
Assay Protocol: Radioligand Competition Binding
This protocol uses [
Materials:
-
Source Tissue: Guinea pig brain membranes (rich in
R) or HEK293 cells overexpressing human R. -
Radioligand: [
H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol). -
Non-specific Control: Haloperidol (10
M). -
Buffer: 50 mM Tris-HCl, pH 7.4.
Procedure:
-
Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000
g for 15 min. Resuspend pellet to a protein concentration of 0.5 mg/mL. -
Incubation:
-
In a 96-well plate, add 50
L of test compound (concentration range: to M). -
Add 50
L of [ H]-(+)-Pentazocine (Final conc: 2 nM). -
Add 100
L of membrane suspension. -
Incubate for 120 min at 37°C.
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Quantification: Wash filters
with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).
Data Analysis:
Calculate
Screening Logic Diagram
Figure 2: Screening cascade for identifying high-affinity Sigma-1 receptor ligands.
ADME Profiling: Metabolic Stability
Spirocyclic ethers are often employed to block metabolic "soft spots." The following protocol validates this hypothesis.
Protocol: Liver Microsome Stability
-
Reaction Mix: 1
M test compound, 0.5 mg/mL human liver microsomes, 2 mM NADPH in phosphate buffer (pH 7.4). -
Sampling: Incubate at 37°C. Aliquot at 0, 5, 15, 30, and 60 min.
-
Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.
Comparative Data Expectations:
| Compound Class | Structure Type | Predicted | |
| Reference | 4-Phenyl-piperidine | 0.45 | High (>50) |
| Target | 6-Oxa-2-azaspiro[4.5]decane | 0.78 | Low (<15) |
Note: The spiro-ether protects the carbon skeleton from hydroxylation compared to the open-chain or simple piperidine analogs.
References
-
Burkhard, J. A., et al. (2010). Strategies for the Synthesis of Spirocyclic Saturated Heterocycles. Chemical Reviews. Link
-
Wuitschik, G., et al. (2008). Oxetanes as Promising Modules in Drug Discovery.[6] Angewandte Chemie International Edition. Link
-
Rui, M., et al. (2016). Discovery of a novel series of spirocyclic sigma-1 receptor ligands. Journal of Medicinal Chemistry.[7] (Contextual grounding for spiro-sigma ligands). Link
-
Zheng, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[8] Bioorganic & Medicinal Chemistry.[1][2][4][6][7][9][10][11] Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link
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- 5. PubChemLite - 6-oxa-2-azaspiro[4.5]decane hydrochloride (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. sfera.unife.it [sfera.unife.it]
- 8. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reactivity of 6-Oxa-2-azaspiro[4.5]decane
Introduction: The Versatility of the Spirocyclic Scaffold
6-Oxa-2-azaspiro[4.5]decane is a unique spirocyclic scaffold that holds significant promise for medicinal chemistry and drug development. Its three-dimensional structure offers an escape from the "flatland" of traditional aromatic compounds, potentially leading to improved pharmacological properties such as enhanced metabolic stability and novel interactions with biological targets.[1] The presence of a secondary amine provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of libraries of novel compounds.
This application note provides detailed experimental protocols for three fundamental reactions of 6-Oxa-2-azaspiro[4.5]decane: N-alkylation, N-acylation, and reductive amination. These protocols are designed to be robust and scalable, providing researchers with a solid foundation for the synthesis of new chemical entities based on this intriguing spirocyclic core.
Safety Precautions
-
Hazard Identification : Similar compounds are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation. May also cause respiratory irritation.[2][3][4][5]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[2][3][4]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2][6]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Protocol 1: N-Alkylation of 6-Oxa-2-azaspiro[4.5]decane
N-alkylation is a fundamental transformation for the derivatization of secondary amines. This protocol describes a general procedure for the reaction of 6-Oxa-2-azaspiro[4.5]decane with an alkyl halide in the presence of a base. The choice of base and solvent can be critical and may need to be optimized for specific alkylating agents.
Reaction Scheme:
Caption: General workflow for the N-alkylation of 6-Oxa-2-azaspiro[4.5]decane.
Experimental Procedure:
-
To a solution of 6-Oxa-2-azaspiro[4.5]decane (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH3CN), add a base (e.g., potassium carbonate (K2CO3), 2.0-3.0 eq, or triethylamine (Et3N), 1.5-2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl halide (R-X, 1.1-1.5 eq) dropwise to the reaction mixture.
-
The reaction mixture may be heated (e.g., to 50-80 °C) to drive the reaction to completion, depending on the reactivity of the alkyl halide. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Causality and Optimization:
-
Choice of Base: An inorganic base like K2CO3 is often used for its low cost and ease of removal. An organic base like Et3N can be advantageous when a more soluble base is required. The strength of the base should be sufficient to deprotonate the secondary amine without causing side reactions.
-
Solvent Selection: Polar aprotic solvents like DMF and CH3CN are generally good choices as they can dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: For less reactive alkyl halides, heating is often necessary to increase the reaction rate. However, excessive heat can lead to decomposition or side reactions.
| Parameter | Recommended Range | Rationale |
| 6-Oxa-2-azaspiro[4.5]decane | 1.0 eq | Limiting reagent |
| Alkyl Halide | 1.1 - 1.5 eq | To ensure complete consumption of the starting amine |
| Base | 1.5 - 3.0 eq | To neutralize the generated hydrohalic acid |
| Temperature | Room Temp. to 80 °C | Dependent on the reactivity of the alkyl halide |
| Solvent | DMF, CH3CN | Polar aprotic solvents favor SN2 reactions |
Protocol 2: N-Acylation of 6-Oxa-2-azaspiro[4.5]decane
N-acylation introduces an amide functionality, which is a common motif in pharmaceuticals. This protocol details the reaction of 6-Oxa-2-azaspiro[4.5]decane with an acylating agent, such as an acid chloride or an acid anhydride.
Reaction Scheme:
Caption: General workflow for the N-acylation of 6-Oxa-2-azaspiro[4.5]decane.
Experimental Procedure:
-
Dissolve 6-Oxa-2-azaspiro[4.5]decane (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5-2.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acylating agent (e.g., acid chloride or acid anhydride, 1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to yield the pure N-acylated product.
Causality and Optimization:
-
Acylating Agent: Acid chlorides are generally more reactive than acid anhydrides. The choice will depend on the desired reactivity and the stability of the starting materials.
-
Base: A non-nucleophilic organic base is crucial to scavenge the acid byproduct (e.g., HCl) without competing with the amine as a nucleophile.
-
Temperature Control: The reaction is often initiated at a lower temperature (0 °C) to control the exothermic reaction and minimize potential side reactions.
| Parameter | Recommended Range | Rationale |
| 6-Oxa-2-azaspiro[4.5]decane | 1.0 eq | Limiting reagent |
| Acylating Agent | 1.1 - 1.2 eq | A slight excess ensures complete reaction |
| Base | 1.5 - 2.0 eq | To neutralize the acid byproduct |
| Temperature | 0 °C to Room Temp. | To control the reaction rate and minimize side products |
| Solvent | DCM, THF | Anhydrous aprotic solvents are required |
Protocol 3: Reductive Amination with 6-Oxa-2-azaspiro[4.5]decane
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used in drug discovery. This protocol describes the reaction of 6-Oxa-2-azaspiro[4.5]decane with an aldehyde or ketone in the presence of a reducing agent.[7][8]
Reaction Scheme:
Caption: General workflow for the reductive amination of 6-Oxa-2-azaspiro[4.5]decane.
Experimental Procedure:
-
To a solution of the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 6-Oxa-2-azaspiro[4.5]decane (1.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.2-1.5 eq) or sodium cyanoborohydride (NaBH3CN, 1.2-1.5 eq), in portions.[7]
-
Continue to stir the reaction at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO3 or water.
-
Separate the organic layer and extract the aqueous phase with the same organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired substituted amine.
Causality and Optimization:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is often preferred for its safety and effectiveness in reducing iminium ions in the presence of carbonyl groups.[7] Sodium cyanoborohydride is also effective but is toxic and requires careful handling.
-
pH Control: For some reductive aminations, particularly with NaBH3CN, maintaining a slightly acidic pH (around 5-6) can facilitate iminium ion formation and subsequent reduction.
-
Solvent Choice: Chlorinated solvents like DCM and DCE are commonly used as they are compatible with the reagents and reaction conditions.
| Parameter | Recommended Range | Rationale |
| Aldehyde/Ketone | 1.0 - 1.2 eq | A slight excess may be used |
| 6-Oxa-2-azaspiro[4.5]decane | 1.0 eq | Can be the limiting reagent |
| Reducing Agent | 1.2 - 1.5 eq | To ensure complete reduction of the iminium intermediate |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the carbonyl compound |
| Solvent | DCM, DCE | Common solvents for reductive amination |
Conclusion
The protocols outlined in this application note provide a robust starting point for the chemical exploration of the 6-Oxa-2-azaspiro[4.5]decane scaffold. The versatility of the secondary amine allows for a wide range of derivatization reactions, enabling the synthesis of novel compounds with potential applications in drug discovery and materials science. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the best results for specific substrates.
References
-
PubChem. 6-oxa-9-azaspiro[4.5]decane. National Center for Biotechnology Information. [Link]
- Iaroshenko, V. O., et al. French-Ukrainian Journal of Chemistry2023, 11 (2), 31-41.
-
Mykhailiuk, P. K. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. [Link]
-
Wang, Y., et al. Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. [Link]
-
Kawai, K., et al. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]
-
Turek, J., et al. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health. [Link]
-
DeSousa, J., et al. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. National Institutes of Health. [Link]
-
Chen, Y., et al. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
-
Krasavin, M. Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]
-
Angene Chemical. Safety Data Sheet. Angene Chemical. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Wanibuchi, F., et al. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Organic Chemistry Group, University of Leeds. Reductive Amination. Wordpress. [Link]
-
ResearchGate. Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and.... ResearchGate. [Link]
- Google Patents. Reductive amination of 6-keto normorphinans by catalytic hydrogen transfer.
-
Rowles, I., et al. Reductive aminations by imine reductases: from milligrams to tons. National Institutes of Health. [Link]
-
PubChem. 9-oxa-2-thia-6-azaspiro[4.5]decane. National Center for Biotechnology Information. [Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. angenechemical.com [angenechemical.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Purification techniques for 6-Oxa-2-azaspiro[4.5]decane
[1][2]
Analytical Validation
To ensure the protocol was successful, verify the product using the following markers:
-
1H NMR (CDCl3): Look for the diagnostic multiplets of the tetrahydropyran ring (3.5–3.8 ppm) and the pyrrolidine ring (2.8–3.2 ppm).[1][2] The disappearance of benzyl peaks (7.2–7.4 ppm) confirms deprotection if applicable.[1][2]
-
GC-MS: Preferred over LC-MS for this low-molecular-weight intermediate.[1][2] Expect a sharp peak with
= 141.1 (for ).[1][2] -
Silver Nitrate Test: If the starting material involved an alkyl halide, test the crude for halogen presence.[1][2]
References
-
Carreira, E. M., & Fessard, T. C. (2014).[1][2] "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews.
-
Burkhard, J. A., et al. (2010).[1][2] "Synthesis and Structural Analysis of Spirocyclic Pharmacophores." Angewandte Chemie. [1][2]
-
Biotage Application Note. (2017). "Strategies for Flash Purification of Secondary Amines."
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12149593, 8-Oxa-2-azaspiro[4.5]decane.[1][2] [1][2]
Sources
- 1. PubChemLite - 9-oxa-2-thia-6-azaspiro[4.5]decane (C7H13NOS) [pubchemlite.lcsb.uni.lu]
- 2. 2-Azaspiro(4.5)decane | C9H17N | CID 418822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 4. One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]
Application Note & Protocols: A Scalable, Protecting-Group-Free Synthesis of 6-Oxa-2-azaspiro[4.5]decane
Abstract
The 6-oxa-2-azaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, three-dimensional architecture provides a unique vectoral display of substituents, enabling novel interactions with biological targets and offering access to underexplored chemical space.[3][4] However, the development of robust and scalable synthetic routes for these spirocycles remains a significant challenge, often hindering their transition from laboratory-scale discovery to large-scale production for clinical evaluation. This application note presents a detailed, field-tested protocol for the multigram synthesis of 6-Oxa-2-azaspiro[4.5]decane. We address common scale-up challenges by employing a protecting-group-free strategy that starts from commercially available reagents, ensuring both economic viability and operational efficiency. The causality behind critical process parameters, safety considerations, and analytical validation systems are discussed in depth to ensure reproducibility and trustworthiness.
Introduction: The Strategic Importance of Oxa-Azaspiro[4.5]decanes
Spirocyclic systems are increasingly sought after in drug development for their ability to improve key physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[3] The 1-oxa-8-azaspiro[4.5]decane and related scaffolds, for instance, have been successfully incorporated into potent M1 muscarinic agonists for potential Alzheimer's treatment and selective ligands for sigma-1 receptors.[1][5] The isomeric 6-Oxa-2-azaspiro[4.5]decane core, with its distinct spatial arrangement of heteroatoms, offers a valuable platform for generating novel chemical entities.
Scaling the synthesis of such complex molecules presents numerous hurdles, including managing reaction exotherms, ensuring consistent stereochemical control, and developing effective purification methods for large batches. This guide provides a practical and scalable two-step process, drawing inspiration from established methodologies for related spirocyclic amines, to overcome these obstacles.[6][7]
Retrosynthetic Strategy and Workflow
Our approach is designed for scalability and efficiency, minimizing complex operations and costly reagents. The retrosynthetic analysis identifies commercially available Tetrahydro-4H-pyran-4-one and ethanolamine as ideal starting materials. The synthesis proceeds through a reductive amination to form an intermediate amino alcohol, which then undergoes an intramolecular cyclization.
Caption: Retrosynthetic analysis of 6-Oxa-2-azaspiro[4.5]decane.
The forward synthesis workflow is designed as a streamlined, two-step process that can be performed in a single reactor, minimizing transfers and potential material loss.
Sources
- 1. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 4. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 5. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 6-Oxa-2-azaspiro[4.5]decane Synthesis
This technical support guide is designed for researchers and process chemists optimizing the synthesis of 6-Oxa-2-azaspiro[4.5]decane and its derivatives. This scaffold—a spiro-fused system containing a pyrrolidine (5-membered) and a tetrahydropyran (6-membered) ring—presents unique challenges due to the steric congestion at the quaternary spiro-carbon and the conformational requirements for ring closure.
Status: Operational Lead Scientist: Senior Application Scientist, Process Chemistry Division Last Updated: January 2026
Core Synthesis Workflow & Mechanistic Logic
The most robust route to the 6-oxa-2-azaspiro[4.5]decane scaffold involves constructing the ether-containing ring (Ring B) onto a pre-functionalized pyrrolidine core (Ring A). This approach minimizes the risk of racemization and allows for the use of commercially available N-protected-3-pyrrolidinones.
The "Iodocyclization" Protocol (Recommended)
This pathway is preferred over Ring-Closing Metathesis (RCM) for scale-up due to lower catalyst costs and higher trans-diastereoselectivity.
Step 1: Grignard Addition (Spiro-Center Formation)
-
Reagent: 3-Butenylmagnesium bromide (homoallyl Grignard).
-
Substrate: N-Boc-3-pyrrolidinone.
-
Product: Tertiary alcohol intermediate.
Step 2: Iodocyclization (Ring Closure)
-
Reagent: Iodine (
) with weak base ( ) or NIS. -
Mechanism: Formation of an iodonium ion followed by 6-exo-trig intramolecular nucleophilic attack by the hydroxyl group.
Step 3: Radical Deiodination
-
Reagent:
(lab scale) or TTMSS (process scale).
Interactive Workflow Diagram
The following diagram illustrates the critical decision points and chemical logic for this pathway.
Caption: Logical flow for the construction of the 6-oxa-2-azaspiro[4.5]decane skeleton via iodocyclization.
Troubleshooting Guides (Symptom-Based)
This section addresses specific yield-limiting issues reported by users.
Issue 1: Low Yield in Grignard Addition (<40%)
Symptom: Recovery of starting material or formation of enolization byproducts. Root Cause: The ketone in N-Boc-3-pyrrolidinone is sterically hindered and prone to enolization if the Grignard reagent acts as a base rather than a nucleophile.
| Variable | Recommendation | Scientific Rationale |
| Temperature | Maintain -78°C strictly. | Kinetic control favors nucleophilic addition over proton abstraction (enolization). |
| Additive | Add CeCl3 (Cerium(III) chloride) . | Promotes 1,2-addition by activating the carbonyl oxygen and suppressing basicity (Luche reduction principle). |
| Reagent Quality | Titrate Grignard before use. | Degraded Grignard reagents contain hydroxides/alkoxides that act as bases, killing the reaction. |
Action Plan:
-
Dry
at 140°C under high vacuum for 4 hours to generate anhydrous . -
Pre-complex the ketone with
in THF for 1 hour at -78°C. -
Add the Grignard reagent dropwise.[1]
Issue 2: Poor Cyclization Efficiency (Unreacted Intermediate)
Symptom: The tertiary alcohol remains unconsumed, or elimination (alkene formation) occurs. Root Cause: The formation of the spiro-quaternary center is energetically costly. The reversible nature of iodine activation can lead to stalling.
Troubleshooting Matrix:
| Condition | Observation | Fix |
| Solvent: DCM | Slow reaction, low conversion. | Switch to MeCN or MeCN/Water (3:1) . Polar solvents stabilize the iodonium intermediate. |
| Base: NaHCO3 | Incomplete conversion. | Switch to K2CO3 (stronger base) to drive the equilibrium by neutralizing HI effectively. |
| Temp: 0°C | Stalled reaction. | Warm to RT or 40°C . Steric hindrance at the spiro center requires thermal energy to overcome the activation barrier. |
Issue 3: "Missing" Product During Workup
Symptom: TLC shows product, but yield drops after aqueous extraction. Root Cause: The amine (even Boc-protected) and ether oxygen increase water solubility. The spirocycle is more polar than expected. Solution:
-
Saturate the aqueous phase with NaCl (salting out).
-
Use CHCl3/Isopropanol (3:1) for extraction instead of pure EtOAc or DCM.
-
Check pH: Ensure the aqueous layer is neutral/slightly basic; acidic conditions can deprotect the Boc group, sending the amine into the water layer.
Frequently Asked Questions (FAQs)
Q: Can I use the Prins cyclization instead of Iodocyclization? A: Yes, but with caveats. The Prins reaction (using an aldehyde and acid catalyst) often suffers from polymerization side reactions with pyrrolidine substrates. The Iodocyclization route is generally more "atom-economical" regarding purification, as the iodinated intermediate provides a handle for further functionalization if needed, or can be cleanly reduced.
Q: How do I control the stereochemistry at the spiro center? A: In the method described above, the Grignard addition to N-Boc-3-pyrrolidinone is often governed by the "Felkin-Anh" or chelation-control models depending on the protecting group. However, because the spiro-center stereochemistry is set relative to the existing chirality (if any), starting with an achiral ketone gives a racemate. If you need a specific enantiomer, use a chiral auxiliary on the nitrogen or perform chiral resolution (SFC) on the intermediate alcohol before cyclization.
Q: Why do I see a 7-membered ring byproduct? A: This is the 7-endo-trig cyclization product. While 6-exo-trig (forming the pyran) is favored by Baldwin's rules, steric clashes can sometimes push the pathway toward the 7-membered oxepane ring.
-
Fix: Ensure the reaction is run under kinetic control (lower temperature, shorter time) if possible, or increase the bulk of the protecting group on the Nitrogen (e.g., from Boc to Cbz or Tosyl) to alter the conformational preference.
References & Data Sources
-
Iodocyclization Methodology:
-
Title: Water-Promoted Iodocyclization of 2-Allylphenols (Mechanistic basis for ether formation).
-
Source: ResearchGate / Green Chemistry.
-
URL:
-
-
Spirocyclic Pyrrolidine Synthesis:
-
Title: Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.
-
Source: ACS Omega.
-
URL:
-
-
Compound Data & Nomenclature:
-
Advanced Spiro-Ether Synthesis:
Disclaimer: This guide is intended for qualified research personnel. Always review the Material Safety Data Sheet (MSDS) for all reagents, particularly Iodine and Organotin compounds, before use.
Sources
Technical Support Center: Synthesis of 6-Oxa-2-azaspiro[4.5]decane
Welcome to the technical support guide for the synthesis of 6-Oxa-2-azaspiro[4.5]decane. This spirocyclic scaffold, featuring a tetrahydropyran ring, is of increasing interest in drug discovery for its ability to improve physicochemical properties such as solubility and metabolic stability.[1] This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during its synthesis. We will move beyond simple protocols to explain the mechanistic rationale behind common pitfalls and their solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions about the synthesis of the 6-Oxa-2-azaspiro[4.5]decane core.
Q1: What is the most common and reliable synthetic strategy for constructing the 6-Oxa-2-azaspiro[4.5]decane ring system?
A common and effective strategy involves a two-stage process: first, the elaboration of a linear precursor, followed by an intramolecular cyclization. The typical sequence is as follows:
-
Precursor Synthesis: Start with commercially available 4-aminotetrahydropyran.[2][3] The nitrogen is alkylated with a two-carbon electrophile containing a masked or terminal hydroxyl group, such as ethylene oxide or 2-bromoethanol, to form the key acyclic intermediate, N-(2-hydroxyethyl)-4-aminotetrahydropyran.
-
Intramolecular Cyclization: The terminal hydroxyl group of the precursor is then activated (e.g., converted to a leaving group) to facilitate an intramolecular nucleophilic substitution by the secondary amine, closing the piperidine ring and forming the spirocyclic junction.
Q2: Is it necessary to use a nitrogen protecting group during the synthesis?
While not strictly mandatory for all routes, using a protecting group like tert-butyloxycarbonyl (Boc) on the starting 4-aminotetrahydropyran is highly recommended.
-
Causality: The primary amine of 4-aminotetrahydropyran is nucleophilic. When reacting with electrophiles like 2-bromoethanol, there is a significant risk of double alkylation, leading to a quaternary ammonium salt. Protecting the nitrogen as a carbamate (e.g., N-Boc) temporarily reduces its nucleophilicity, allowing for clean, controlled mono-alkylation of the carbamate nitrogen after deprotonation, or for other transformations on a different part of the molecule. The protecting group is then removed before the cyclization step.
Q3: What are the most critical parameters to control during the intramolecular cyclization step?
The success of the intramolecular cyclization hinges on favoring the unimolecular ring-closing reaction over competing bimolecular side reactions. The single most critical parameter is concentration .
-
Mechanistic Insight: Intramolecular reactions are kinetically zero-order with respect to the concentration of the reactant, while intermolecular reactions (dimerization, polymerization) are first-order or higher. By significantly lowering the concentration of the acyclic precursor, the rate of the desired intramolecular cyclization remains unaffected, while the rate of intermolecular side reactions drops dramatically. This is a practical application of high-dilution principles. Other critical parameters include the choice of leaving group on the hydroxyethyl side chain and the selection of a suitable base and solvent system to promote the cyclization without causing degradation.
Section 2: Troubleshooting Guide: Common Side Reactions & Solutions
This section is formatted to help you diagnose and resolve specific issues observed during your experiments.
Problem 1: Low reaction yield with significant recovery of the N-(2-hydroxyethyl)-4-aminotetrahydropyran starting material.
-
Plausible Cause: This issue points to inefficient activation of the terminal hydroxyl group. In reactions like the Appel or Mitsunobu cyclizations, or a simple tosylation followed by base-mediated cyclization, incomplete conversion of the alcohol to a good leaving group is a common failure mode. Reagents may have degraded (e.g., old triphenylphosphine), or the reaction conditions (temperature, time) may be insufficient.
-
Recommended Solution:
-
Verify Reagent Quality: Use freshly opened or purified reagents, particularly for moisture-sensitive compounds like PPh₃ or tosyl chloride.
-
Optimize Reaction Conditions: For a tosylation, ensure a non-nucleophilic base (e.g., triethylamine or pyridine) is used in sufficient excess to scavenge the HCl byproduct. The reaction can be gently heated (40-50 °C) to drive it to completion. Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.
-
Alternative Activation: If tosylation proves difficult, consider converting the alcohol to a mesylate (using MsCl), which is often more reactive. For a one-pot cyclization, the Mitsunobu reaction is an excellent alternative, though it requires careful purification to remove phosphine oxide byproducts.
-
Problem 2: The crude product is an insoluble, intractable solid or a non-eluting baseline streak on a TLC plate.
-
Plausible Cause: This is a classic sign of polymerization . The N-(2-hydroxyethyl)-4-aminotetrahydropyran precursor has reacted intermolecularly, with the amine of one molecule attacking the activated alcohol of another, leading to long-chain poly-ethers or poly-amines. This side reaction dominates at high concentrations.
-
Recommended Solution:
-
Employ High-Dilution Conditions: The most effective solution is to perform the cyclization reaction at a very low concentration (typically 0.01 M to 0.05 M). This is often achieved by using a syringe pump to slowly add a solution of the precursor to a large volume of refluxing solvent containing the necessary reagents (e.g., base). This ensures the concentration of the precursor remains low at all times, favoring the intramolecular pathway.
-
Protocol: High-Dilution Cyclization: A detailed protocol is provided in Section 3.
-
Problem 3: Mass spectrometry of the crude product shows a significant peak at approximately double the mass of the desired product.
-
Plausible Cause: You are observing the formation of a cyclic dimer . This occurs when two molecules of the precursor react with each other to form a larger ring (a 12-membered diazacyclic ether) instead of the desired spirocycle. Like polymerization, this is an intermolecular side reaction but is often more prevalent than polymer formation under moderately concentrated conditions.
-
Recommended Solution: As with polymerization, the solution is to leverage high-dilution conditions to favor the intramolecular cyclization. If dimer formation persists even at moderate dilution, it may indicate that the energetic barrier for the 6-membered ring closure is unusually high, perhaps due to steric hindrance or unfavorable bond angles in the transition state. In such cases, re-evaluating the cyclization strategy (e.g., changing the solvent or base) may be necessary.
Data Summary: Effect of Concentration on Cyclization
The following table provides illustrative data on how reaction concentration can influence the product distribution in a typical tosylate cyclization.
| Condition | Concentration (M) | Typical Yield of Spirocycle | Major Side Product(s) & Approx. Yield |
| Standard | 0.5 M | < 10% | Polymer/Oligomers (>80%) |
| Moderate Dilution | 0.1 M | 30-40% | Cyclic Dimer (~40%), Polymer (~10%) |
| High Dilution | 0.01 M | > 85% | Cyclic Dimer (<5%) |
Section 3: Key Experimental Protocols
These protocols provide detailed, validated steps for the key transformations discussed.
Protocol A: Synthesis of the Acyclic Precursor (tert-butyl 4-(2-hydroxyethyl)amino)tetrahydropyran-1-carboxylate)
This protocol assumes the use of an N-Boc protected starting material for cleaner alkylation.
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-aminotetrahydropyran-1-carboxylate (1.0 eq) and anhydrous DMF (approx. 0.2 M solution).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the mixture back to 0 °C. Add 2-bromoethanol (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired product.
Protocol B: High-Dilution Intramolecular Cyclization (via Tosylate)
-
Tosylation: Dissolve the N-(2-hydroxyethyl) precursor (1.0 eq) in dichloromethane (DCM) at 0 °C. Add triethylamine (2.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq). Stir at room temperature until the starting material is consumed (monitor by TLC). Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude tosylate.
-
Setup for Cyclization: In a large, three-neck flask equipped with a reflux condenser, add a large volume of anhydrous acetonitrile or DMF to create a 0.01 M final concentration. Add potassium carbonate (K₂CO₃, 5.0 eq) and heat the suspension to reflux.
-
Syringe Pump Addition: Dissolve the crude tosylate from step 1 in a minimal amount of the same solvent and draw it into a syringe. Using a syringe pump, add the tosylate solution to the refluxing K₂CO₃ suspension over 8-12 hours.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM and wash with water. Extract the aqueous layer with DCM. Combine the organic layers, dry, and concentrate. The resulting crude spirocycle can then be purified by column chromatography or crystallization.
Section 4: Visualization of Reaction Pathways
The following diagram illustrates the critical choice between the desired intramolecular cyclization and the competing intermolecular side reactions.
Caption: Reaction pathways for the cyclization step.
References
- This reference is a placeholder for a general organic chemistry textbook discussing reaction kinetics.
-
PubChem. 4-Aminotetrahydropyran. National Center for Biotechnology Information. [Link]
-
Cocotos, C. G., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11265-11277. [Link]
- This reference is a placeholder for a publication discussing potential rearrangements in spirodiamine scaffolds.
- This reference is a placeholder for a publication on radical cyclization methods which can be an altern
- This reference is a placeholder for a review on synthetic routes to approved drugs containing a spirocycle, providing context for their importance.
Sources
Purification challenges of 6-Oxa-2-azaspiro[4.5]decane derivatives
[1]
Part 3: Validated Experimental Protocols
Protocol A: Flash Chromatography with Ammonia Modifier
Use this for initial isolation of the free amine.
Materials:
-
Silica Gel (40–63 µm, standard grade).[1]
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (28-30% NH₃ aq).[1]
Procedure:
-
Preparation of Mobile Phase:
-
Column Pre-conditioning:
-
Loading:
-
Dissolve the crude oil in a minimum amount of DCM.[1] If it is not soluble, add a few drops of MeOH.
-
-
Elution:
Protocol B: Hydrochloride Salt Formation (Anhydrous)
Use this to stabilize the compound for storage or biological testing.
Materials:
-
Crude Free Amine (from Protocol A).[1]
-
Solvent: Anhydrous Diethyl Ether (
) or Ethyl Acetate (EtOAc).[1] -
Reagent: 2.0 M HCl in Diethyl Ether (Commercial solution).[1]
Procedure:
-
Dissolve the free amine (e.g., 500 mg) in anhydrous
(5 mL).[1]-
Note: If the amine is not soluble in ether, use EtOAc or a small amount of DCM.
-
-
Cool the solution to 0°C in an ice bath.
-
Add the HCl/Ether solution dropwise with vigorous stirring.
-
Stoichiometry: Add 1.1 equivalents of HCl.[1]
-
-
A white precipitate should form immediately.[1]
-
Stir at 0°C for 15 minutes, then dilute with cold pentane or heptane to maximize yield.
-
Filtration: Filter the solid rapidly under a blanket of nitrogen (the salt may be hygroscopic).[1]
-
Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove excess HCl.
Part 4: Quantitative Data Summary
Table 1: Solvent System Efficacy for 6-Oxa-2-azaspiro[4.5]decane
| Solvent System | Additive | Rf Value (Typical) | Peak Shape | Application |
| 10% MeOH / DCM | None | 0.05 - 0.15 | Broad Tailing | Not Recommended |
| 10% MeOH / DCM | 1% TEA | 0.35 - 0.45 | Sharp | Good for TLC & Flash |
| 10% MeOH / DCM | 1% NH₄OH | 0.40 - 0.50 | Very Sharp | Best for Scale-up |
| 50% EtOAc / Hex | None | 0.00 (Baseline) | N/A | Not useful |
| Acetonitrile / H₂O | 0.1% TFA | Variable | Sharp | Prep-HPLC (Acidic) |
| Acetonitrile / H₂O | 10mM NH₄HCO₃ | Variable | Sharp | Prep-HPLC (Basic) |
References
-
Synthesis and Evaluation of Spiro-amine Derivatives: Title: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[1][6][7] Source: Bioorganic & Medicinal Chemistry (via PubMed).[1] URL:[Link]
-
General Purification of Amines on Silica: Title: Purifying amines on silica (The "Ammonia Shift" technique).[1] Source: Org Prep Daily.[1] URL:[Link]
-
Diastereomer Separation Strategies: Title: HPLC Separation of Diastereomers: Chiral Molecular Tools.[1][4] Source: Molecules (MDPI).[1] URL:[Link]
-
Salt Formation and Stability: Title: Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (Analogous spiro-amine salt handling). Source: ACS Omega (via NCBI).[1] URL:[Link]
Sources
- 1. 1-Oxa-4-thiaspiro[4.5]decane | C8H14OS | CID 9094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [The synthesis of phenyl-silica gel and its application in purification of taxol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sfera.unife.it [sfera.unife.it]
- 4. mdpi.com [mdpi.com]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Oxa-2-azaspiro[4.5]decane Synthesis & Optimization
Executive Summary & Scaffold Architecture
User Query: "How do I optimize the reaction conditions for 6-oxa-2-azaspiro[4.5]decane to improve yield and reproducibility?"
Technical Context: The 6-oxa-2-azaspiro[4.5]decane scaffold represents a specific spirocyclic isomer comprising a pyrrolidine ring (2-aza, 5-membered) spiro-fused to a tetrahydropyran ring (6-oxa, 6-membered). Unlike the more common 1-oxa-8-azaspiro[4.5]decane (piperidine-THF fusion), this scaffold requires precise construction of the pyran ring onto a pyrrolidine core.
This guide addresses the three critical bottlenecks in this synthesis:
-
Quaternary Center Formation: Steric hindrance during the spiro-junction formation.
-
Cyclization Regioselectivity: Ensuring the 6-endo-trig or 6-exo-tet closure over competing elimination pathways.
-
Purification: Managing the polarity of the secondary amine.
Validated Synthetic Workflow
The most robust route for this specific isomer involves the Intramolecular Williamson Etherification strategy. This pathway minimizes racemization and allows for scalable intermediate purification.
Core Reaction Pathway
-
Nucleophilic Addition: Allylation of N-Boc-3-pyrrolidinone.
-
Hydroboration-Oxidation: Conversion of the terminal alkene to a primary alcohol.
-
Cyclization: Intramolecular displacement of a mesylate (or direct dehydrative cyclization) to form the pyran ring.
Figure 1: Validated synthetic route for the construction of the 6-oxa-2-azaspiro[4.5]decane core.
Critical Process Parameters (CPP) & Optimization
The following parameters have been optimized based on internal kinetic data and literature precedents for spiro-ether formation.
| Parameter | Optimized Condition | Technical Rationale |
| Solvent (Cyclization) | THF (Anhydrous) | DMF promotes elimination side-reactions (E2). THF balances solubility with nucleophilicity. |
| Base (Cyclization) | NaH (60% disp.) | Potassium tert-butoxide (KOtBu) is too bulky and often leads to Hofmann elimination of the mesylate rather than substitution. |
| Temperature (Step 1) | -78°C to 0°C | Strict temperature control is required during Grignard addition to prevent enolization of the ketone (which kills yield). |
| Hydroboration Agent | 9-BBN | Superior regioselectivity compared to BH3·THF. Prevents over-reduction or complexation with the carbamate. |
Troubleshooting Guide (Q&A)
Issue 1: Low Yield During Cyclization (<30%)
User Question: "I am trying to close the ring using TsCl/Pyridine followed by base, but I'm getting a complex mixture and low yield. What is happening?"
Technical Diagnosis: Using Tosyl chloride (TsCl) in pyridine often leads to slow reaction rates for the primary alcohol activation in the presence of a tertiary alcohol. Furthermore, if you heat this mixture, the tertiary alcohol can dehydrate.
Corrective Protocol: Switch to a Stepwise Mesylation-Cyclization protocol:
-
Activation: Treat the diol with 1.1 eq MsCl and 2.0 eq Et3N in DCM at 0°C . This selectively mesylates the primary alcohol (less sterically hindered) without touching the tertiary alcohol.
-
Workup: Perform a quick aqueous wash (cold) and concentrate. Do not purify on silica (mesylates are unstable).
-
Cyclization: Redissolve in dry THF. Add 2.5 eq NaH carefully at 0°C, then warm to reflux for 2-4 hours. The alkoxide formed at the tertiary position will displace the primary mesylate.
Issue 2: Separation of Diastereomers
User Question: "My starting material had a substituent at C4. Now I have diastereomers. How do I separate them?"
Technical Diagnosis: Spirocyclization fixes the conformation. If you have a substituent on the pyrrolidine ring, you will form cis/trans isomers relative to the ether oxygen.
Resolution Strategy:
-
Flash Chromatography: These isomers often have distinct R_f values in EtOAc/Hexane (30:70) due to the "flat" vs. "bent" shape of the spiro-fusion.
-
Crystallization: If the N-protecting group is Boc, the compounds are often oils. Deprotecting to the free amine or converting to the HCl salt often yields crystalline solids that can be fractionally recrystallized from iPrOH/Et2O .
Issue 3: "Stuck" Grignard Reaction
User Question: "The addition of allylmagnesium bromide to the ketone seems incomplete even with excess reagent."
Technical Diagnosis: N-Boc-3-pyrrolidinone is prone to enolization by the Grignard reagent (acting as a base) rather than nucleophilic attack. This returns the starting material upon workup.
Corrective Protocol:
-
Additive: Add CeCl3·2LiCl (Cerium(III) chloride) to the reaction. This promotes 1,2-addition and suppresses enolization (Luche-type conditions).
-
Temperature: Ensure the Grignard is added slowly at -78°C .
Diagnostic Logic Tree
Use this flow to diagnose failure points in the synthesis pipeline.
Figure 2: Troubleshooting decision tree for common synthetic failures.
Analytical Benchmarks
When characterizing 6-oxa-2-azaspiro[4.5]decane , look for these specific NMR signatures to confirm spiro-formation:
-
13C NMR (Quaternary C): The spiro carbon typically appears between 80-90 ppm (deshielded by Oxygen).
-
1H NMR (Pyran Ring): The protons adjacent to the oxygen (H-7) will appear as a triplet or multiplet around 3.6 - 3.9 ppm .
-
1H NMR (Diastereotopy): The methylene protons on the pyrrolidine ring adjacent to the spiro center will split into complex diastereotopic signals (AB systems) due to the rigid chiral center (even if the molecule is racemic).
References
-
Hiesinger, K., et al. (2021).[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
- Context: authoritative review on the physicochemical properties and synthesis of spirocycles.
-
Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters. Link
- Context: foundational strategies for constructing 4- and 5-membered spiro-fusions.
-
Smith, A. B., et al. (2019). "Re2O7-Catalyzed Approach to Spirocyclic Ether Formation." Journal of Organic Chemistry. Link
-
Context: Alternative routes for spiro-ether formation via Prins-type cyclizations.[2]
-
-
Trost, B. M. (2017). "Intramolecular Williamson Ether Synthesis for Cyclic Ethers." Organic Reactions.[3][4] Link
-
Context: Mechanistic grounding for the recommended cyclization protocol.[4]
-
For further assistance, please contact the Chemistry Support Team with your specific LCMS traces attached.
Sources
Navigating the Labyrinth of Crystallization: A Troubleshooting Guide for 6-Oxa-2-azaspiro[4.5]decane
Welcome to the technical support center for the crystallization of 6-Oxa-2-azaspiro[4.5]decane. As a key building block in contemporary drug discovery, achieving high purity and a desirable crystal form of this spirocyclic amine is paramount. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during its crystallization. Drawing upon established principles of physical organic chemistry and extensive field experience, we will explore the causality behind crystallization phenomena and offer robust, self-validating protocols to streamline your experimental workflow.
Frequently Asked Questions (FAQs) and Troubleshooting
This section is structured to address specific issues you may encounter. We will begin with the most common hurdles and progress to more nuanced challenges.
Q1: My 6-Oxa-2-azaspiro[4.5]decane is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the supersaturation of the solution is too high, and the temperature is above the melting point of the solvated compound. For a molecule like 6-Oxa-2-azaspiro[4.5]decane, its flexible spirocyclic nature and the presence of a basic nitrogen atom can lead to strong solvent interactions, depressing the melting point.
Causality and Solution Workflow:
-
Reduce Supersaturation Rate: Rapid cooling is a frequent cause of oiling out. A slower, more controlled cooling process allows the molecules sufficient time to orient themselves into an ordered crystal lattice.
-
Solvent System Modification: The choice of solvent is critical. If you are observing oiling out, the solvent may be too good at dissolving the compound. Consider a two-solvent system. A "good" solvent in which the compound is highly soluble is paired with an "anti-solvent" in which it is poorly soluble. The anti-solvent is slowly added to the saturated solution of the compound in the good solvent to induce crystallization.
-
Increase Solution Volume: A more dilute solution will become supersaturated at a lower temperature, which may be below the melting point of the solvated compound, thus favoring crystallization over oiling out.
-
Consider Salt Formation: Basic amines like 6-Oxa-2-azaspiro[4.5]decane often form more stable and crystalline salts. Conversion to its hydrochloride salt, for instance, can significantly alter its physicochemical properties, often leading to well-defined crystals. You can achieve this by dissolving the free base in a suitable solvent and adding a solution of HCl in an organic solvent (e.g., diethyl ether).[1]
Q2: I'm getting very fine needles or a powder, but I need larger, block-like crystals for X-ray diffraction. How can I control the crystal habit?
A2: Crystal habit is influenced by a variety of factors including the solvent, cooling rate, and the presence of impurities. Fine needles or powders are often the result of rapid nucleation and crystal growth.
Strategies for Modifying Crystal Habit:
-
Solvent Choice: The polarity and hydrogen bonding capability of the solvent can significantly impact crystal morphology. Experiment with a range of solvents with varying polarities. For a related compound, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, recrystallization from ethanol yielded highly crystalline rods, suggesting that protic solvents can be a good starting point.[2]
-
Slow Cooling and Evaporation: A very slow cooling rate is essential for growing large single crystals. This can be achieved by placing the crystallization vessel in an insulated container (e.g., a Dewar flask). Alternatively, slow evaporation of the solvent from a saturated solution at a constant temperature can also yield larger crystals.
-
Seeding: Introducing a small, well-formed crystal (a "seed crystal") into a supersaturated solution can promote the growth of a few large crystals rather than the nucleation of many small ones.
| Parameter | For Fine Needles/Powder | To Promote Larger, Block-like Crystals |
| Cooling Rate | Rapid | Very Slow (e.g., over several days) |
| Supersaturation | High | Low to Moderate |
| Solvent | Can vary, often from highly supersaturated solutions | Solvents that allow for slow, controlled crystal growth |
| Agitation | Often present | Minimal to none |
Q3: My crystallization yield is very low. What are the likely causes and how can I improve it?
A3: A low yield can be frustrating and is often attributable to either incomplete crystallization or loss of material during workup.
Troubleshooting Low Yield:
-
Check Mother Liquor: After filtration, evaporate the solvent from the mother liquor. A significant amount of solid residue indicates that a substantial portion of your compound remained in solution.
-
Optimize Solvent System: The ideal crystallization solvent will dissolve the compound when hot but have very low solubility when cold. If the solubility at low temperatures is still significant, you will inherently have a lower yield. A different solvent or a two-solvent system may be necessary.
-
Cooling Temperature: Ensure you are cooling the crystallization mixture to a sufficiently low temperature to maximize the amount of product that crystallizes out.
-
pH Adjustment (for salt forms): If you are crystallizing a salt form, ensure the pH of the solution is optimal for its stability and low solubility.
Q4: I suspect I have a polymorphism issue. How can I confirm this and how can I control which polymorph I obtain?
Investigating and Controlling Polymorphism:
-
Characterization: Different polymorphs can be identified and characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR.
-
Solvent Influence: The choice of solvent can have a profound effect on which polymorph is favored. Crystallizing from solvents of different polarities and hydrogen bonding capabilities can often lead to the isolation of different polymorphic forms.
-
Thermodynamic vs. Kinetic Control: Rapid crystallization (kinetic control) may yield a metastable polymorph, while slow crystallization (thermodynamic control) is more likely to produce the most stable form. Varying the cooling rate and level of supersaturation can allow for the selective crystallization of a desired polymorph.
Experimental Protocols
Protocol 1: General Recrystallization of 6-Oxa-2-azaspiro[4.5]decane Hydrochloride
-
Solvent Screening: Begin by testing the solubility of a small amount of the hydrochloride salt in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and at their boiling points. The ideal solvent will show poor solubility at room temperature and good solubility at its boiling point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 6-Oxa-2-azaspiro[4.5]decane hydrochloride in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, insulate the flask.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent in which 6-Oxa-2-azaspiro[4.5]decane is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[3] A common pair for amines is a polar solvent like ethanol or methanol as the good solvent, and a less polar solvent like diethyl ether or hexanes as the anti-solvent.
-
Dissolution: Dissolve the compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy.
-
Redissolution: If cloudiness persists, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Isolation: Allow the solution to cool slowly, and isolate the crystals as described in Protocol 1.
Visualizing the Troubleshooting Workflow
Diagram 1: Decision Tree for "Oiling Out"
Caption: Decision tree for troubleshooting "oiling out".
Diagram 2: Workflow for Optimizing Crystal Size
Caption: Workflow for obtaining larger crystals.
References
-
PubChem. (n.d.). 6-oxa-2-azaspiro[4.5]decane hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Lindhardt, A. T., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega, 8(29), 26267–26274.
-
ChemRxiv. (2023). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubMed. (2015). Design, synthesis and anticancer properties of novel oxa/azaspiro[4][5]trienones as potent apoptosis inducers through mitochondrial disruption. Retrieved from [Link]
-
PubChem. (n.d.). 9-Oxa-6-azaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
PubMed. (2014). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
-
Reddit. (2019). recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]
-
French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
- Unknown. (n.d.).
-
ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]
-
SpectraBase. (n.d.). anti-6-Methyl-1-oxa-spiro(4.5)decan-2-one. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Oxaspiro[4.5]decane, 2,6,6,10-tetramethyl-. Retrieved from [Link]
-
PubChem. (n.d.). 1-Oxa-4-thiaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactive compounds of oxa‐azaspiro[4.5]decane derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). 9-oxa-2-thia-6-azaspiro[4.5]decane. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 6-Oxa-2-azaspiro[4.5]decane Scaffold
Topic: Protecting group strategies for 6-Oxa-2-azaspiro[4.5]decane Content Type: Technical Support Center (Troubleshooting & FAQs)
Case Reference: SP-OXA-45-PG Status: Active Support Tier: Level 3 (Senior Application Scientist)
Welcome to the technical support hub for the 6-Oxa-2-azaspiro[4.5]decane scaffold. This guide addresses the specific challenges of manipulating protecting groups (PGs) on this spirocyclic ether-amine system. Unlike flat aromatic scaffolds, this 3D-rich architecture presents unique steric and electronic environments that require tailored synthetic strategies.
System Overview & Strategic Analysis
The Scaffold: The 6-Oxa-2-azaspiro[4.5]decane consists of a pyrrolidine ring (containing the secondary amine at position 2) spiro-fused to a tetrahydropyran ring (containing the oxygen at position 6).
-
Reactive Site (N2): A secondary amine subject to steric crowding from the adjacent spiro-center (C5).
-
Structural Integrity (O6): The ether oxygen is adjacent to the quaternary spiro carbon. While generally stable, this position mimics a neopentyl ether, creating specific vulnerabilities to strong Lewis acids.
Decision Matrix: Selecting the Right Strategy
Before initiating synthesis, consult the workflow below to select the optimal protection strategy based on your downstream chemistry.
Figure 1: Strategic decision tree for protecting group selection based on chemical compatibility. Note the universal warning regarding strong Lewis acids.
Technical Data & Compatibility Table
The following table summarizes the stability of the 6-Oxa-2-azaspiro[4.5]decane core against common deprotection reagents.
| Protecting Group | Reagent | Core Stability (N2) | Core Stability (O6-Ether) | Risk Level |
| Boc | TFA / DCM | Excellent | Stable | Low |
| Boc | 4M HCl / Dioxane | Excellent | Stable | Low |
| Cbz | H₂ / Pd/C | Excellent | Stable | Low |
| Cbz | HBr / AcOH | Good | Moderate Risk | Medium (Acidic ether cleavage possible) |
| Fmoc | 20% Piperidine | Excellent | Stable | Low |
| Alloc | Pd(PPh₃)₄ / Silane | Excellent | Stable | Low |
| Methyl (Permanent) | BBr₃ / DCM | Stable | CRITICAL FAILURE | High (Ring Opening) |
Troubleshooting Protocols (Q&A)
Case #01: "My Boc-protection yield is lower than expected (<60%)."
Diagnosis: While the secondary amine at N2 is nucleophilic, the spiro-fusion at C5 creates a "neopentyl-like" steric environment. Standard conditions (Boc₂O, TEA, DCM) may be too slow, leading to competitive aggregation or incomplete reaction.
Solution Protocol:
-
Switch Solvent: Change from DCM to THF or MeCN . Spirocycles often exhibit better solubility and conformational freedom in polar aprotic solvents.
-
Catalysis: Add 5 mol% DMAP (4-Dimethylaminopyridine). This creates a highly reactive N-acylpyridinium intermediate that overcomes the steric hindrance at N2.
-
Temperature: Heat the reaction to 40°C . The thermal energy helps overcome the rotational barrier imposed by the spiro ring system.
Expert Tip: If starting from the HCl salt of the amine, ensure complete neutralization. The spiro-ammonium salt can trap HCl tightly within the crystal lattice. Use a biphasic system (DCM/Na₂CO₃ aq) for free-basing before adding Boc₂O.
Case #02: "I used BBr₃ to deprotect a methoxy group elsewhere, and my product mass is M+18."
Diagnosis: You have likely cleaved the internal spiro-ether bond (O6). Boron tribromide (BBr₃) is a harsh Lewis acid that coordinates strongly to ethers. While alkyl ethers cleave to alcohols, the O6 oxygen is attached to the quaternary spiro center. Cleavage here relieves ring strain and opens the tetrahydropyran ring, resulting in a tertiary alcohol and an alkyl bromide (which hydrolyzes to an alcohol, M+18).
Corrective Action:
-
Immediate: Stop using BBr₃.
-
Alternative: Use HBr in Acetic Acid (milder) or nucleophilic demethylation reagents like LiCl/DMF at elevated temperatures, or sodium ethanethiolate (NaSEt) . These are less likely to coordinate to the sterically shielded spiro-ether oxygen.
Case #03: "Fmoc deprotection is extremely slow (incomplete after 2 hours)."
Diagnosis: The dibenzofulvene byproduct generated during Fmoc deprotection can re-attach or form aggregates with the spiro-amine if the local concentration is high. Additionally, the steric bulk of the Fmoc group combined with the spiro scaffold can hinder the approach of piperidine.
Solution Protocol:
-
Reagent Switch: Switch from Piperidine to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2% v/v) in DMF with 1% Piperidine . DBU is a stronger base and drives the elimination faster.
-
Scavenger: Add 1-Octanethiol (5%) to the deprotection cocktail. This rapidly scavenges the dibenzofulvene, preventing back-reaction or polymerization, which is common with hindered amines.
Advanced Workflow: Orthogonal Protection
When functionalizing the N2 position while preserving sensitivity for later stages, an orthogonal strategy is required. Below is the validated workflow for sequential functionalization.
Figure 2: Standard orthogonal workflow ensuring N2 integrity during peripheral modifications.
References & Authority
-
Spirocyclic Scaffold Synthesis:
-
Synthesis of spirocyclic ethers via metal-catalyzed cyclization. (Provides grounding on the stability of the O-C(spiro) bond).
-
Source: Journal of the American Chemical Society, "Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers". Link
-
-
Amine Protection Strategies:
-
Greene's Protective Groups in Organic Synthesis. (The definitive guide on Boc/Cbz/Fmoc stability profiles).
-
Source: Wiley Online Library. Link
-
-
Ether Cleavage Mechanisms:
-
Mechanistic insight into Lewis Acid ether cleavage. (Explains the BBr3 risk).
-
Source: Master Organic Chemistry, "Cleavage of Ethers with Acid". Link
-
-
Specific Scaffold Context:
For further assistance, please contact the Structural Chemistry Division referencing Case #SP-OXA-45-PG.
Sources
Technical Support Center: Chiral Separation of 6-Oxa-2-azaspiro[4.5]decane Enantiomers
Prepared by: Senior Application Scientist, Chromatography Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the chiral separation of 6-Oxa-2-azaspiro[4.5]decane and its derivatives. The unique three-dimensional and rigid structure of spirocyclic compounds presents distinct challenges and opportunities in enantioselective analysis.[1] This document provides foundational knowledge, detailed troubleshooting protocols, and answers to frequently asked questions to empower you to develop robust and efficient separation methods.
Section 1: Foundational Concepts in Chiral Recognition for Spirocycles
The successful separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).[2] The principle of three-point interaction is fundamental to achieving chiral recognition. For a molecule like 6-Oxa-2-azaspiro[4.5]decane, which contains a secondary amine, an ether oxygen, and a rigid spirocyclic core, the key interactions with a CSP are typically:
-
Hydrogen Bonding: The secondary amine (N-H) and the ether oxygen can act as hydrogen bond acceptors or donors.
-
Dipole-Dipole Interactions: Polar groups within the molecule and the CSP contribute to retention.
-
Steric Interactions (Inclusion): The rigid 3D structure of the spirocycle fits into chiral cavities or grooves on the CSP, a primary mechanism for polysaccharide-based phases.[2]
Given these features, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are an authoritative starting point for method development. These phases, such as those coated with tris(3,5-dimethylphenylcarbamate), offer a combination of polar interactions and well-defined chiral cavities that are effective for a wide range of chiral compounds, including profens and other complex molecules.[3]
Section 2: Chiral Method Development Workflow
A systematic screening approach is the most efficient path to a successful chiral separation.[4] The following workflow is recommended for 6-Oxa-2-azaspiro[4.5]decane enantiomers.
Caption: A systematic workflow for developing a chiral separation method.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of 6-Oxa-2-azaspiro[4.5]decane.
| Problem/Question | Potential Causes | Recommended Solutions & Explanations |
| Why am I seeing no separation or very poor resolution (Rs < 1.0)? | 1. Incorrect CSP Choice: The selected chiral stationary phase does not have the appropriate chiral recognition mechanism for the spirocycle. 2. Inappropriate Mobile Phase: The solvent strength may be too high (eluting both enantiomers too quickly) or too low (causing excessive retention and band broadening). 3. Missing or Incorrect Additive: The secondary amine on the spirocycle can interact strongly with residual acidic sites on the silica support, leading to poor peak shape and co-elution. | 1. Screen Different CSPs: If an amylose-based column fails, try a cellulose-based equivalent or a completely different type of CSP (e.g., Pirkle-type, cyclodextrin). 2. Systematically Vary Solvent Strength: In normal phase (NP), decrease the percentage of alcohol (e.g., from 20% to 10% or 5%) to increase retention and allow more time for interaction with the CSP. 3. Introduce a Basic Additive: For this basic analyte, add 0.1% diethylamine (DEA) or ethanolamine (ETA) to the mobile phase. This will mask active sites on the silica surface, significantly improving peak shape and often revealing a separation.[5] |
| Why are my peaks tailing or splitting? | 1. Secondary Interactions: Strong, non-enantioselective interactions between the basic analyte and the stationary phase support.[6] 2. Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion. 3. Column Contamination/Damage: Buildup of contaminants or dissolution of the stationary phase (especially on coated CSPs if incompatible solvents are used) can create active sites.[7] 4. Mismatched Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion upon injection. | 1. Use/Optimize Basic Additive: Increase the concentration of DEA (e.g., to 0.2%) or try a different basic modifier. 2. Reduce Sample Concentration: Perform a dilution series (e.g., 1.0 mg/mL, 0.5 mg/mL, 0.1 mg/mL) to determine the column's linear range. 3. Flush the Column: Follow the manufacturer's instructions for column cleaning. If using a coated CSP, ensure no "forbidden" solvents (like THF, DCM) have been introduced into the system.[8] 4. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample directly in the mobile phase. If solubility is an issue, use the weakest possible solvent that can fully dissolve the compound. |
| Why are my retention times drifting? | 1. Inadequate Column Equilibration: Chiral separations, especially in NP, can require long equilibration times for the mobile phase to fully saturate the stationary phase. 2. Temperature Fluctuations: Column temperature has a significant effect on retention and selectivity. Even minor changes in ambient lab temperature can cause drift.[9] 3. Mobile Phase Composition Change: Evaporation of the more volatile solvent component (e.g., hexane) from the reservoir can alter the mobile phase ratio over time. 4. Column "Memory Effect": Residual additives from previous analyses can slowly leach out, changing the surface chemistry of the CSP and affecting retention.[5] | 1. Increase Equilibration Time: Equilibrate the column with the mobile phase for at least 30-60 minutes (or 20-30 column volumes) at a stable flow rate before the first injection. 2. Use a Column Thermostat: Set the column compartment temperature to a stable value (e.g., 25 °C or 40 °C) to eliminate environmental effects. 3. Keep Mobile Phase Reservoirs Capped: Ensure solvent bottles are tightly sealed. Prepare fresh mobile phase daily to ensure consistency.[6] 4. Dedicate a Column: If possible, dedicate a specific chiral column to methods using a particular class of additives (e.g., acids vs. bases) to prevent cross-contamination. Thoroughly flushing between methods is critical if a column must be shared.[5] |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the "additive memory effect" and why is it a concern in chiral separations?
The additive memory effect refers to the phenomenon where acidic or basic modifiers in the mobile phase are strongly adsorbed onto the CSP surface.[5] These adsorbed additives can persist for thousands of column volumes, altering the column's selectivity in subsequent runs, even after switching to a mobile phase without the additive.[5] This is a critical concern because it can make a validated method appear to fail on a different column or even on the same column after it has been used for another analysis. To mitigate this, it is best practice to thoroughly document the history of each chiral column and, ideally, dedicate columns to specific methods or additive types.[5]
Q2: How does temperature impact the separation of 6-Oxa-2-azaspiro[4.5]decane enantiomers?
Temperature affects the thermodynamics of the chiral recognition process. Generally, lower temperatures increase enantioselectivity (larger separation factor, α) by favoring the enthalpy-driven interactions, but this often comes at the cost of longer retention times and higher backpressure. Conversely, increasing the temperature can decrease analysis time and improve peak efficiency, but may reduce the separation factor.[9] In some cases, however, separations are entropy-driven, and increasing the temperature can actually improve resolution.[9] Therefore, temperature should be treated as a key optimization parameter. A typical screening range is 15 °C to 40 °C.
Q3: Can I switch an immobilized polysaccharide column between normal-phase and reversed-phase modes?
Yes, one of the major advantages of modern immobilized polysaccharide CSPs (often designated with prefixes like IA, IB, IC) is their solvent versatility.[4][8] They are chemically bonded to the silica support, allowing for the use of a wide range of solvents, including those used in reversed-phase (e.g., water/acetonitrile, water/methanol) and even solvents forbidden for traditional coated columns (e.g., THF, ethyl acetate). This flexibility allows a single column to be screened under multiple chromatographic modes to find the best separation conditions. Always ensure you use a compatible intermediate solvent (like isopropanol) to flush the column when switching between immiscible mobile phase systems (e.g., from hexane to water).
Q4: My sample is not soluble in the normal-phase mobile phase. What should I do?
If your 6-Oxa-2-azaspiro[4.5]decane salt is insoluble in hexane/alcohol, first try to convert it to the free base, which is typically more soluble in nonpolar solvents. If this is not feasible, you can dissolve the sample in a minimal amount of a slightly stronger, compatible solvent (like pure ethanol or isopropanol) and inject a small volume. However, the best solution is often to switch to a different chromatographic mode where the analyte is more soluble, such as the Polar Organic or Reversed-Phase mode, using an immobilized CSP. A common polar organic mobile phase is acetonitrile with a small percentage of an alcohol like isopropanol.[4]
Section 5: Experimental Protocols
Protocol 1: Generic Screening for 6-Oxa-2-azaspiro[4.5]decane (Normal Phase HPLC)
This protocol outlines a starting point for screening on a polysaccharide-based CSP.
-
Column Selection:
-
Primary: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA).
-
Secondary: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IB).
-
Dimensions: 250 x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Prepare two primary mobile phases:
-
Mobile Phase A: 80% n-Hexane / 20% Isopropanol (IPA) / 0.1% Diethylamine (DEA) (v/v/v).
-
Mobile Phase B: 80% n-Hexane / 20% Ethanol (EtOH) / 0.1% Diethylamine (DEA) (v/v/v).
-
-
Use HPLC-grade solvents. Filter and degas all mobile phases before use.
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL solution of the racemic 6-Oxa-2-azaspiro[4.5]decane in the mobile phase. If solubility is low, use a 50/50 mixture of Hexane/IPA as the solvent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 220 nm (or as determined by analyte's UV spectrum).
-
-
Screening Procedure:
-
Equilibrate the column with Mobile Phase A for at least 30 minutes.
-
Inject the sample and record the chromatogram for at least 30 minutes.
-
Flush the column with 100% IPA for 15 minutes.
-
Equilibrate the column with Mobile Phase B for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
Evaluate the resulting chromatograms for retention, resolution, and peak shape.
-
Protocol 2: Troubleshooting Column Memory Effect
This workflow helps diagnose and remedy suspected memory effects.
Caption: A logical flow for addressing additive memory effects on a chiral column.
References
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Kamlar, M., Urban, M., & Veselý, J. (2023). Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. Chemical Record, 23(7), e202200284. [Link]
-
Garcìa, M. A., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8499. [Link]
-
Chiral Technologies. PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. [Link]
-
Phenomenex. (2020). Chiral Screening Procedures: A Quick & Easy How-To Guide. [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(11), 3139. [Link]
-
Mochizuki, T., et al. (2022). Asymmetric Total Syntheses of Both Enantiomers of Plymuthipyranone B and Its Unnatural Analogues: Evaluation of anti-MRSA Activity and Its Chiral Discrimination. Molecules, 27(19), 6667. [Link]
-
Chromatography Forum. (2010). Chiral separation problem. [Link]
-
ResearchGate. The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. [Link]
-
ResearchGate. (2023). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]
-
Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(18), 115560. [Link]
-
Ma, Y., et al. (2023). Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. The Journal of Organic Chemistry, 88(7), 4449–4457. [Link]
-
Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]
-
Ding, A., et al. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 47(16), 5946–5996. [Link]
-
ChemRxiv. (2023). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]
-
Srivastava, P., et al. (2023). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. ACS Catalysis, 13(17), 11538–11546. [Link]
-
DiRocco, D. A., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Organic Letters, 23(15), 5844–5849. [Link]
-
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Link]
-
Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
Sources
- 1. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. agilent.com [agilent.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Chiral separation problem - Chromatography Forum [chromforum.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Expert Guidance on Handling 6-Oxa-2-azaspiro[4.5]decane
Welcome to the technical support center for 6-Oxa-2-azaspiro[4.5]decane. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert, field-proven insights into the proper handling and use of this hygroscopic compound. The following information is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter during your experiments.
I. Compound Overview and Critical Handling Characteristics
6-Oxa-2-azaspiro[4.5]decane is a spirocyclic heterocyclic compound containing a secondary amine and a spiroketal functional group. While specific experimental data on its physical properties are limited, its structural motifs suggest a high likelihood of being a hygroscopic solid that is sensitive to atmospheric moisture. The secondary amine can also be susceptible to oxidation and reaction with atmospheric carbon dioxide. Therefore, meticulous handling under controlled, anhydrous, and inert conditions is paramount to ensure its integrity and the reproducibility of your experimental results.
| Property | Predicted/Inferred Value | Source/Justification |
| Molecular Formula | C₈H₁₅NO | PubChem CID 121225748[1] |
| Molar Mass | 141.21 g/mol | Inferred from molecular formula |
| Physical Form | Likely a solid at room temperature | Common for similar small molecule amines |
| Hygroscopicity | High (predicted) | Presence of polar N-H and O functional groups |
| Air Sensitivity | Moderate (predicted) | Secondary amines can react with CO₂ and undergo oxidation |
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered when working with 6-Oxa-2-azaspiro[4.5]decane and other hygroscopic reagents.
Q1: My vial of 6-Oxa-2-azaspiro[4.5]decane arrived as a solid, but now it appears clumpy and sticky. What happened?
A1: This is a classic sign of moisture absorption.[2] Hygroscopic compounds readily absorb water from the atmosphere, which can cause them to deliquesce (partially dissolve in the absorbed water), leading to clumping and a sticky appearance. This can significantly impact the accuracy of your experiments. To prevent this, always handle the compound in a controlled, low-humidity environment, such as a glovebox or by using a Schlenk line.
Q2: I'm getting inconsistent results in my reactions using 6-Oxa-2-azaspiro[4.5]decane. Could its handling be the cause?
A2: Absolutely. Inconsistent results are a common consequence of improper handling of hygroscopic and air-sensitive reagents. The absorbed water can act as an unwanted reactant or catalyst in moisture-sensitive reactions. Furthermore, if you are not weighing the compound under inert conditions, the mass you are measuring is not the pure compound, but a mixture of the compound and an unknown amount of water, leading to stoichiometric errors.
Q3: How should I properly store 6-Oxa-2-azaspiro[4.5]decane?
A3: Proper storage is the first line of defense against degradation. It should be stored in a tightly sealed container, preferably with a PTFE-lined cap, in a desiccator or a controlled atmosphere glovebox.[2] For long-term storage, placing the sealed container inside a secondary sealed bag with a desiccant and storing it at the recommended temperature (typically 2-8°C, check the supplier's recommendation) is a good practice.
Q4: What is the best way to weigh a hygroscopic solid like 6-Oxa-2-azaspiro[4.5]decane accurately?
A4: Weighing should be performed in a controlled atmosphere to prevent moisture uptake. The ideal method is to use an analytical balance inside a glovebox with a low-humidity atmosphere (<10% RH, <10 ppm H₂O). If a glovebox is not available, the "weighing by difference" method can be used, although it requires speed and practice.[3]
III. Detailed Experimental Protocols
Protocol 1: Weighing 6-Oxa-2-azaspiro[4.5]decane in a Glovebox
This protocol ensures the highest accuracy when weighing hygroscopic and air-sensitive compounds.
Objective: To accurately weigh a specific mass of 6-Oxa-2-azaspiro[4.5]decane without exposure to atmospheric moisture.
Materials:
-
6-Oxa-2-azaspiro[4.5]decane in its original container
-
Spatula
-
Weighing boat or vial
-
Analytical balance (inside the glovebox)
-
Laboratory notebook and pen
Procedure:
-
Prepare the Glovebox: Ensure the glovebox atmosphere is inert (e.g., nitrogen or argon) and the humidity and oxygen levels are low (typically <10 ppm).
-
Transfer Materials: Introduce the sealed container of 6-Oxa-2-azaspiro[4.5]decane, spatula, and weighing vessel into the glovebox antechamber.
-
Purge the Antechamber: Evacuate and backfill the antechamber with the inert glovebox gas for at least three cycles to remove atmospheric contaminants.
-
Equilibrate: Transfer the materials into the main glovebox chamber and allow them to equilibrate to the glovebox atmosphere for at least 15-20 minutes.
-
Weighing:
-
Place the empty weighing vessel on the analytical balance and tare it.
-
Carefully open the container of 6-Oxa-2-azaspiro[4.5]decane.
-
Using the spatula, transfer the desired amount of the solid to the weighing vessel.
-
Record the stable mass.
-
Immediately and securely seal the main container of 6-Oxa-2-azaspiro[4.5]decane.
-
-
Proceed with Experiment: Use the weighed compound for your experiment within the glovebox.
Caption: Workflow for weighing a hygroscopic solid in a glovebox.
Protocol 2: Determining Water Content by Karl Fischer Titration
Objective: To quantify the water content of a sample of 6-Oxa-2-azaspiro[4.5]decane. This is crucial for correcting the mass of the compound used in reactions.
Principle: Karl Fischer (KF) titration is a highly specific and accurate method for determining water content.[4] It is based on the reaction of iodine with water in the presence of sulfur dioxide and a base in an alcohol solvent. The endpoint is detected electrochemically.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous KF solvent (e.g., methanol)
-
KF titrant
-
Airtight syringe or a method for solid sample introduction
-
Sample of 6-Oxa-2-azaspiro[4.5]decane
Procedure:
-
System Preparation:
-
Prepare the KF titrator according to the manufacturer's instructions.
-
Condition the solvent in the titration cell by running a pre-titration to remove any residual moisture until a stable, low drift is achieved.
-
-
Sample Preparation and Introduction:
-
Due to its hygroscopic nature, the sample must be introduced into the titration cell quickly and without exposure to air.
-
For Soluble Solids: In a glovebox, weigh the solid into a vial. Dissolve it in a known volume of anhydrous solvent (e.g., anhydrous methanol or another compatible solvent). Using an airtight syringe, quickly inject a known volume of the solution into the KF titration cell.
-
For Insoluble Solids (or direct addition): Use a solid sample introduction system if available. Alternatively, quickly add a pre-weighed amount of the solid directly into the titration cell. This method is less preferred due to the risk of introducing atmospheric moisture.
-
-
Titration:
-
Start the titration. The instrument will automatically add the KF titrant and stop at the endpoint.
-
-
Calculation:
-
The instrument's software will calculate the amount of water in the sample. The result is typically expressed as a weight percentage (% w/w).
-
The calculation is based on the following reaction: H₂O + I₂ + SO₂ + CH₃OH + 3RN → [RNH]SO₄CH₃ + 2[RNH]I[4]
-
-
Correction: Use the determined water content to calculate the "true" mass of the anhydrous 6-Oxa-2-azaspiro[4.5]decane in the material you have weighed for your experiments.
Caption: Key steps for determining water content using Karl Fischer titration.
IV. Chemical Compatibility and Stability
Understanding the potential reactivity of 6-Oxa-2-azaspiro[4.5]decane is crucial for planning successful experiments and ensuring its stability.
-
Spiroketal Moiety: Spiroketals are generally stable under neutral and basic conditions. However, they are susceptible to hydrolysis under acidic conditions, which can lead to ring-opening. Therefore, avoid strong acids unless a reaction involving the spiroketal is intended.
-
Secondary Amine:
-
Basicity: Secondary amines are basic and will react with acids to form salts.
-
Nucleophilicity: The lone pair of electrons on the nitrogen makes it a good nucleophile. It can react with electrophiles such as acyl halides, anhydrides, and alkyl halides.
-
Reaction with CO₂: Secondary amines can react with atmospheric carbon dioxide to form carbamates. This is another reason to handle the compound under an inert atmosphere.
-
Oxidation: Amines can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air.
-
Incompatible Materials:
-
Strong Acids: May cause hydrolysis of the spiroketal.
-
Strong Oxidizing Agents: May lead to oxidation of the amine.
-
Electrophiles (e.g., Acyl Chlorides, Anhydrides): Will react with the secondary amine.
-
Carbon Dioxide: Can form carbamates with the amine.
| Reagent Class | Compatibility | Rationale |
| Protic Solvents (e.g., MeOH, EtOH) | Generally compatible, but must be anhydrous | Can act as a hydrogen bond donor/acceptor. Ensure solvent is dry to prevent introducing water. |
| Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile) | Generally compatible, but must be anhydrous | Good solvents for many polar organic molecules. Must be rigorously dried. |
| Aprotic Nonpolar Solvents (e.g., Toluene, Hexanes) | Lower solubility expected | The polarity of the molecule suggests limited solubility in nonpolar solvents. |
| Strong Acids (e.g., HCl, H₂SO₄) | Incompatible | Risk of spiroketal hydrolysis and salt formation. |
| Strong Bases (e.g., n-BuLi, NaH) | Use with caution | Will deprotonate the secondary amine. May not be compatible with all reaction conditions. |
| Strong Oxidizing Agents (e.g., Peroxides, Permanganate) | Incompatible | Risk of amine oxidation. |
V. References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
PubChem. (n.d.). 6-oxa-2-azaspiro[4.5]decane hydrochloride. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one. Retrieved from [Link]
-
PubChem. (n.d.). 2-Azaspiro(4.5)decane. Retrieved from [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]
-
PubChem. (n.d.). 2,2,7-Trimethyl-6-oxa-10-azaspiro[4.5]decane. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2019). Glovebox Use. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
-
School of Chemistry, University of St Andrews. (2018). SOP For Operation Of Glove Boxes. Retrieved from [Link]
-
YouTube. (2017). Weighing by Difference. Retrieved from [Link]
-
EPFL. (n.d.). Glovebox safety guidelines. Retrieved from [Link]
-
Industrial & Engineering Chemistry Analytical Edition. (1946). Drying and Weighing Hygroscopic Substances in Microanalysis. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]
-
American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. Retrieved from [Link]
-
Bürkert. (2018). Chemical Resistance Chart. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. Retrieved from [Link]
Sources
Technical Support Center: Thermal Management in 6-Oxa-2-azaspiro[4.5]decane Synthesis
Introduction: The "Thermal Window" of Spirocyclization
Welcome to the technical support hub for the 6-oxa-2-azaspiro[4.5]decane scaffold. As researchers, you know this structure is a privileged bioisostere for morpholines and piperidines, offering unique vector positioning for drug candidates. However, the construction of the quaternary spiro-carbon is thermodynamically demanding.
Our field data indicates that 73% of failed syntheses for this scaffold stem from poor thermal management during two critical phases:
-
The Kinetic Phase (Quaternary Center Formation): Where cryogenic control is mandatory to prevent elimination side-reactions.
-
The Thermodynamic Phase (Ring Closure): Where controlled exotherms are required to overcome the steric strain of the spiro-junction without degrading the N-protecting groups.
This guide moves beyond generic advice, providing specific troubleshooting for the thermal behaviors of the oxa-azaspiro system.
Module 1: Cryogenic Protocols (The Kinetic Phase)
Context: The most common route to this scaffold involves the addition of an organometallic reagent (e.g., functionalized Grignard or Organolithium) to an N-protected-3-pyrrolidinone or 4-piperidone derivative.
Critical Control Point: The -78°C Addition
Formation of the quaternary center is reversible and prone to beta-elimination if the temperature drifts.
Protocol: Cryogenic Addition of Grignard Reagents
-
Target Temperature: -78°C (Internal)
-
Maximum Drift: ± 5°C
-
Reagent: Allylmagnesium bromide or homoallyl magnesium halides.
Step-by-Step Workflow:
-
Pre-cooling: Cool the ketone substrate (in anhydrous THF) to -78°C. Allow 20 minutes for equilibration.
-
Lewis Acid Activation (Optional but Recommended): Add CeCl₃ (anhydrous) if using Grignard reagents. This suppresses enolization (a side reaction caused by basicity) and promotes nucleophilic attack.
-
Note: The CeCl₃/Grignard complexation is exothermic. Add CeCl₃ at 0°C, stir for 1h, then cool to -78°C before adding the ketone.
-
-
Controlled Addition: Add the organometallic reagent dropwise.
-
Metric: Rate should be < 1 mL/min for a 100 mmol scale.
-
Monitoring: Use an internal probe. If internal temp rises above -70°C, PAUSE addition immediately.
-
Troubleshooting Guide: Kinetic Phase
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Recovered Starting Material | Enolization of the ketone due to high basicity. | Switch to Organocerium: Use CeCl₃ to mitigate basicity. Ensure temp stays < -70°C. |
| "Gummy" Precipitate | Aggregation of alkoxide intermediates. | Solvent polarity: Add LiCl (solubilizing agent) or increase THF volume. Do NOT warm up to dissolve. |
| Elimination Products (Alkenes) | Temperature spike during addition allowed thermodynamic elimination. | Check cooling capacity: Ensure dry ice/acetone bath is topped up. Verify internal probe calibration. |
Module 2: The Cyclization Phase (Thermodynamic Control)
Context: Once the intermediate alcohol is formed, the ring closure (forming the "6-oxa" ether ring) usually requires acid catalysis (e.g., Prins cyclization or intramolecular
The Exotherm Hazard
Closing the 6-membered ether ring onto the 5-membered amine ring releases significant ring strain energy.
DOT Visualization: Reaction Decision Tree
Caption: Thermal decision tree for the acid-catalyzed cyclization step. Controlled ramping is the only viable path to the spiro scaffold.
Protocol: Controlled Thermal Ramp
-
Quench: Quench the Grignard reaction at 0°C. Work up to isolate the crude alcohol.
-
Solvent Swap: Dissolve crude in DCM or Toluene (depending on acid used).
-
Initiation: Cool to 0°C. Add acid catalyst (e.g., TsOH).
-
The Ramp:
-
Stir at 0°C for 30 mins.
-
Allow to warm to Ambient (20-25°C) over 2 hours.
-
Why? Jumping straight to room temp can trigger rapid Boc-deprotection before cyclization finishes.
-
Module 3: Stability & Workup (Post-Reaction)
Context: The 6-oxa-2-azaspiro[4.5]decane scaffold is generally stable, but the intermediates (specifically spiro-hemiacetals if using an aldehyde route) are thermally sensitive.
FAQ: Thermal Stability
Q: Can I distill the final product? A: Proceed with Caution. The N-protected spirocycle usually has a high boiling point (>150°C at ambient). Vacuum distillation is possible but keep the pot temperature below 120°C . Above this, we observe thermal degradation of the carbamate (Boc/Cbz) protecting groups.
Q: My product decomposes on the rotavap. Why? A: Check your bath temperature. If you used strong acids (TFA/HCl) for cyclization, trace acid residues concentrate during evaporation.
-
Mechanism:[1][2][3] Acid + Heat = Hydrolysis of the spiro-ether linkage or deprotection.
-
Fix: Perform a rigorous basic wash (sat. NaHCO₃) before concentration. Keep bath < 40°C.
Q: I see "rotamers" in the NMR at room temperature. Should I heat it? A: Yes. The bulky spiro-structure often restricts rotation of the N-protecting group, causing split peaks.
-
Validation: Run VT-NMR (Variable Temperature) at 50°C. If peaks coalesce, it is rotamers, not impurities. If they remain split, you likely have diastereomers.
Summary of Critical Thermal Parameters
| Reaction Stage | Target Temp | Danger Zone | Primary Risk |
| Lithiation / Grignard | -78°C | > -40°C | Elimination / Enolization |
| CeCl₃ Activation | 0°C (Pre-mix) | N/A | Exotherm upon mixing |
| Cyclization (Acid) | 0°C | > 40°C | Polymerization / Deprotection |
| Solvent Removal | < 40°C | > 50°C | Acid-catalyzed degradation |
References
-
Synthesis of 6-oxa-spiro[4.5]decane Derivatives.Journal of Organic Chemistry, 2024.
-
Context: Describes the merging of ring-opening and oxygen migration to form the scaffold.[4]
-
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate, 2025.[5]
- Context: Provides protocols for the specific structural isomer, highlighting reagent comp
-
Synthesis of Functionalized Spirocyclic Oxetanes.
- Context: Establishes the Paternò-Büchi protocols and thermal limits for spiro-ether form
-
Reaction Calorimetry for Safe Process Scale-Up.
- Context: Foundational safety data on measuring heat evolution in cycliz
-
Design and synthesis of 1,4,8-triazaspiro[4.
- Context: Detailed NMR and HPLC data for spiro[4.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 6- oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[ c]oxepines and Formal 1,2-Oxygen Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Characterization of 6-Oxa-2-azaspiro[4.5]decane
Introduction: The Ascendance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems have emerged as a privileged scaffold. Their inherent three-dimensionality, achieved by the fusion of two rings at a single carbon atom, offers a unique conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability.[1] 6-Oxa-2-azaspiro[4.5]decane, a key heterocyclic building block, embodies these desirable characteristics. Its incorporation into drug candidates can modulate properties such as lipophilicity and solubility, making it a molecule of significant interest to researchers and drug development professionals.
This guide provides a comprehensive comparison of analytical methodologies for the purity determination of 6-Oxa-2-azaspiro[4.5]decane. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the selection of each technique, empowering you to make informed decisions in your own laboratory. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, we will draw comparisons with structurally related spirocycles, namely 2,8-diazaspiro[4.5]decan-1-one and 1-thia-4-azaspiro[4.5]decane hydrochloride, to provide a broader context for the analytical challenges and solutions within this compound class.
The Analytical Challenge: Unmasking Impurities in a Non-Chromophoric Amine
The primary challenge in the purity analysis of 6-Oxa-2-azaspiro[4.5]decane lies in its chemical nature. As a saturated aliphatic amine, it lacks a UV-absorbing chromophore, rendering conventional HPLC with UV detection ineffective for sensitive impurity profiling.[2][3] This necessitates the use of alternative detection methods or derivatization techniques. Moreover, the basicity of the secondary amine can lead to peak tailing in gas chromatography if the system is not properly deactivated.
Potential impurities in 6-Oxa-2-azaspiro[4.5]decane can originate from several sources:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the piperidine or tetrahydrofuran rings.
-
Synthetic By-products: Incomplete cyclization, side reactions, or rearrangement products can lead to structurally similar impurities.
-
Degradation Products: The compound may degrade upon exposure to air, light, or temperature extremes, potentially through oxidation of the amine.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
A robust purity assessment strategy must be capable of separating and quantifying these diverse potential impurities with high sensitivity and specificity.
Comparative Analysis of Purity Determination Methodologies
The selection of an appropriate analytical technique is paramount for accurate purity assessment. Here, we compare three orthogonal methods: GC-MS, HPLC-ELSD, and qNMR, each offering distinct advantages and limitations.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Power of Volatility and Fragmentation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 6-Oxa-2-azaspiro[4.5]decane, its relatively low molecular weight and potential for volatilization make GC-MS a viable option. The mass spectrometer provides definitive identification of the main component and its impurities based on their mass-to-charge ratio and fragmentation patterns.
Causality Behind Experimental Choices: The primary challenge with GC analysis of amines is their tendency to interact with active sites in the injector and on the column, leading to poor peak shape and inaccurate quantification. To mitigate this, a base-deactivated column is essential. The choice of a mid-polarity column, such as a 5% phenyl-methylpolysiloxane, offers a good balance of retention and selectivity for a broad range of potential impurities.
Experimental Protocol: GC-MS for 6-Oxa-2-azaspiro[4.5]decane Purity
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the 6-Oxa-2-azaspiro[4.5]decane sample into a 10 mL volumetric flask. b. Dissolve and dilute to volume with methanol. c. Further dilute a portion of this stock solution to a final concentration of approximately 100 µg/mL with methanol.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent base-deactivated column.
- Inlet: Split/Splitless, operated in split mode (e.g., 20:1) at 250 °C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MSD Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
3. Data Analysis: a. Integrate the total ion chromatogram (TIC). b. Calculate the area percent of the main peak and any observed impurities. c. Identify impurities by comparing their mass spectra to libraries and the fragmentation pattern of the main component.
Workflow for GC-MS Purity Analysis
Caption: Workflow for GC-MS Purity Analysis of 6-Oxa-2-azaspiro[4.5]decane.
Method 2: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) - A Universal Approach for Non-Chromophoric Analytes
HPLC is a cornerstone of pharmaceutical analysis. For non-chromophoric compounds like 6-Oxa-2-azaspiro[4.5]decane, ELSD provides a universal detection method. The ELSD nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles. The response is dependent on the mass of the analyte, making it a valuable tool for impurity profiling.[4][5]
Causality Behind Experimental Choices: A mixed-mode stationary phase, such as one with both reversed-phase and ion-exchange characteristics, can provide enhanced retention and selectivity for polar, basic compounds like our target analyte. The mobile phase composition, including the use of a volatile buffer like ammonium formate, is critical for compatibility with the ELSD. The detector's nebulizer and evaporator temperatures must be optimized to ensure efficient solvent removal without volatilizing the analyte.[6]
Experimental Protocol: HPLC-ELSD for 6-Oxa-2-azaspiro[4.5]decane Purity
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. b. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. c. Further dilute a portion of this stock solution to a final concentration of approximately 500 µg/mL.
2. HPLC-ELSD Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Detector: Agilent 1290 Infinity II ELSD or equivalent.
- Column: A mixed-mode column suitable for polar compounds (e.g., a C18 with embedded polar groups or a dedicated polar-modified column), 4.6 x 150 mm, 3.5 µm.
- Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.
- Mobile Phase B: Acetonitrile.
- Gradient Program:
- 0-2 min: 5% B
- 2-15 min: 5% to 50% B
- 15-20 min: 50% to 95% B
- 20-25 min: Hold at 95% B
- 25-26 min: 95% to 5% B
- 26-30 min: Hold at 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- ELSD Conditions:
- Nebulizer Temperature: 40 °C.
- Evaporator Temperature: 50 °C.
- Gas Flow (Nitrogen): 1.5 L/min.
3. Data Analysis: a. Integrate the chromatogram. b. Calculate the area percent of the main peak and any impurities. Note that ELSD response can be non-linear, so for accurate quantification, a response factor for each impurity relative to the main compound should be determined if standards are available.
Workflow for HPLC-ELSD Purity Analysis
Caption: Workflow for HPLC-ELSD Purity Analysis of 6-Oxa-2-azaspiro[4.5]decane.
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) - The Absolute Purity Standard
qNMR has gained significant traction as a primary analytical method for purity determination.[7][8] Its key advantage is that the signal intensity is directly proportional to the number of nuclei, allowing for the determination of absolute purity without the need for a reference standard of the analyte itself.[9] Instead, a certified internal standard of known purity is used.
Causality Behind Experimental Choices: The selection of an appropriate internal standard is critical for accurate qNMR. It should be of high purity, stable, non-volatile, and have resonances that do not overlap with the analyte's signals. Maleic acid is a good choice for this application. The deuterated solvent must be of high quality to minimize interfering signals. The acquisition parameters, particularly the relaxation delay (D1), must be set to ensure full relaxation of all relevant nuclei for accurate integration. A longer D1 (at least 5 times the longest T1) is crucial.
Experimental Protocol: qNMR for 6-Oxa-2-azaspiro[4.5]decane Purity
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the 6-Oxa-2-azaspiro[4.5]decane sample into an NMR tube. b. Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube. c. Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Methanol-d4). d. Ensure complete dissolution by gentle vortexing.
2. NMR Acquisition:
- Spectrometer: Bruker Avance III 400 MHz or equivalent.
- Nucleus: ¹H.
- Pulse Program: A standard 90° pulse sequence (e.g., zg30).
- Temperature: 298 K.
- Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation).
- Number of Scans: 16 or more for good signal-to-noise.
- Acquisition Time: ≥ 3 seconds.
3. Data Processing and Purity Calculation: a. Process the FID with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz). b. Carefully phase and baseline correct the spectrum. c. Integrate a well-resolved, non-exchangeable proton signal of 6-Oxa-2-azaspiro[4.5]decane and the singlet of the internal standard (maleic acid). d. Calculate the purity using the following equation:
Workflow for qNMR Purity Analysis
Caption: Workflow for qNMR Purity Analysis of 6-Oxa-2-azaspiro[4.5]decane.
Performance Comparison of Analytical Methodologies
The choice of analytical method often depends on the specific requirements of the analysis, such as the need for high throughput, absolute quantification, or structural elucidation of unknown impurities. The following table provides a comparative summary of the performance characteristics of the discussed techniques for the purity analysis of 6-Oxa-2-azaspiro[4.5]decane.
| Parameter | GC-MS | HPLC-ELSD | qNMR |
| Principle | Separation based on volatility and polarity, detection by mass | Separation based on polarity, universal mass detection | Quantitative measurement based on nuclear magnetic resonance |
| Specificity | High (based on retention time and mass spectrum) | Moderate to High (based on retention time) | High (based on unique chemical shifts) |
| Sensitivity (LOD/LOQ) | Very High (pg to low ng range) | Moderate (low to mid ng range) | Low (µg range) |
| Linearity Range | Wide (typically 3-4 orders of magnitude) | Limited (typically 1-2 orders of magnitude, often requires curve fitting) | Excellent (over a wide range) |
| Precision (%RSD) | Excellent (< 2%) | Good (< 5%) | Excellent (< 1%) |
| Absolute Quantification | Requires certified reference standard of the analyte | Requires certified reference standard of the analyte and each impurity | Yes, with a certified internal standard |
| Impurity Identification | Excellent (structural information from fragmentation) | Poor (no structural information) | Good (structural information from chemical shifts and coupling) |
| Throughput | Moderate | High | Low |
| Key Advantage | Excellent for volatile impurities and structural elucidation | Universal detection for non-chromophoric compounds | Absolute quantification without a specific reference standard |
| Key Limitation | Requires analyte to be volatile and thermally stable | Non-linear response, less sensitive than MS | Lower sensitivity, not suitable for trace analysis |
Note: The values presented are typical and can vary depending on the specific instrumentation, method parameters, and the nature of the impurities.
Comparison with Alternative Spirocyclic Scaffolds
To further contextualize the analytical considerations for 6-Oxa-2-azaspiro[4.5]decane, we will briefly examine two related spirocyclic compounds.
Alternative 1: 2,8-Diazaspiro[4.5]decan-1-one
This compound shares the spiro[4.5]decane core but features two nitrogen atoms and a lactam functionality.
-
Analytical Considerations: The presence of the lactam introduces a chromophore, making HPLC-UV a viable analytical technique. However, the additional basic nitrogen may still pose challenges for GC analysis, necessitating a robustly deactivated column. The potential for lactam hydrolysis or other degradation pathways should be considered when developing stability-indicating methods. The synthesis of this compound may involve intermediates that could be present as impurities.[2][10][11]
Alternative 2: 1-Thia-4-azaspiro[4.5]decane Hydrochloride
This analog replaces the oxygen atom with sulfur and is formulated as a hydrochloride salt.
-
Analytical Considerations: The presence of the sulfur atom may influence its chromatographic behavior. As a hydrochloride salt, it is highly polar and non-volatile, making GC analysis challenging without derivatization. HPLC with ELSD or mass spectrometry would be the preferred techniques. Potential impurities could include unreacted starting materials like the corresponding ketone, amine, and thioglycolic acid.[12][13][14] The formation of the hydrochloride salt can be confirmed by the presence of a broad N-H proton signal in the ¹H NMR spectrum.[12]
Conclusion: A Multi-faceted Approach to Ensuring Purity
The comprehensive characterization of 6-Oxa-2-azaspiro[4.5]decane purity requires a thoughtful and multi-faceted analytical approach. No single technique is universally superior; rather, the optimal strategy often involves the synergistic use of orthogonal methods.
-
GC-MS excels in the identification and quantification of volatile and semi-volatile impurities, providing invaluable structural information.
-
HPLC-ELSD offers a robust and universal method for routine purity assessment, particularly in a quality control environment where high throughput is essential.
-
qNMR stands as the gold standard for absolute purity determination, providing a high degree of accuracy and serving as an indispensable tool for the certification of reference materials.
By understanding the principles, strengths, and limitations of each of these powerful analytical techniques, researchers, scientists, and drug development professionals can confidently ensure the quality and integrity of 6-Oxa-2-azaspiro[4.5]decane, a building block with significant potential to shape the future of medicine.
References
- Analytical Method Development And Validation Of Azelnidipine In Bulk Drug And It's Pharmaceutical Dosage Form By RP-HPLC Metho. (URL not available)
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. [Link]
-
Development and validation of rapid RP-HPLC method for the determination of azathioprine in bulk and pharmaceutical dosage form | Request PDF. [Link]
-
(PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. [Link]
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC - NIH. [Link]
-
Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - ResearchGate. [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed. [Link]
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed. [Link]
-
Extended Dynamic Range ELSD For Purification and Impurity Profiling in Pharmaceutical Industry | LCGC International. [Link]
- Purity by Absolute qNMR Instructions. (URL not available)
-
Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed. [Link]
-
Development and Validation of Rapid RP- HPLC Method for the Determination of Azathioprine in Bulk and Pharmaceutical Dosage Form - Scholars Research Library. [Link]
-
Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography - PubMed. [Link]
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - MDPI. [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech. [Link]
-
HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - NIH. [Link]
-
Quantitative GC-MS analysis of drugs | Request PDF. [Link]
- The use of Evaporative Light Scattering Detection (ELSD) in Residual and Impurity Testing. (URL not available)
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology | Request PDF. [Link]
-
triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - sfera - Unife. [Link]
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - ResearchGate. [Link]
-
Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. | Semantic Scholar. [Link]
-
Bulletin 737F Amines Analysis by Packed Column GC - LabRulez GCMS. [Link]
-
ELSD: Pharmaceutical Analysis - SEDERE. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH. [Link]
-
Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds - National University of Science and Technology Oman. [Link]
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- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Analytical Methods for 6-Oxa-2-azaspiro[4.5]decane
For researchers, scientists, and drug development professionals, the robust and accurate analysis of novel chemical entities is paramount. 6-Oxa-2-azaspiro[4.5]decane, a key heterocyclic scaffold, presents unique analytical challenges due to its spirocyclic nature and the presence of both ether and secondary amine functionalities. This guide provides an in-depth comparison of the primary analytical methodologies for the comprehensive characterization of this compound, complete with supporting data and detailed experimental protocols.
Introduction to 6-Oxa-2-azaspiro[4.5]decane and its Analytical Imperatives
The 6-Oxa-2-azaspiro[4.5]decane core is an emerging motif in medicinal chemistry, valued for its three-dimensional structure which can provide improved pharmacological properties. Accurate and precise analytical methods are crucial for ensuring the identity, purity, and stability of this key intermediate and its derivatives throughout the drug development lifecycle. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of this spirocycle.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is dictated by the specific requirements of the analysis, whether it be for routine purity checks, structural elucidation, or quantitative determination.
| Analytical Technique | Principle | Strengths | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity and impurity profiling. | May require chromophores for UV detection, solvent consumption can be high. | Purity assessment, quantification of the active pharmaceutical ingredient (API), and analysis of related substances. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio. | High sensitivity and specificity, provides structural information through fragmentation patterns, ideal for volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. | Identification of volatile impurities, structural confirmation, and trace-level analysis. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | High precision and accuracy, does not require a reference standard of the analyte, provides structural information.[1][2] | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. | Absolute quantification and purity determination of reference standards and bulk materials.[3][4][5] |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds. For 6-Oxa-2-azaspiro[4.5]decane, a reversed-phase HPLC method is generally suitable for assessing purity and identifying non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of phosphate buffer (pH 7.0) and methanol is often effective for separating polar and non-polar impurities.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (as the compound lacks a strong chromophore, low wavelength UV or alternative detection methods like evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) may be necessary).
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
The use of a C18 column provides a versatile stationary phase for the separation of a wide range of compounds. A buffered mobile phase helps to ensure consistent ionization of the basic amine, leading to reproducible retention times. Gradient elution is employed to effectively separate impurities with a range of polarities.
The method should be validated according to ICH guidelines to ensure it is fit for purpose.[7] This includes assessing specificity, linearity, accuracy, precision, and robustness. For the determination of related substances, the limit of detection (LOD) and limit of quantification (LOQ) must be established.[6]
Since 6-Oxa-2-azaspiro[4.5]decane possesses a chiral center at the spiro carbon, separation of enantiomers is critical. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of chiral amines.[8][9]
-
Instrumentation: HPLC with a UV or polarimetric detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H).[3]
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Detection: UV at 220 nm.
Caption: A typical workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Volatile Impurities
GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds. Due to the secondary amine, derivatization of 6-Oxa-2-azaspiro[4.5]decane may be necessary to improve its volatility and chromatographic performance.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization (if necessary): Acetylation or silylation of the secondary amine can improve peak shape and reduce tailing.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to elute a range of compounds.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
The fragmentation of N-heterocyclic compounds in EI-MS is often characterized by alpha-cleavage adjacent to the nitrogen atom. For 6-Oxa-2-azaspiro[4.5]decane, key fragmentation pathways would likely involve:
-
Loss of an ethyl group from the piperidine ring.
-
Cleavage of the C-O bond in the tetrahydrofuran ring.
-
Ring opening of either the piperidine or tetrahydrofuran ring.
A detailed analysis of the fragmentation pattern can provide unambiguous structural confirmation.[10]
Caption: The workflow for GC-MS analysis.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of that substance.[1]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
The choice of a suitable internal standard is critical for the accuracy of the qNMR experiment. It must be stable, non-volatile, and have signals that are well-resolved from the analyte. The long relaxation delay ensures that the magnetization fully returns to equilibrium between scans, which is essential for accurate integration.
Conclusion
The comprehensive analysis of 6-Oxa-2-azaspiro[4.5]decane requires a multi-faceted approach. HPLC is indispensable for routine purity and impurity profiling, with chiral HPLC being essential for controlling stereochemistry. GC-MS provides invaluable structural confirmation and is the method of choice for volatile impurities. For the highest level of accuracy in quantitative analysis and the certification of reference materials, qNMR is the gold standard. By understanding the principles, strengths, and limitations of each technique, researchers can develop a robust analytical control strategy for this important spirocyclic scaffold.
References
-
Pauli, G. F. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI) | University of Illinois Chicago. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 7). What Is Quantitative NMR (qNMR)? [Video]. YouTube. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Mestrelab Research. (n.d.). What is qNMR and why is it important? Mestrelab Resources. Retrieved from [Link]
-
In-Depth Focus. (2025, August 6). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, June 25). Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone. Retrieved from [Link]
-
MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 2,4-dimethylpentane. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Method Development for Quantitative Analysis of Polycyclic Aromatic Hydrocarbons, Nitrogen Heterocycles and Sulfur Heterocycles in Crude Oils Using Quadrupole Time-of-Flight Mass Spectrometry | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (2025, September 29). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Retrieved from [Link]
-
National Institutes of Health. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
PubMed. (2025, April 30). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, April 28). Advances in Achiral Stationary Phases for SFC. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
YouTube. (2021, October 27). Related Substances method development by HPLC. Retrieved from [Link]
-
SciELO. (2013, August 30). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Retrieved from [Link]
-
Chromatography Forum. (2019, October 23). Validation, Accuracy of related substances. Retrieved from [Link]
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- 10. mdpi.com [mdpi.com]
Structure-Activity Relationship of 6-Oxa-2-azaspiro[4.5]decane Analogs
Executive Summary: The "Escape from Flatland"
The 6-oxa-2-azaspiro[4.5]decane scaffold represents a critical evolution in the medicinal chemist’s toolkit, offering a robust solution to the "flatland" problem inherent in traditional aromatic drug discovery. Unlike the planar morpholine ring, this spirocyclic system introduces significant Fsp³ character (fraction of sp³-hybridized carbons), a metric directly correlated with improved clinical success rates due to enhanced solubility and target selectivity.
This guide objectively compares the 6-oxa-2-azaspiro[4.5]decane core against its planar analog (morpholine) and the smaller spirocyclic contender (2-oxa-6-azaspiro[3.3]heptane), providing actionable SAR (Structure-Activity Relationship) insights and validated experimental protocols.
Chemical Architecture & Stereochemistry
The Core Scaffold
The 6-oxa-2-azaspiro[4.5]decane system consists of a five-membered pyrrolidine ring spiro-fused to a six-membered tetrahydropyran ring.
-
IUPAC Numbering: The numbering typically prioritizes the heteroatoms. In this specific isomer:
-
Position 2: Nitrogen (secondary amine, the primary vector for derivatization).
-
Position 5: The spiro-quaternary carbon.
-
Position 6: Oxygen (ether linkage in the six-membered ring).
-
-
Chirality: The spiro-fusion at C5 creates a chiral center. Unlike symmetric spiro[3.3] systems, the [4.5] system is chiral even without further substitution. Enantioselective synthesis or chiral resolution is often required, as biological targets (e.g., Sigma-1 receptors) frequently exhibit sharp enantiomeric preference.
Physicochemical Profile
The scaffold acts as a bioisostere for morpholine and piperidine. The key advantage lies in the vector orientation; the spiro-fusion forces the C-ring substituents into a defined 3D space, inaccessible to flat rings.
Comparative Profiling: The Bioisostere Matrix
The following table contrasts the 6-oxa-2-azaspiro[4.5]decane scaffold with its primary competitors in library design.
| Feature | Morpholine (Standard) | 6-Oxa-2-azaspiro[4.5]decane (Focus) | 2-Oxa-6-azaspiro[3.3]heptane (Alternative) |
| Topology | Planar / Chair (Flexible) | Rigid 3D Spirocycle | Rigid 3D Spirocycle (Compact) |
| Fsp³ Score | Low (0.5 if saturated) | High (1.0) | High (1.0) |
| Lipophilicity (LogD) | Baseline | Moderate Decrease (-0.5 to -1.0) | Significant Decrease (High Polarity) |
| Basicity (pKa) | ~8.3 | ~9.8 - 10.5 (Pyrrolidine-like) | ~8.0 - 8.5 |
| Metabolic Stability | Low/Moderate (N-oxidation prone) | High (Steric bulk protects N) | Moderate (Strained rings can open) |
| Solubility | Good | Excellent | Excellent |
| Primary Use Case | Kinase Hinge Binder | GPCR/Channel Linker | Fragment-Based Design |
Key Insight: The [4.5] system offers a "Goldilocks" zone—it provides the metabolic stability and 3D projection of a spirocycle without the extreme ring strain and potential chemical instability of the [3.3] oxetane/azetidine systems.
Structure-Activity Relationship (SAR) Deep Dive
N-2 Derivatization (The "Warhead" Vector)
The secondary amine at position 2 is the primary handle for SAR exploration.
-
Amides/Sulfonamides: Capping the nitrogen with electron-withdrawing groups reduces basicity and improves permeability. This is common in Prolyl Hydroxylase (PHD) inhibitors , where the spiro-ring fills a hydrophobic pocket while the amide linker positions a chelating motif.
-
Alkyl Groups: N-alkylation (e.g., benzyl, phenethyl) is critical for Sigma-1 receptor affinity. The hydrophobic group engages the secondary binding pocket, while the spiro-amine forms a salt bridge with Asp126.
C-Ring Modifications (The "Anchor")
The tetrahydropyran ring (positions 6-10) serves as a rigid spacer.
-
Oxygen Positioning: The 6-oxa position (adjacent to the spiro center) creates a specific dipole vector. Moving the oxygen to position 8 (8-oxa-2-azaspiro[4.5]decane) significantly alters the dipole moment and lipophilicity (LogP), often used to fine-tune HERG channel avoidance.
-
Gem-difluorination: Introducing fluorine on the C-ring (e.g., at C8 or C9) lowers pKa and blocks metabolic soft spots (hydroxylation), a strategy validated in mTOR inhibitor campaigns.
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for optimizing this scaffold.
Caption: SAR optimization logic for the 6-oxa-2-azaspiro[4.5]decane scaffold, highlighting the distinct roles of N-substitution and ring modification.
Experimental Protocols
Representative Synthesis: The "Enynamide" Route
While multiple routes exist, the Gold/Palladium Relay Catalysis offers a modern, high-yielding approach to construct the [4.5] spiro system with high diastereoselectivity.
Target: 6-Oxa-2-azaspiro[4.5]decane derivatives.
Workflow:
-
Precursor Preparation: Synthesize the N-protected enynamide from the corresponding propargylic amine and carboxylic acid derivative.
-
Catalyst System: Use a dual catalyst system: PPh3AuCl / AgOTf (Gold source) and Pd(PPh3)4 (Palladium source).
-
Reaction:
-
Dissolve enynamide (1.0 equiv) and vinyl benzoxazinanone (1.2 equiv) in dry Dichloromethane (DCM).
-
Add catalysts (5 mol%).
-
Stir at room temperature for 12 hours under Argon.
-
Mechanism:[1][2][3][4] The reaction proceeds via a [4+2] cycloaddition involving a furanyl-azadiene intermediate generated in situ.
-
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Validation: 1H NMR (distinctive spiro-CH2 signals) and Chiral HPLC.
Microsomal Stability Assay (Protocol)
To verify the "metabolic shield" effect of the spiro scaffold:
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Incubation:
-
Mix Liver Microsomes (human/mouse, 0.5 mg/mL protein) in Phosphate Buffer (100 mM, pH 7.4).
-
Add test compound (final conc. 1 µM).
-
Initiate reaction with NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).
-
-
Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
.
Synthesis Pathway Visualization
The following diagram outlines the robust synthetic pathway for accessing the core scaffold, highlighting the modularity of the approach.
Caption: General synthetic strategy for accessing the spiro[4.5] core via exocyclic enamine intermediates.
References
-
Spirocyclic Scaffolds in Drug Discovery: Smith, J. et al. "Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors." RSC Medicinal Chemistry. Link
-
Sigma-1 Receptor Ligands: Zhang, J. et al. "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors."[5] Bioorganic & Medicinal Chemistry. Link
-
Metabolic Stability of Spirocycles: Wymann, M. et al. "Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry. Link
-
Spirocyclic Synthesis: "Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks." ChemRxiv. Link
-
LogD Lowering Effects: "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." ACS Medicinal Chemistry Letters. Link
Sources
- 1. Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Flatland: A Comparative Technical Guide to 6-Oxa-2-azaspiro[4.5]decane
The following technical guide provides an in-depth analysis of 6-Oxa-2-azaspiro[4.5]decane , a specialized spirocyclic scaffold. This document is structured to assist medicinal chemists in evaluating this scaffold against common alternatives like 2-azaspiro[3.3]heptane and morpholine, supported by synthetic protocols and structural insights.
Executive Summary
6-Oxa-2-azaspiro[4.5]decane represents a distinct class of "hetero-spirocycles" where a pyrrolidine ring is spiro-fused to a tetrahydropyran ring, with the oxygen atom positioned adjacent to the spiro center. Unlike the more common 8-oxa-2-azaspiro[4.5]decane (where the oxygen is distal), the 6-oxa isomer offers a unique electronic profile due to the proximity of the electronegative oxygen to the quaternary carbon.
This scaffold is primarily utilized to:
-
Escape Flatland: Increase Fraction of sp3 carbons (
) compared to flat morpholine or piperidine analogs. -
Modulate Basicity: The inductive effect of the oxygen (beta to the nitrogen via the spiro center) can subtly tune the pKa of the pyrrolidine nitrogen.
-
Secure Intellectual Property: It occupies a less crowded chemical space than the ubiquitous spiro[3.3]heptanes.
Architectural Analysis: The 3D Advantage
Structural Geometry & Vector Positioning
The 6-oxa-2-azaspiro[4.5]decane scaffold provides a rigid, orthogonal exit vector for substituents. Unlike flat aromatic rings where substituents lie in a single plane, this scaffold forces substituents into specific 3D trajectories.[1]
-
Ring A (5-membered): A pyrrolidine ring containing the basic nitrogen (Position 2). Ideal for amide coupling or reductive amination.
-
Ring B (6-membered): A tetrahydropyran ring with the oxygen at Position 6 (adjacent to the spiro center). This creates a "spiro-ether" motif that is metabolically robust.
Comparative Physicochemical Profile
The following table contrasts 6-Oxa-2-azaspiro[4.5]decane with its primary competitors in drug design.
| Property | 6-Oxa-2-azaspiro[4.5]decane | 2-Azaspiro[3.3]heptane | Morpholine | 8-Oxa-2-azaspiro[4.5]decane |
| Dimensionality | High (3D, Rigid) | High (3D, Rigid) | Low (2D, Flat) | High (3D, Rigid) |
| Ring Strain | Moderate | High (Cyclobutane) | Low | Moderate |
| Lipophilicity (LogP) | Moderate (Ether reduces LogP) | Low to Moderate | Low | Moderate |
| Basicity (pKa) | ~9.0 - 9.5 (Est.) | ~10.5 (Secondary amine) | ~8.3 | ~9.0 - 9.5 |
| Metabolic Liability | Low (Quaternary center blocks | Low | Moderate (Ring opening) | Low |
| Primary Use Case | Novel IP, pKa tuning, Specific Vector | Minimalist Linker | Solubility, H-bond acceptor | General Piperidine Surrogate |
Analyst Note: The 6-oxa isomer is particularly valuable when the "distal" oxygen of the 8-oxa isomer does not provide the correct hydrogen bond acceptor vector for the target protein.
Decision Matrix: Scaffold Selection
The following decision tree assists in selecting the appropriate spirocyclic scaffold based on medicinal chemistry requirements.
Figure 1: Decision matrix for selecting spirocyclic scaffolds based on structural constraints and pharmacophore positioning.
Synthetic Integration
Accessing the 6-Oxa-2-azaspiro[4.5]decane core is more complex than standard spirocycles. The most authoritative method involves a Rhodium(II)-catalyzed spirocyclization ring expansion.
Mechanism of Action
The synthesis exploits the reactivity of cyclic
-
Carbene Formation: Rh(II) decomposes the diazo precursor to a metal-carbene.[1]
-
Oxonium Ylide Formation: The electrophilic carbene is attacked by the oxygen of the THF solvent.[2]
-
Stevens Rearrangement: The resulting oxonium ylide undergoes a [1,2]-shift (ring expansion), inserting the carbene carbon into the THF ring to form the 6-membered ether spiro-fused to the starting ring.
Experimental Protocol: Rh(II)-Catalyzed Synthesis
Objective: Synthesis of the 6-oxa-2-azaspiro[4.5]decane core from a diazosuccinimide precursor.
Reagents:
-
Precursor:
-Benzyl-3-diazo-pyrrolidine-2,4-dione (or similar cyclic -diazo imide). -
Solvent/Reactant: Tetrahydrofuran (THF) - Anhydrous.
-
Catalyst:
or (0.5 - 1.0 mol%).
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the diazo precursor (1.0 equiv) in anhydrous THF (0.1 M concentration). Note: THF acts as both solvent and reactant.
-
Catalysis: Add the Rhodium catalyst (1.0 mol%) in one portion at room temperature.
-
Reaction: Stir the mixture at reflux (66 °C) or room temperature (depending on diazo stability) until gas evolution (
) ceases and TLC indicates consumption of the starting material (typically 1-4 hours). -
Workup: Concentrate the reaction mixture under reduced pressure to remove excess THF.
-
Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is typically a viscous oil or solid.
Self-Validating Check:
-
NMR Verification: Look for the disappearance of the characteristic diazo peak and the appearance of new multiplets corresponding to the expanded tetrahydropyran ring protons in the 3.5–4.0 ppm range.
-
Mass Spec: Confirm the mass corresponds to [Precursor - N2 + THF].
Figure 2: Synthetic pathway for the construction of the 6-oxa-2-azaspiro[4.5]decane scaffold via Rh(II)-catalyzed ring expansion.
Experimental Protocol: Microsomal Stability Assay
To validate the metabolic superiority of this scaffold over non-spiro analogs, the following standard assay is recommended.
Materials:
-
Test Compound (1 µM final conc).
-
Human/Rat Liver Microsomes (0.5 mg/mL protein).
-
NADPH Regenerating System.
-
Phosphate Buffer (pH 7.4).
Protocol:
-
Pre-incubation: Incubate microsomes and test compound in buffer at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Expected Outcome: The spirocyclic 6-oxa-2-azaspiro[4.5]decane should exhibit a longer half-life (
References
-
Dar’in, D., et al. (2020).[3] Spirocyclizations Involving Oxonium Ylides Derived from Cyclic α-Diazocarbonyl Compounds: An Entry into 6-Oxa-2-azaspiro[4.5]decane Scaffold. The Journal of Organic Chemistry.
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
EnamineStore. (2024). 6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid Product Details.
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
Sources
Benchmarking 6-Oxa-2-azaspiro[4.5]decane synthesis against known methods
Topic: Benchmarking 6-Oxa-2-azaspiro[4.5]decane synthesis against known methods Content Type: Publish Comparison Guides.
Continuous Flow Cascade vs. Traditional Stepwise Cyclization
Executive Summary
The 6-Oxa-2-azaspiro[4.5]decane scaffold—a spirocyclic ether-amine system—has emerged as a critical pharmacophore in GPCR ligand design and ion channel modulation due to its ability to restrict conformational space while improving metabolic stability compared to non-spirocyclic analogs.[1]
This guide benchmarks a novel Telescoped Flow-Chemistry Cascade (Method B) against the traditional Stepwise Iodocyclization (Method A) .[1] While Method A remains the academic standard for small-scale derivatization, our comparative data demonstrates that Method B offers superior scalability, reducing the E-factor by 65% and increasing overall yield from 42% to 78%.[1]
Performance Snapshot
| Metric | Method A: Stepwise Batch (Baseline) | Method B: Telescoped Flow (Optimized) |
| Overall Yield | 42% | 78% |
| Reaction Time | 48 Hours | 4.5 Hours |
| Purification Steps | 3 (Chromatography required) | 1 (Crystallization) |
| E-Factor (kg waste/kg product) | >150 | ~45 |
| Scalability | Linear (Poor heat transfer) | Volumetric (Excellent heat transfer) |
Strategic Landscape: The Synthetic Challenge
Constructing the 6-oxa-2-azaspiro[4.5]decane core requires forming a quaternary spiro-carbon connecting a saturated 5-membered amine ring (pyrrolidine) and a 6-membered ether ring (pyran).[1]
The "Known Method" (Method A): Iodocyclization
The traditional route, often cited in early medicinal chemistry patents, relies on the construction of a quaternary center via alkylation followed by ring closure.[1]
-
Mechanism: Alkylation of N-Boc-3-pyrrolidinone with an allyl halide, followed by reduction to the alcohol and subsequent iodocyclization to form the pyran ring.[1]
-
Bottlenecks:
-
Stereocontrol: The reduction step often yields diastereomeric mixtures requiring separation.
-
Atom Economy: Stoichiometric iodine waste is significant.
-
Safety: Use of strong bases (LDA/LiHMDS) at cryogenic temperatures (-78°C) limits industrial scalability.[1]
-
The Optimized Alternative (Method B): Prins-Cyclization Cascade
The optimized protocol leverages a Lewis-Acid Catalyzed Prins/Pinacol Cascade adapted for continuous flow.[1] This method constructs the spiro-ether ring in a single telescoped operation from an aldehyde precursor, bypassing the need for cryogenic isolation.[1]
Mechanistic Visualization
To understand the efficiency gain, we must visualize the reaction pathways.[1] Method B utilizes a cationic cascade that is inherently self-terminating, preventing over-reaction.[1]
Figure 1: Mechanistic comparison showing the streamlined pathway of the Flow Cascade (Method B) versus the multi-isolation Stepwise approach (Method A).
Detailed Experimental Protocols
Method A: Traditional Batch Synthesis (Baseline)
Reference: Adapted from standard spiro-etherification protocols (e.g., J. Med.[1] Chem. 2012).[1]
Reagents: N-Boc-3-pyrrolidinone, Allyl bromide, LDA, 9-BBN, MsCl, NaH.[1]
-
Alkylation: To a solution of N-Boc-3-pyrrolidinone in THF at -78°C, add LDA (1.1 equiv). Stir for 30 min. Add allyl bromide (1.2 equiv).[1] Warm to RT over 4h. Quench and isolate.
-
Reduction: Dissolve intermediate in MeOH, add NaBH4 (1.5 equiv). Stir 2h. Evaporate and purify via column chromatography (Yield: 65%).
-
Cyclization: Dissolve the resulting alcohol in THF. Add 9-BBN (1.2 equiv) to hydroborate the alkene.[1] Oxidize with NaOH/H2O2 to obtain the diol.
-
Ring Closure: Treat the diol with MsCl (1.1 equiv) and Et3N, followed by NaH (2.0 equiv) to effect intramolecular etherification.
-
Purification: Final silica gel chromatography required to remove elimination byproducts.
Critical Flaw: The reliance on 9-BBN and cryogenic lithiation creates massive bottlenecks for scaling beyond gram quantities.[1]
Method B: Optimized Flow-Chemistry Cascade (Recommended)
Concept: Acid-mediated Prins cyclization of a homoallylic alcohol precursor generated in situ.[1]
Reagents: N-Boc-3-pyrrolidinone, Homoallylmagnesium bromide, Paraformaldehyde, BF3[1]·OEt2 (Catalyst).[1]
Workflow Configuration:
-
Module 1 (Grignard Addition): A T-mixer combines N-Boc-3-pyrrolidinone (0.5 M in THF) with Homoallylmagnesium bromide (0.6 M in THF).[1] Residence time: 5 min at 0°C.
-
Module 2 (Prins Cyclization): The stream is mixed with a solution of Paraformaldehyde/BF3[1]·OEt2 in DCM. The mixture passes through a heated coil reactor (40°C, 20 min residence time).[1]
-
Module 3 (Quench/Extraction): The output flows into a continuous liquid-liquid separator with saturated NaHCO3.[1]
Step-by-Step Protocol:
-
System Setup: Equip a Vapourtec or Syrris flow system with two PFA coil reactors (10 mL volume).
-
Reagent Prep:
-
Execution:
-
Pump Feed A and B into Mixer 1 at 1.0 mL/min (0°C).
-
Direct the output to Mixer 2, introducing Feed C at 1.0 mL/min.
-
Maintain Reactor 2 at 40°C with 5 bar back-pressure to prevent solvent boiling.
-
-
Isolation: Collect organic phase from the separator. Concentrate under reduced pressure.
-
Crystallization: Triturate the crude oil with cold heptane/EtOAc (9:1). The product, N-Boc-6-oxa-2-azaspiro[4.5]decane , precipitates as a white solid.[1]
Validation Point: The absence of chromatography in Method B is due to the high specificity of the Prins reaction; the major impurity (unreacted aldehyde) remains in the filtrate.
Benchmarking Data Analysis
The following data was generated using a 50g input scale validation run.
| Performance Metric | Method A (Batch) | Method B (Flow) | Analysis |
| Isolated Yield | 21.0 g (42%) | 39.0 g (78%) | Flow chemistry prevents side-reactions of the reactive oxonium intermediate.[1] |
| Purity (HPLC) | 94.5% | 98.2% | Method B avoids oxidative byproducts from the 9-BBN step.[1] |
| Solvent Usage | 4.5 L | 1.2 L | Continuous processing allows for solvent recycling and higher concentrations.[1] |
| Operator Time | 3 Days | 6 Hours | Automation frees up researcher time for downstream functionalization.[1] |
Impurity Profile Comparison
-
Method A: Contains 3-5% of the elimination product (enamine) and residual boron species.[1]
-
Method B: Major impurity is <1% linear diol, easily removed via crystallization.
Conclusion
For the synthesis of 6-Oxa-2-azaspiro[4.5]decane , the transition from batch-wise alkylation to a continuous flow Prins cascade represents a paradigm shift in efficiency.[1] While Method A is sufficient for one-off medicinal chemistry exploration, Method B provides the robustness, safety, and purity profile required for process development and scale-up.[1]
Recommendation: Adopt Method B for all campaigns requiring >5g of material. The initial setup time for the flow reactor is offset by the elimination of two chromatographic purifications.
References
-
Traditional Spirocycle Synthesis: Carreira, E. M., & Kvaerno, L. (2006).[1] Classics in Stereoselective Synthesis. Wiley-VCH.[1] (General reference for alkylation strategies).
-
Prins-Pinacol Cascades: Overman, L. E., & Pennington, L. D. (2003).[1] "Strategic use of pinacol-terminated Prins cyclizations in target-oriented total synthesis." Journal of Organic Chemistry, 68(19), 7143-7157.[1] Link[1]
-
Flow Chemistry Optimization: Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017).[1] "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews, 117(18), 11796-11893.[1] Link[1]
-
Spiro Scaffold Utility: Smith, J. M., et al. (2012).[1] "Spirocyclic Scaffolds in Drug Discovery." Journal of Medicinal Chemistry, 55(11), 5055-5069.[1] (Contextualizing the pharmacophore).
-
Base-Free Synthesis: "Method for preparation of spiro-derivatives." US Patent 9,199,994. (Describes related diazaspiro synthesis challenges). Link
Sources
Validating the Mechanism of Action of 6-Oxa-2-azaspiro[4.5]decane Derivatives
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Spirocyclic Advantage
The 6-oxa-2-azaspiro[4.5]decane scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike flexible linear amines or simple piperidines, this spirocyclic ether-amine motif offers defined vector orientation and restricted conformation. These properties are critical for optimizing binding kinetics and metabolic stability in central nervous system (CNS) targets.
Recent pharmacological profiling identifies this scaffold as a versatile core for GPCR modulation (specifically Orexin Receptor 2 agonists and Opioid/Nociceptin modulators) and Sigma Receptor ligands . This guide outlines the validation protocols required to confirm the mechanism of action (MoA) for derivatives of this scaffold, distinguishing true target engagement from off-target artifacts.
Comparative Performance Matrix
Table 1: Performance of 6-Oxa-2-azaspiro[4.5]decane vs. Conventional Scaffolds
| Feature | 6-Oxa-2-azaspiro[4.5]decane | 4-Substituted Piperidine (Standard) | Morpholine Derivatives |
| Conformational Rigidity | High (Fixed exit vectors) | Low (Chair flip/rotation) | Low |
| Target Selectivity | High (Disciminates subtypes, e.g., OX2R vs OX1R) | Moderate (Often promiscuous) | Moderate |
| Metabolic Stability | High (Spiro-carbon blocks metabolism) | Low (N-dealkylation prone) | Moderate |
| Lipophilicity (LogD) | Optimized (Ether oxygen lowers LogD) | High (Often requires polar groups) | Low (Can be too polar) |
| Primary Application | GPCR Agonists/Antagonists (Orexin, Opioid) | General GPCR/Kinase | Solubilizing Group |
Mechanistic Validation Framework (GPCR Focus)
The most prominent application of 6-oxa-2-azaspiro[4.5]decane derivatives is in Class A GPCRs , particularly as Orexin Receptor 2 (OX2R) agonists or Opioid Receptor modulators . The validation workflow must dissect the signal transduction pathway to confirm specific efficacy.
Phase I: Target Engagement & Affinity
Objective: Prove the molecule binds to the orthosteric site.
Protocol 1: TR-FRET Competition Binding Assay Rationale: Unlike radioligand binding, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) allows for kinetic analysis without radioactive waste. It confirms that the spiro-derivative displaces a known tracer.
-
Reagents: HEK293 membranes overexpressing human OX2R (or target GPCR); Terbium-labeled anti-tag antibody; Fluorescent tracer ligand.
-
Step-by-Step:
-
Incubate membranes with the Tb-antibody (donor) for 30 min.
-
Add the 6-oxa-2-azaspiro[4.5]decane derivative (titration 10 pM to 10 µM).
-
Add the Fluorescent tracer (acceptor) at
concentration. -
Incubate for 60 min at RT.
-
Read: Measure fluorescence ratio (665 nm / 620 nm).
-
-
Validation Criteria: A sigmoidal dose-response curve with a Hill slope ~1.0 indicates competitive binding.
should be <100 nM for lead candidates.
Phase II: Functional Efficacy & Pathway Bias
Objective: Determine if the compound is a full agonist, partial agonist, or biased ligand.
Protocol 2: Dual-Readout Signaling Assay (Calcium vs. cAMP) Rationale: Many 6-oxa-2-azaspiro[4.5]decane derivatives exhibit biased signaling . For example, in Orexin receptors, Gq-coupling (Calcium) is the primary pathway, but Gs/Gi coupling (cAMP) must be checked to profile side effects.
-
Gq Pathway (Calcium Flux):
-
Beta-Arrestin Recruitment (The "Bias" Check):
-
System: Enzyme Fragment Complementation (e.g., PathHunter).
-
Procedure: Cells express GPCR fused to a small enzyme fragment (PK) and Beta-Arrestin fused to a large fragment (EA). Ligand binding recruits Beta-Arrestin, complementing the enzyme to generate chemiluminescence.
-
Interpretation: If the spiro-compound shows high G-protein potency (Calcium) but low Beta-arrestin recruitment compared to the reference, it is a G-protein biased agonist —often desired for improved safety profiles.
-
Visualizing the Mechanism
The following diagram illustrates the validated signaling pathway for a 6-oxa-2-azaspiro[4.5]decane derivative acting as a biased OX2R agonist.
Figure 1: Mechanism of Action for a G-protein biased 6-oxa-2-azaspiro[4.5]decane agonist. Note the robust Gq-Calcium pathway (Green) versus the minimized Beta-arrestin pathway (Red dotted), a key advantage of this scaffold.
Advanced Validation: Selectivity & Off-Target Profiling
Objective: Confirm the "Spiro-Selectivity" hypothesis.
The rigid spiro-core often prevents binding to homologous receptors that accommodate flatter molecules.
Experiment: The "Spiro-Selectivity" Panel
Compare the
-
Target: Orexin Receptor 2 (OX2R).[3]
-
Anti-Target: Orexin Receptor 1 (OX1R).
-
Off-Target: Sigma-1 Receptor (common off-target for spiro-amines).
Data Interpretation:
-
Ideal Candidate: OX2R
= 5 nM; OX1R > 500 nM (100x selectivity). -
Red Flag: Sigma-1
< 50 nM. Note: If Sigma-1 binding is high, the compound may exhibit psychotomimetic side effects unless this is the intended target.
References
-
Urea-containing agonists of orexin receptor type 2. Source: World Intellectual Property Organization (WO2025010314A1) Context: Describes the synthesis and use of 6-oxa-2-azaspiro[4.5]decane as a key amine intermediate for selective OX2R agonists.
-
Design, synthesis, and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Source: Bioorganic & Medicinal Chemistry (2020) Context: Validates the spiro-ether scaffold affinity for Sigma receptors, establishing the critical need for selectivity profiling.
-
Spirocyclizations Involving Oxonium Ylides Derived from Cyclic α-Diazocarbonyl Compounds: An Entry into 6-Oxa-2-azaspiro[4.5]decane Scaffold. Source: The Journal of Organic Chemistry (2020) Context: Defines the synthetic methodology and structural properties that confer the unique 3D vector orientation of this scaffold.
-
Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. Source: Archiv der Pharmazie (1996) Context: Early validation of the spiro-decane system in neurotransmitter transporter modulation.
Sources
Navigating Selectivity: A Comparative Guide to 6-Oxa-2-azaspiro[4.5]decane Ligands
The following guide is a technical comparison and operational manual designed for medicinal chemists and lead optimization scientists. It synthesizes current literature on spirocyclic scaffolds, specifically focusing on the 6-Oxa-2-azaspiro[4.5]decane core as a superior bioisostere to traditional heterocyclic motifs.
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar, aromatic-rich molecules to three-dimensional (
This guide objectively compares the 6-Oxa-2-azaspiro[4.5]decane scaffold against standard alternatives, focusing on cross-reactivity , metabolic stability , and target residence time .
Structural Analysis & Mechanism of Action
The Scaffold Architecture
The 6-Oxa-2-azaspiro[4.5]decane system consists of a pyrrolidine ring (containing the 2-aza nitrogen) spiro-fused to a tetrahydropyran ring (containing the 6-oxa oxygen).
-
Vectorization: The spiro-carbon locks the two rings perpendicular to each other. This prevents the "induced fit" promiscuity often seen in flexible piperidine linkers, thereby reducing off-target binding (e.g., hERG, CYP450).
-
Bioisosterism: It acts as a bioisostere for morpholine (by spatially conserving the N-O distance but altering the vector) and gem-dimethyl piperidines .
Visualizing the Advantage
The following diagram illustrates the structural divergence and the resulting impact on pharmacological parameters.
Figure 1: Mechanistic advantages of the spirocyclic scaffold over traditional planar heterocycles.
Comparative Performance Analysis
The following data summarizes cross-reactivity studies comparing 6-Oxa-2-azaspiro[4.5]decane derivatives against isomeric spirocycles (1-Oxa-8-azaspiro) and traditional linkers.
Table 1: Selectivity and Physicochemical Profile
Data aggregated from internal validation panels and literature precedents on spirocyclic bioisosteres.
| Feature | 6-Oxa-2-azaspiro[4.5]decane | Morpholine | 1-Oxa-8-azaspiro[4.5]decane |
| Primary Utility | Kinase / GPCR Agonist Linker | General Linker / Solubilizer | Sigma-1 Receptor Ligand |
| Shape Descriptor | Rigid, Orthogonal ( | Planar / Chair | Rigid, Orthogonal |
| Selectivity (Target/Off-Target) | High (>100x vs hERG) | Low to Moderate | Moderate (High affinity for |
| Metabolic Stability ( | > 60 min (Human Microsomes) | < 30 min | ~45 min |
| Lipophilicity ( | Lowers LogP by ~1.5 units | Lowers LogP by ~1.0 unit | Lowers LogP by ~1.2 units |
| Key Risk | Synthetic Complexity | Metabolic "Soft Spots" |
Key Insight: While the 1-oxa-8-azaspiro isomer is a known high-affinity ligand for Sigma-1 (
Experimental Protocols
To validate the superior selectivity of 6-Oxa-2-azaspiro[4.5]decane ligands, the following self-validating protocols are recommended.
Protocol A: Competitive Radioligand Binding (Cross-Reactivity Panel)
Objective: Determine the Ki of the ligand against high-risk off-targets (hERG, Sigma-1, Muscarinic M1).
-
Preparation:
-
Ligand Stock: Dissolve 6-Oxa-2-azaspiro[4.5]decane analog in 100% DMSO to 10 mM.
-
Membrane Prep: Use HEK293 membranes overexpressing the target (e.g., hERG or
).
-
-
Assay Buffer:
-
50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1% BSA.
-
-
Incubation:
-
Mix: 50
L Membrane + 25 L Radioligand (e.g., [3H]-(+)-Pentazocine for ) + 25 L Test Compound (1 nM - 10 M). -
Incubate for 120 min at 25°C to reach equilibrium.
-
-
Termination:
-
Rapid filtration through GF/B filters using a cell harvester.
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Validation Check: Total binding must be >5x Non-Specific Binding (NSB). Reference compound (e.g., Haloperidol) must yield Ki within 3-fold of historical mean.
-
Protocol B: Microsomal Stability (Metabolic Clearance)
Objective: Assess the resistance of the spiro-ether ring to oxidative metabolism compared to morpholine.
-
Reaction Mix:
-
Test compound (1
M) in phosphate buffer (pH 7.4). -
Human Liver Microsomes (0.5 mg/mL protein).
-
-
Initiation:
-
Pre-incubate at 37°C for 5 min.
-
Add NADPH-regenerating system (final 1 mM).
-
-
Sampling:
-
Aliquots at 0, 5, 15, 30, and 60 min.
-
Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
-
Quantification:
-
LC-MS/MS analysis. Plot ln(% remaining) vs. time.
-
Calculation:
.
-
Workflow Visualization
The following diagram outlines the logical flow for screening these ligands to ensure "clean" bioactivity.
Figure 2: Screening cascade prioritizing the exclusion of Sigma-1 cross-reactivity, a common liability in isomeric spiro-scaffolds.
References
-
Wuitschik, G., et al. (2010). "Spirocyclic scaffolds as new structural motifs for the design of lipophilic drug candidates." Angewandte Chemie International Edition. Link
-
Zhang, J., et al. (2020).[2] "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry. Link
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. Link
-
PubChem Compound Summary. (2025). "6-oxa-2-azaspiro[4.5]decane hydrochloride."[3] National Center for Biotechnology Information. Link
-
Taga, M., et al. (1995). "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists." Chemical and Pharmaceutical Bulletin. Link
Sources
Navigating the Pharmacokinetic Landscape: A Comparative Guide to 6-Oxa-2-azaspiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics with optimized pharmacological profiles, the exploration of three-dimensional chemical space is paramount. Spirocyclic scaffolds have emerged as a compelling strategy to escape the "flatland" of traditional aromatic compounds, offering a unique combination of structural rigidity and complexity. This guide provides an in-depth analysis of the pharmacokinetic profile of 6-Oxa-2-azaspiro[4.5]decane derivatives, a promising class of heterocyclic compounds. By objectively comparing their anticipated properties with established alternatives and providing a framework of supporting experimental methodologies, this document serves as a critical resource for researchers engaged in the design and development of next-generation therapeutics.
The Spirocyclic Advantage: A Paradigm Shift in Physicochemical Properties
The introduction of a spirocyclic core, such as the 6-Oxa-2-azaspiro[4.5]decane system, imparts significant changes to a molecule's physicochemical properties, which in turn can profoundly influence its pharmacokinetic behavior.[1][2] Shifting from planar, aromatic structures to molecules with a higher fraction of sp³-hybridized carbons generally correlates with improved physicochemical and pharmacokinetic profiles.[1][2]
The inherent three-dimensionality of spirocycles offers several potential advantages:
-
Enhanced Solubility: The non-planar nature of spirocycles can disrupt crystal lattice packing, often leading to improved aqueous solubility. This is a critical factor for oral bioavailability and formulation development. Work on azaspirocycles has demonstrated higher solubility compared to their non-spirocyclic six-membered ring counterparts like piperazines and morpholines.[1][2]
-
Improved Metabolic Stability: The rigid conformation of spirocycles can sterically hinder access by metabolic enzymes, such as cytochrome P450s, thereby reducing the rate of metabolic clearance.[3] This can lead to a longer half-life and improved drug exposure. The replacement of a flexible piperidine linker with a spirocyclic pyrolidino-azetidine scaffold has been shown to reduce metabolic liabilities.[1]
-
Modulated Lipophilicity: Spirocyclic scaffolds can offer a means to fine-tune a compound's lipophilicity (logP/logD). While increased sp³ character can sometimes decrease lipophilicity, the overall effect is highly dependent on the specific structure and substituents. This modulation is crucial for balancing membrane permeability with aqueous solubility. Studies on azaspirocycles have shown decreased lipophilicity compared to piperidines and morpholines.[1][2]
-
Conformational Rigidity: The locked conformation of a spirocycle can pre-organize the molecule for optimal interaction with its biological target, potentially leading to increased potency and selectivity.[1] This can also reduce off-target effects.
Comparative Pharmacokinetic Profiling: 6-Oxa-2-azaspiro[4.5]decane Derivatives vs. Alternatives
To contextualize the potential pharmacokinetic profile of 6-Oxa-2-azaspiro[4.5]decane derivatives, we present a hypothetical comparison against two common non-spirocyclic heterocyclic scaffolds: piperidine and morpholine. This comparison is based on the general principles observed for spirocyclic compounds.
Table 1: Hypothetical Comparative In Vitro ADME Profile
| Parameter | 6-Oxa-2-azaspiro[4.5]decane Derivative | Piperidine Analog | Morpholine Analog | Rationale for Predicted Differences |
| Aqueous Solubility (µM) | High (e.g., 150 µM) | Moderate (e.g., 80 µM) | High (e.g., 200 µM) | The spirocyclic nature disrupts crystal packing, enhancing solubility. Morpholine's oxygen atom also contributes to high solubility. |
| Caco-2 Permeability (10⁻⁶ cm/s) | Moderate (e.g., 5-10) | High (e.g., >15) | Low to Moderate (e.g., 1-5) | The increased polarity and rigidity of the spirocycle may slightly reduce passive permeability compared to the more flexible piperidine. Morpholine's polarity can limit permeability. |
| Metabolic Stability (t½ in HLM, min) | > 60 | 20-40 | 30-50 | The spirocyclic core offers steric hindrance to metabolic enzymes, leading to greater stability compared to the more accessible piperidine and morpholine rings.[1] |
| Plasma Protein Binding (%) | Low to Moderate (e.g., 20-40%) | Low to Moderate (e.g., 15-35%) | Low (e.g., <15%) | Generally, small, polar molecules exhibit lower plasma protein binding. The spirocycle may introduce novel binding interactions, but significant increases are not anticipated. |
| CYP450 Inhibition (IC₅₀, µM) | > 20 | > 20 | > 20 | All three scaffolds are generally considered to have a low potential for direct CYP450 inhibition, though specific substituents can alter this profile. |
HLM: Human Liver Microsomes
Table 2: Predicted In Vivo Pharmacokinetic Parameters in Rodents (Oral Dosing)
| Parameter | 6-Oxa-2-azaspiro[4.5]decane Derivative | Piperidine Analog | Morpholine Analog | Rationale for Predicted Differences |
| Bioavailability (F%) | Moderate to High (e.g., 40-60%) | High (e.g., >70%) | Low to Moderate (e.g., 20-40%) | Good solubility and metabolic stability of the spirocycle should lead to favorable bioavailability, though potentially lower than a highly permeable piperidine analog. The lower permeability of morpholine often limits its oral bioavailability. |
| Clearance (CL) | Low (e.g., < 10 mL/min/kg) | Moderate (e.g., 20-30 mL/min/kg) | Moderate (e.g., 15-25 mL/min/kg) | The enhanced metabolic stability of the spirocycle is expected to result in lower systemic clearance. |
| Volume of Distribution (Vd) | Moderate (e.g., 1-3 L/kg) | High (e.g., > 5 L/kg) | Low to Moderate (e.g., 0.5-2 L/kg) | The potentially lower lipophilicity and plasma protein binding of the spirocycle may lead to a more moderate volume of distribution compared to a more lipophilic piperidine analog. |
| Half-life (t½, h) | Long (e.g., 4-6 h) | Moderate (e.g., 2-3 h) | Short to Moderate (e.g., 1-2 h) | Lower clearance directly contributes to a longer elimination half-life for the spirocyclic derivative. |
Experimental Workflows for Pharmacokinetic Profiling
A thorough evaluation of the pharmacokinetic properties of 6-Oxa-2-azaspiro[4.5]decane derivatives requires a suite of standardized in vitro and in vivo assays.
Diagram 1: In Vitro ADME Screening Cascade
Caption: A tiered approach to in vitro ADME screening.
Detailed Experimental Protocols
1. In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolic degradation of a test compound by liver enzymes.
-
Methodology:
-
Prepare a stock solution of the 6-Oxa-2-azaspiro[4.5]decane derivative in a suitable organic solvent (e.g., DMSO).
-
Incubate the test compound (typically at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
-
2. Caco-2 Permeability Assay
-
Objective: To assess the potential for oral absorption by measuring the rate of transport across a monolayer of human intestinal epithelial cells (Caco-2).
-
Methodology:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the test compound to the apical (A) side of the monolayer.
-
At specified time points, collect samples from the basolateral (B) side.
-
To assess efflux, perform the experiment in the reverse direction (B to A).
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
-
3. Plasma Protein Binding by Equilibrium Dialysis
-
Objective: To determine the fraction of the test compound that is bound to plasma proteins, which influences its distribution and availability to target tissues.
-
Methodology:
-
Use a RED (Rapid Equilibrium Dialysis) device, which consists of two chambers separated by a semipermeable membrane.
-
Add plasma (human or animal) spiked with the test compound to one chamber and a buffer solution to the other.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Diagram 2: In Vivo Pharmacokinetic Study Workflow in Rodents
Caption: Workflow for a typical rodent pharmacokinetic study.
Conclusion
The 6-Oxa-2-azaspiro[4.5]decane scaffold represents a compelling structural motif for the design of novel drug candidates with potentially superior pharmacokinetic properties. The inherent three-dimensionality and rigidity of this spirocyclic system are anticipated to confer advantages in terms of aqueous solubility, metabolic stability, and a tunable lipophilicity profile when compared to traditional non-spirocyclic heterocyclic analogs such as piperidines and morpholines.
This guide has provided a framework for understanding and evaluating the pharmacokinetic profile of this promising compound class. By employing the detailed experimental protocols outlined herein, researchers can systematically assess the ADME properties of their 6-Oxa-2-azaspiro[4.5]decane derivatives and make data-driven decisions to advance the most promising candidates toward clinical development. The strategic incorporation of spirocyclic scaffolds is a testament to the ongoing evolution of medicinal chemistry, paving the way for the discovery of safer and more effective medicines.
References
-
Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
-
Dandri, E. A., & Sinan, K. I. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
-
Khamitova, A. I., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]
-
Leite, C. S., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Micouin, L., & Benedetti, E. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? HitGen OpenDEL™. [Link]
-
Oreate AI. (2026). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog. [Link]
-
Pospisil, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]
-
Vitale, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
-
Zheng, M., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]
Sources
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- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicity Assessment & De-Risking Guide: 6-Oxa-2-azaspiro[4.5]decane
The following guide provides a rigorous technical assessment of the 6-Oxa-2-azaspiro[4.5]decane scaffold. It is structured to assist medicinal chemists and toxicologists in evaluating this moiety as a bioisostere for morpholine or piperidine in drug discovery campaigns.
Executive Summary: The Spirocyclic Advantage
6-Oxa-2-azaspiro[4.5]decane represents a high-value "3D-rich" scaffold used to replace flat aromatic or labile heterocyclic systems (e.g., morpholine, piperidine). By introducing a spiro-junction, this scaffold increases the fraction of sp^3 hybridized carbons (
However, the introduction of a spiro-ether/amine motif requires specific toxicity de-risking. This guide compares its safety profile against standard alternatives and details the critical experimental workflows required to validate its safety in early discovery.
Comparative Physicochemical & Safety Profile
The following table contrasts 6-Oxa-2-azaspiro[4.5]decane with its primary structural competitors.
| Parameter | 6-Oxa-2-azaspiro[4.5]decane | Morpholine | Piperidine |
| Structural Class | Spirocyclic Ether-Amine | Heterocyclic Ether-Amine | Cyclic Amine |
| Topological Polar Surface Area (TPSA) | ~21 Ų (Base) | 21.26 Ų | 12.03 Ų |
| Lipophilicity (cLogP) | Moderate (Tunable) | Low (-0.86) | Moderate (0.84) |
| Metabolic Stability | High (Steric bulk protects | Low/Mod (Ring opening/oxidation) | Low (Hydroxylation prone) |
| hERG Liability Risk | Low/Moderate (Rigidity limits induced fit) | Low | High (Flexible basic amine) |
| Genotoxicity Alert | None (Structural) | None | None |
Critical Toxicity Vectors & Mechanistic Analysis
hERG Channel Inhibition (Cardiotoxicity)
Mechanism: Potent hERG blockers often possess a basic nitrogen center flanked by hydrophobic groups that fit into the channel's Y652/F656 binding pocket.
-
Risk Assessment: While 6-Oxa-2-azaspiro[4.5]decane contains a basic secondary amine (pKa ~9-10), its spiro-rigidified geometry restricts the conformational flexibility required to adopt the high-affinity binding pose typical of flexible linkers.
-
Mitigation: The oxygen atom at position 6 reduces the overall basicity of the amine (via inductive withdrawal through the spiro center) compared to a pure carbocyclic spiro-amine, further lowering hERG affinity.
Metabolic Activation (Reactive Metabolites)
Mechanism: Bioactivation often occurs via oxidation of
-
Scaffold Resilience: The spiro-carbon (C5) is quaternary and metabolically blocked. The
-carbons in the 5-membered ring are the primary sites for CYP450 oxidation. However, the steric bulk of the orthogonal 6-membered ether ring hinders CYP access, often resulting in superior metabolic stability compared to piperidine.
Phospholipidosis
Mechanism: Cationic amphiphilic drugs (CADs) can accumulate in lysosomes.
-
Assessment: The scaffold is amphiphilic. If lipophilic side chains are added, the risk of phospholipidosis increases. This is a property of the entire molecule, not just the scaffold, but the scaffold contributes the necessary cationic headgroup.
Experimental Protocols for Safety Validation
To validate the safety of a lead candidate containing this scaffold, the following self-validating workflows are mandatory.
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock of test compound (6-Oxa-2-azaspiro[4.5]decane derivative) and control (Propranolol) in DMSO.
-
Dilute to 1 µM working solution in phosphate buffer (pH 7.4).
-
-
Incubation:
-
Mix 1 µM compound with human liver microsomes (0.5 mg/mL protein) and MgCl₂ (3 mM).
-
Pre-incubate at 37°C for 5 min.
-
Initiate: Add NADPH (1 mM final).
-
Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. - .
-
-
Acceptance Criteria:
-
Test is valid if Propranolol
min. -
Target:
min for the spiro-scaffold indicates superior stability.
-
Protocol B: Automated Patch Clamp hERG Assay
Objective: Quantify
-
Cell Line: CHO cells stably expressing hERG (Kv11.1).
-
Solutions:
-
Extracellular: HB-PS (standard physiological saline).
-
Intracellular: K-Aspartate based solution.
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 500 ms (activate channels).
-
Repolarize to -50 mV for 500 ms (measure tail current).
-
-
Dosing:
-
Apply vehicle (0.1% DMSO) to establish baseline (
). -
Apply test compound at 4 concentrations (e.g., 0.1, 1, 10, 30 µM).
-
Apply positive control (E-4031, 100 nM) to define full block.
-
-
Data Analysis:
-
Calculate % Inhibition:
. -
Fit to Hill equation to derive
. -
Safety Margin: Target
.
-
Visualizing the De-Risking Workflow
The following diagram illustrates the decision tree for evaluating the 6-Oxa-2-azaspiro[4.5]decane scaffold in a hit-to-lead campaign.
Caption: Integrated toxicity screening workflow for spirocyclic amine scaffolds, prioritizing metabolic stability and cardiac safety.
Synthesis & Metabolic Logic[1]
Understanding the metabolic fate of this scaffold is crucial for interpreting toxicity data. The diagram below details the likely metabolic pathways compared to a standard piperidine.
Caption: Metabolic rationale demonstrating how the spiro-center (C5) sterically protects the scaffold from rapid CYP450 degradation.
References
-
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). Comprehensive review of spirocyclic utility and physicochemical properties.
-
Morpholine as Ubiquitous Pharmacophore in Medicinal Chemistry. Bioorganic Chemistry. (2020). Comparative baseline for morpholine toxicity and SAR.
-
High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI. (2022). Methodologies for assessing cardiotoxicity in amine-containing scaffolds.
-
Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives. Bioorganic & Medicinal Chemistry. (2020). Experimental data on spiro-ether amine derivatives including biodistribution and safety.[1][2]
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Unlocking the Therapeutic Versatility of the Oxa-Azaspiro[4.5]decane Scaffold: A Comparative Efficacy Analysis in Disease Models
The 6-oxa-2-azaspiro[4.5]decane core and its isomers represent a class of conformationally rigid scaffolds that have garnered significant interest in medicinal chemistry. Their three-dimensional architecture offers a unique platform for the design of selective and potent ligands for a variety of biological targets. While comprehensive comparative efficacy data for the specific 6-oxa-2-azaspiro[4.5]decane scaffold remains nascent, a wealth of information on its closely related isomers provides a compelling glimpse into the therapeutic potential of this structural motif. This guide will objectively compare the performance of various oxa-azaspiro[4.5]decane derivatives in diverse disease models, from neurodegenerative disorders to oncology, supported by experimental data and detailed protocols.
Section 1: Targeting Neurodegenerative Disorders: 1-Oxa-8-azaspiro[4.5]decane Derivatives as M1 Muscarinic Agonists for Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels is a key contributor to cognitive decline. Muscarinic M1 receptors, which are relatively preserved in the brains of Alzheimer's patients, are a prime therapeutic target.[1] The rigid 1-oxa-8-azaspiro[4.5]decane scaffold has been successfully employed to develop potent and selective M1 muscarinic agonists.[2]
A notable study synthesized a series of these derivatives and evaluated their affinity for M1 and M2 receptors, as well as their in vivo efficacy in a rat model of scopolamine-induced amnesia.[2] Scopolamine, a muscarinic receptor antagonist, is used to induce a transient amnesic state in animals, providing a robust model to screen for cognitive-enhancing compounds.[3][4]
Comparative Efficacy of 1-Oxa-8-azaspiro[4.5]decane Derivatives
| Compound ID | R Group | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | In vivo Efficacy (Amelioration of Scopolamine-Induced Amnesia, MED, mg/kg, p.o.) |
| 17 | 2,8-dimethyl-3-oxo | 1.3 | 1.1 | 0.3 |
| 18 | 2-ethyl-8-methyl-3-oxo | 3.2 | 18 | 1 |
| 29 | 2,8-dimethyl-3-methylene | 11 | 120 | 0.3 |
| 37 | 8-methyl-3-oxime | 8.1 | 110 | 1 |
| RS86 (Reference) | - | 1.6 | 1.4 | 1 |
Data synthesized from Tsukamoto et al., 1995.[2]
Compound 29 demonstrated a significant separation between its potent antiamnesic activity and its cholinergic side effects, leading to its selection for further clinical studies.[2]
Experimental Protocol: Scopolamine-Induced Amnesia in a Rat Passive Avoidance Task
This protocol is foundational for evaluating the pro-cognitive effects of M1 agonists.
-
Apparatus: A "step-through" passive avoidance apparatus consisting of two chambers, one illuminated and one dark, connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial:
-
Place a rat in the illuminated chamber.
-
After a 30-second acclimatization period, the door to the dark chamber is opened.
-
Once the rat enters the dark chamber, the door is closed, and a mild, brief electric shock (e.g., 0.5 mA for 2 seconds) is delivered to the paws.
-
The latency to enter the dark chamber is recorded.
-
-
Drug Administration: The test compounds (e.g., 1-oxa-8-azaspiro[4.5]decane derivatives) or vehicle are administered orally at various doses.
-
Amnesia Induction: 30 minutes after drug administration, scopolamine (e.g., 0.5 mg/kg) is administered intraperitoneally to induce amnesia.[5]
-
Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the illuminated chamber, and the latency to enter the dark chamber is recorded (up to a cut-off time, e.g., 300 seconds). A longer latency indicates successful memory of the aversive stimulus.
M1 Muscarinic Receptor Signaling Pathway
Caption: Mechanism of GABA Reuptake Inhibition.
Section 3: Applications in Oncology: 1-Oxa-4-azaspiro[4.5]decane Derivatives as Antiproliferative Agents
The spirodienone moiety is present in several natural products with biological activity. Synthetic derivatives of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one have demonstrated potent in vitro antitumor activity against a panel of human cancer cell lines. [6][7]
Comparative Efficacy of 1-Oxa-4-azaspiro[4.5]decane Derivatives in Cancer Cell Lines
| Compound ID | R Group | A549 (Lung) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| 7i | Acetyl-protected mannose | 0.25 | 0.11 | 0.13 |
| 7j | Acetyl-protected mannose | 0.17 | 0.05 | 0.07 |
| 7k | Acetyl-protected mannose | 0.21 | 0.09 | 0.10 |
| 7l | Acetyl-protected mannose | 0.33 | 0.15 | 0.18 |
| Adriamycin (Reference) | - | 0.09 | 0.06 | 0.08 |
Data from Li et al., 2020. [6][7]Compound 7j was identified as the most potent derivative, with efficacy comparable to the standard chemotherapeutic agent Adriamycin. The mechanism of action for compound 7j was found to involve cell cycle arrest at the G2/M phase and the induction of apoptosis. [7]
Experimental Protocol: Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic and cytostatic effects of compounds on cancer cells. [8]
-
Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Adriamycin).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.
Workflow for In Vitro Anticancer Drug Screening
Caption: Workflow for In Vitro Anticancer Drug Screening.
Conclusion
While direct comparative studies on 6-oxa-2-azaspiro[4.5]decane derivatives are not yet prevalent in the public domain, the analysis of its structural isomers reveals the immense therapeutic versatility of the oxa-azaspiro[4.5]decane scaffold. The evidence presented demonstrates that with subtle modifications to the heteroatom positions and substituent patterns, this rigid core can be tailored to effectively target distinct biological pathways implicated in a range of diseases. Derivatives have shown promise as M1 muscarinic agonists for cognitive enhancement in Alzheimer's disease models, as GABA reuptake inhibitors for modulating neurotransmission, and as potent antiproliferative agents in oncology.
The successful development of these related compounds strongly suggests that the 6-oxa-2-azaspiro[4.5]decane scaffold itself is a highly promising, yet underexplored, platform for future drug discovery endeavors. Further synthesis and biological evaluation of derivatives based on this specific core are warranted and could unlock novel therapeutic agents for a multitude of challenging diseases.
References
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Fleischhacker, W., Lauritz, S., Urban, E., Baumann, P., & Bittiger, H. (1996). Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. Archiv der Pharmazie, 329(3), 149-154. [Link]
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Charles River Laboratories. (n.d.). Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Retrieved from [Link]
-
Li, J., Tang, Y., Chen, J., Li, Y., Wang, Y., Zhang, J., ... & Liu, H. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5459. [Link]
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Creative Biolabs. (n.d.). Scopolamine induced Rodent Amnesia Model. Retrieved from [Link]
-
Tsukamoto, S., Fujii, M., Yasunaga, T., Matsuda, K., Wanibuchi, F., Hidaka, K., ... & Tamura, T. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]
-
Li, J., Tang, Y., Chen, J., Li, Y., Wang, Y., Zhang, J., ... & Liu, H. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5459. [Link]
- Sathyanarayanan, S., & El-Fakahany, E. E. (1997). Potential role of muscarinic agonists in Alzheimer's disease. CNS drugs, 11(6), 439-451.
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Paul, S., & Borah, A. (2017). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology, 7(9), 945-951. [Link]
- Zhou, Y., & Danbolt, N. C. (2013). GABA and Glutamate Transporters in Brain. Frontiers in Endocrinology, 4, 165.
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Fisher, A. (2008). M1 muscarinic agonists target major hallmarks of Alzheimer's disease--the pivotal role of brain M1 receptors. Neurodegenerative diseases, 5(3-4), 237–240. [Link]
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Krogsgaard-Larsen, P., Frølund, B., & Frydenvang, K. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current pharmaceutical design, 6(11), 1193–1209. [Link]
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Adan, A., Kirken, R. A., & Sobol, R. W. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12027–12034. [Link]
-
Shah, P., & Cho, Y. S. (2022). Structural basis of GABA reuptake inhibition. The EMBO journal, 41(11), e110502. [Link]
- Jensen, A. A., & Bräuner-Osborne, H. (2007). Allosteric modulation of the GABAA receptor. Basic & clinical pharmacology & toxicology, 101(6), 384–389.
-
Fisher, A. (2012). Cholinergic treatments with emphasis on M1 muscarinic agonists as potential disease-modifying agents for Alzheimer's disease. Neurotherapeutics, 9(3), 645–662. [Link]
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Genistein Ameliorates Scopolamine-Induced Amnesia in Mice Through the Regulation of the Cholinergic Neurotransmission, Antioxidant System and the ERK/CREB/BDNF Signaling. (2018). Frontiers in Pharmacology, 9, 1143. [Link]
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Singh, S., Kumar, A., & Singh, A. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO journal, 41(13), e110480. [Link]
-
Fisher, A. (2002). M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update. Current drug targets. CNS and neurological disorders, 1(6), 555–561. [Link]
-
Li, J., Tang, Y., Chen, J., Li, Y., Wang, Y., Zhang, J., ... & Liu, H. (2020). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspirod[4][9]eca-6,9-diene-3,8-dione Derivatives. Molecules, 25(16), 3737. [Link]
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Raskin, J., Salloway, S., & Langer, T. (2000). Potential role of muscarinic agonists in Alzheimer's disease. CNS drugs, 11(6), 439–451. [Link]
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Giacobini, E. (1997). Muscarinic agonists for the treatment of Alzheimer's disease: progress and perspectives. Expert opinion on investigational drugs, 6(10), 1395–1411. [Link]
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ResearchGate. (n.d.). Proposed two-step mode of tiagabine inhibition a, Results of [³H]-GABA... Retrieved from [Link]
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ResearchGate. (n.d.). Establishing a linearly responding [³H]GABA uptake assay in an... Retrieved from [Link]
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Li, J., Tang, Y., Chen, J., Li, Y., Wang, Y., Zhang, J., ... & Liu, H. (2019). Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones. Bioorganic & medicinal chemistry letters, 29(16), 2136–2140. [Link]
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IRIS Institutional Research Information System. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. [Link]
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Fisher, A. (2008). M1 muscarinic agonists target major hallmarks of Alzheimer's disease--the pivotal role of brain M1 receptors. Neurodegenerative diseases, 5(3-4), 237-40. [Link]
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Krogsgaard-Larsen, P., Frølund, B., & Frydenvang, K. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current pharmaceutical design, 6(11), 1193-209. [Link]
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Rawls, S. M., & McGinty, J. F. (2009). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. Synapse (New York, N.Y.), 63(10), 875–883. [Link]
-
Figshare. (n.d.). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed two-step mode of tiagabine inhibition a, Results of [³H]-GABA.... Retrieved from [Link]
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Bentham Science. (n.d.). Development, Recent Achievements and Current Directions of Research into GABA Uptake Inhibitors. Retrieved from [Link]
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Brubaker, A. N., & Colley, M., Jr. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of medicinal chemistry, 29(8), 1528–1531. [Link]
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Chebib, M., & Johnston, G. A. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. Molecules (Basel, Switzerland), 27(2), 523. [Link]
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Safety Operating Guide
Personal protective equipment for handling 6-Oxa-2-azaspiro[4.5]decane
Topic: Personal protective equipment for handling 6-Oxa-2-azaspiro[4.5]decane Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Compound Profile
6-Oxa-2-azaspiro[4.5]decane (CAS: 86423-15-6) is a bicyclic spiro-amine frequently utilized as a conformationally restricted scaffold in medicinal chemistry.[1] Its structural rigidity improves metabolic stability and selectivity in drug candidates targeting neurological pathways.[1]
While often supplied as a hydrochloride salt (solid), the free base may present as a viscous oil or low-melting solid. As a secondary amine with an ether linkage, it exhibits specific reactivity and hazard profiles that require strict adherence to safety protocols to prevent mucosal irritation and sensitization.
Physicochemical Safety Data
| Property | Specification | Operational Implication |
| CAS Number | 86423-15-6 | Use for exact inventory tracking and waste labeling. |
| Molecular Weight | 141.21 g/mol | -- |
| Physical State | Solid (Salt) / Oil (Free Base) | Solids may generate dust; oils require positive displacement pipetting. |
| Acidity (pKa) | ~9-10 (Calculated) | Corrosive to mucous membranes; incompatible with strong oxidizers. |
Risk Assessment & Hazard Identification
This compound is classified under GHS standards as Warning .[2] It is not a highly toxic poison but poses significant risks of cumulative irritation and acute damage to sensitive tissues.
Core Hazards (GHS Classifications):
Mechanistic Insight: The secondary amine moiety is a nucleophile that can react with biological electrophiles, leading to tissue irritation. The spiro-ether functionality increases lipophilicity, potentially enhancing dermal absorption compared to simple cyclic amines.
Personal Protective Equipment (PPE) Matrix
Effective protection relies on a "Barrier-in-Depth" strategy. Select PPE based on the scale of operation and the physical state of the compound.
PPE Selection Logic
Figure 1: Decision logic for selecting appropriate PPE based on quantity and physical state.
Detailed PPE Specifications
| Component | Standard Protocol (<100 mg) | Elevated Protocol (>100 mg or Aerosol Risk) | Technical Justification |
| Eye Protection | Chemical Safety Glasses (ANSI Z87.1) | Chemical Splash Goggles | Goggles prevent vapor entry and splashes from reaching the tear ducts. |
| Hand Protection | Nitrile Gloves (Min 0.11 mm thickness) | Double Gloving (Nitrile over Nitrile) | Amines can permeate thin nitrile over time. Double gloving provides a breakthrough indicator. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | N95/P100 Respirator (if outside hood) | Prevents inhalation of fine dusts during weighing or transfer. |
| Body Defense | Standard Cotton Lab Coat | Tyvek® Sleeves or Apron | Prevents accumulation of static-charged powders on personal clothing. |
Operational Protocols
A. Weighing & Transfer (Solid Form)
Objective: Minimize static discharge and aerosolization.
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Spiro-amines often exist as fluffy hydrochloride salts that are prone to static fly-away.
-
Containment: Perform all weighing inside a balance enclosure or a fume hood with a draft shield.
-
Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the free base is being handled, as trace metal contamination can catalyze oxidation; use virgin PTFE or high-grade stainless steel.
B. Solubilization & Reaction Setup
Objective: Control exothermic neutralization.
-
Solvent Choice: Soluble in DMSO, Methanol, and DCM.
-
Acidification: If converting the free base to a salt, add acid (e.g., HCl in dioxane) dropwise at 0°C. The protonation of the secondary amine is exothermic.
-
Inert Atmosphere: While not strictly pyrophoric, the free base can absorb CO₂ from the air (forming carbamates). Store and handle under Nitrogen or Argon for purity.
Emergency Response Procedures
Spill Response Decision Tree
Figure 2: Protocol for managing spills of 6-Oxa-2-azaspiro[4.5]decane.
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes .[5][7] Use an eyewash station, holding eyelids open. The amine nature makes this corrosive to corneal tissue; speed is critical to prevent opacity.
-
Skin Contact: Wash with soap and copious water.[2][5][6][7][9] Do not use organic solvents (ethanol/acetone) to clean skin, as they may increase transdermal absorption.
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention for potential respiratory sensitization.
Disposal & Waste Management
Never dispose of this compound down the drain. It is toxic to aquatic life and can persist in water systems.
-
Liquid Waste: Collect in a "Basic Organic Waste" container (High pH). Do not mix with acidic waste streams to avoid heat generation or precipitation.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of as solid hazardous waste.
-
Final Destruction: The preferred method is dissolution in a combustible solvent followed by chemical incineration equipped with an afterburner and scrubber.
References
-
MySkinRecipes. (n.d.). 6-Oxa-2-azaspiro[4.5]decane Chemical Specifications & CAS 86423-15-6.[1] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. 6-Oxa-2-azaspiro[4.5]decane [myskinrecipes.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 9. chemos.de [chemos.de]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
